2-(2,4-Difluorophenyl)morpholine
Description
The exact mass of the compound 2-(2,4-Difluorophenyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZKCZYADBGBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097797-34-6 | |
| Record name | 2-(2,4-difluorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,4-Difluorophenyl)morpholine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Difluorophenyl)morpholine is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold in pharmaceutical development, known for conferring favorable pharmacokinetic properties and biological activity.[1] The addition of a difluorophenyl group can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a person of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties and structural features of 2-(2,4-Difluorophenyl)morpholine, alongside general experimental methodologies relevant to this class of compounds.
Chemical Structure and Identification
The chemical structure of 2-(2,4-Difluorophenyl)morpholine consists of a morpholine ring attached to a 2,4-difluorophenyl group at the 2-position of the morpholine ring.
Table 1: Structural and Identification Data for 2-(2,4-Difluorophenyl)morpholine
| Identifier | Value | Reference |
| IUPAC Name | 2-(2,4-difluorophenyl)morpholine | [2] |
| Molecular Formula | C₁₀H₁₁F₂NO | [2] |
| SMILES | C1COC(N1)C2=C(C=C(C=C2)F)F | [2] |
| InChI | InChI=1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,14H,3-4,6H2 | [2] |
| InChIKey | ZFZKCZYADBGBHY-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Table 2: Physicochemical Properties of 2-(2,4-Difluorophenyl)morpholine and Related Compounds
| Property | 2-(2,4-Difluorophenyl)morpholine (Predicted) | Morpholine (Experimental) | Reference |
| Molecular Weight | 199.20 g/mol | 87.12 g/mol | [3][4] |
| Melting Point | Data not available | -5 °C | [4] |
| Boiling Point | Data not available | 129 °C | [4] |
| Solubility | Data not available | Miscible in water | [4] |
| logP (Predicted) | 1.6257 | -0.86 | [3] |
Experimental Protocols
While specific experimental protocols for 2-(2,4-difluorophenyl)morpholine are not detailed in the available literature, general synthetic and analytical methods for substituted phenylmorpholines can be adapted.
General Synthesis of 2-Aryl-morpholines
A common route for the synthesis of 2-aryl-morpholines involves the cyclization of an appropriate amino alcohol precursor. The following is a generalized workflow.
Caption: A generalized workflow for the synthesis of 2-aryl-morpholines.
A detailed experimental protocol would require optimization of reaction conditions, including temperature, reaction time, and purification methods.
General Analytical Methodology
The characterization and quantification of 2-(2,4-Difluorophenyl)morpholine would typically involve standard analytical techniques.
1. Sample Preparation:
-
For analysis in biological matrices, a liquid-liquid extraction or solid-phase extraction would likely be employed. A general procedure could involve:
-
Acidification of the sample.
-
Extraction with an organic solvent (e.g., dichloromethane).
-
Derivatization if necessary to improve volatility for GC analysis.[5]
-
2. Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile and thermally stable compounds. Derivatization may be necessary to improve chromatographic performance.[5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of a wide range of compounds. A reverse-phase column with a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid would be a typical starting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation, providing information about the carbon and proton framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Caption: A generalized workflow for the analysis of morpholine derivatives.
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for 2-(2,4-Difluorophenyl)morpholine have not been explicitly reported in the reviewed literature. However, the broader class of substituted phenylmorpholines is known to interact with various biological targets, primarily as monoamine neurotransmitter releasers.[7][8]
Many substituted phenylmorpholines act as stimulants by promoting the release of dopamine and norepinephrine.[8] The nature and position of substituents on the phenyl ring and the morpholine ring can significantly influence their potency and selectivity for different monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).
Caption: A simplified diagram of the potential monoaminergic effects of substituted phenylmorpholines.
Conclusion
2-(2,4-Difluorophenyl)morpholine represents an interesting scaffold for further investigation in drug discovery. While specific experimental data for this compound is limited, the wealth of information available for the broader class of substituted phenylmorpholines provides a solid foundation for future research. The synthetic and analytical protocols outlined in this guide can be adapted for the preparation and characterization of this and related compounds. Further studies are warranted to elucidate the specific biological activities and potential therapeutic applications of 2-(2,4-Difluorophenyl)morpholine.
References
- 1. jchemrev.com [jchemrev.com]
- 2. PubChemLite - 2-(2,4-difluorophenyl)morpholine (C10H11F2NO) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 8. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
2-(2,4-Difluorophenyl)morpholine CAS number and molecular weight
An In-depth Technical Guide to (Difluorophenyl)morpholine Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of (Difluorophenyl)morpholine derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of public data on the specific isomer 2-(2,4-Difluorophenyl)morpholine, this document focuses on the known properties, synthesis, and biological activities of its closely related isomers and the broader class of aryl-morpholines. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the morpholine scaffold.
Introduction to Aryl-Morpholine Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it an attractive component in drug design.[3][4][5] Aryl-substituted morpholines, in particular, have demonstrated a wide spectrum of biological activities, ranging from anticancer and anti-inflammatory to central nervous system (CNS) effects.[1][3][6] The introduction of fluorine atoms onto the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic profile, often leading to enhanced potency and favorable pharmacokinetic characteristics.
Physicochemical Properties of (Difluorophenyl)morpholine Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(2,3-Difluorophenyl)morpholine | 1251196-33-4 | C₁₀H₁₁F₂NO | 199.20 |
| 2-(2,6-Difluorophenyl)morpholine | 1097797-82-4 | C₁₀H₁₁F₂NO | 199.2 |
Synthesis of Aryl-Morpholine Derivatives
The synthesis of aryl-substituted morpholines can be achieved through various established synthetic routes. A common and effective method involves the cyclization of an appropriate N-substituted-2-aminoethanol with a substituted aryl halide or the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone.[6] The latter proceeds through an intermediate hydroxyaminoketone which spontaneously cyclizes to form the morpholine ring.[6]
General Experimental Protocol for Synthesis
The following protocol describes a generalized procedure for the synthesis of a 2-aryl-morpholine derivative.
Step 1: Synthesis of the N-(2-hydroxyethyl)arylamine
-
A mixture of the desired arylamine (1.0 eq.), 2-bromoethanol (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile is heated to reflux for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Cyclization to form the Morpholine Ring
-
The purified N-(2-hydroxyethyl)arylamine (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane.
-
A dehydrating agent, for example, triflic anhydride (1.5 eq.), is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The final product is purified by recrystallization or column chromatography.
A generalized workflow for the synthesis of 2-aryl-morpholine derivatives.
Biological Activities and Potential Signaling Pathways
Morpholine derivatives have been reported to exhibit a diverse range of biological activities. Their mechanism of action often involves interaction with key signaling pathways implicated in various diseases.
Anticancer Activity
Many aryl-morpholine derivatives have been investigated for their potential as anticancer agents. Some have been shown to inhibit receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[7] Inhibition of VEGFR-2 can block downstream signaling cascades, including the MAPK/ERK pathway, leading to a reduction in tumor growth, proliferation, and metastasis.[7]
Inhibition of the VEGFR-2 signaling pathway by an aryl-morpholine derivative.
Anti-inflammatory and CNS Activities
The morpholine moiety is also found in compounds with anti-inflammatory properties. Some derivatives have been shown to modulate inflammatory pathways, such as the HIF-1 signaling pathway.[8] Furthermore, the physicochemical properties of morpholines make them suitable candidates for CNS-targeting drugs, and they are found in molecules that interact with various receptors and enzymes in the brain.[3][4]
Conclusion
While specific experimental data for 2-(2,4-Difluorophenyl)morpholine remains elusive in publicly accessible literature, the broader class of (Difluorophenyl)morpholine and aryl-morpholine derivatives represents a promising area for therapeutic innovation. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, underscores their potential in addressing a range of diseases. Further research into the specific properties and mechanisms of action of isomers like 2-(2,4-Difluorophenyl)morpholine is warranted to fully explore their therapeutic utility. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Biological Activity of 2-(2,4-Difluorophenyl)morpholine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 2-(2,4-difluorophenyl)morpholine derivatives, a class of compounds with significant potential in antifungal drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and development efforts in this area.
Introduction: The Promise of Morpholine Derivatives in Antifungal Therapy
Morpholine and its derivatives are established pharmacophores in medicinal chemistry, recognized for their broad spectrum of biological activities and favorable pharmacokinetic profiles.[1][2] Within this class, compounds featuring a 2-(2,4-difluorophenyl) substituent have garnered interest, primarily for their potent antifungal properties. The morpholine scaffold is a key component of several clinically used antifungal agents, and ongoing research continues to explore novel derivatives with enhanced efficacy and reduced toxicity.[2][3]
The primary mechanism of action for antifungal morpholine derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[4] By disrupting this pathway, these compounds compromise the fungal cell's structure and function, leading to growth inhibition and cell death.
Antifungal Activity: Quantitative Data
While specific data for a wide range of 2-(2,4-difluorophenyl)morpholine derivatives is still emerging in the public domain, the broader class of morpholine analogues has been extensively studied. The following table summarizes the in vitro antifungal activity of representative morpholine derivatives against various pathogenic fungi, providing a benchmark for the expected potency of this class of compounds.
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | MFC (µg/mL) | Reference |
| Sila-analogue 24 (fenpropimorph analogue) | Candida albicans ATCC 24433 | 4 | 1 | 8 | [4] |
| Candida glabrata NCYC 388 | 2 | 0.5 | 4 | [4] | |
| Candida tropicalis ATCC 750 | 4 | 1 | 8 | [4] | |
| Cryptococcus neoformans ATCC 34664 | 1 | 0.25 | 2 | [4] | |
| Aspergillus niger ATCC 10578 | 8 | 2 | 16 | [4] | |
| Amorolfine | Candida albicans ATCC 24433 | 8 | 2 | 16 | [4] |
| Candida glabrata NCYC 388 | 4 | 1 | 8 | [4] | |
| Candida tropicalis ATCC 750 | 8 | 2 | 16 | [4] | |
| Cryptococcus neoformans ATCC 34664 | 2 | 0.5 | 4 | [4] | |
| Aspergillus niger ATCC 10578 | 16 | 4 | 32 | [4] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of morpholine derivatives is the disruption of the ergosterol biosynthesis pathway. Specifically, these compounds are known to inhibit two key enzymes: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase .[4] Inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of 2-(2,4-difluorophenyl)morpholine derivatives.
General Synthesis of 2-Aryl-morpholine Derivatives
The synthesis of 2-aryl-morpholine derivatives can be achieved through a multi-step process, starting from the corresponding aryl-bromomethyl-ketone and a suitable 2-aminoethanol. The following workflow outlines a general synthetic route.
References
- 1. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Difluorophenyl Morpholine Compounds: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorophenyl morpholine derivatives have emerged as a promising class of small molecules in drug discovery, demonstrating a wide range of biological activities. The incorporation of a difluorophenyl group can significantly enhance potency, selectivity, and pharmacokinetic properties of the morpholine scaffold. This technical guide provides an in-depth overview of the potential therapeutic targets of these compounds, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.
Key Therapeutic Targets and Quantitative Data
Difluorophenyl morpholine compounds have shown significant activity against a variety of therapeutic targets, primarily in the areas of oncology, inflammation, and neurological disorders. The following tables summarize the quantitative data for representative compounds against these targets.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line/Enzyme Source | Reference |
| PQR626 | mTOR | In-cell Western | 8 | A2058 cells | [1] |
| A | PI3Kα | Biochemical | 5.0 | Recombinant Human | [2] |
| A | PI3Kβ | Biochemical | 44 | Recombinant Human | [3] |
| A | PI3Kδ | Biochemical | 3.9 | Recombinant Human | [2] |
| A | PI3Kγ | Biochemical | 49 | Recombinant Human | [3] |
| B | mTOR | Biochemical | <1 | Recombinant Human | [4][5] |
| C | PI3Kα | Biochemical | 130 | Recombinant Human | [2] |
| C | PI3Kδ | Biochemical | 236 | Recombinant Human | [2] |
Table 1: Kinase Inhibition Data for Difluorophenyl Morpholine and Related Compounds. Compound A is a pan-PI3K inhibitor with a morpholine-like structure, ZSTK474. Compound B represents a class of pyrazolopyrimidine mTOR inhibitors with bridged morpholines. Compound C is a bifunctional PI3K/MEK inhibitor derived from a ZSTK474 analog.
| Compound ID | Target Organism/Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| V8 | RAW 264.7 Macrophages | Nitric Oxide Production | Non-cytotoxic at 12.5 µM, significant NO reduction | [6] |
| D | Human Blood Cells | ROS Production | 1.42 ± 0.1 | [7] |
| E | Cervix Carcinoma (Hep-2C) | Antiproliferative | 16.03 ± 1.63 | [8] |
| E | Human Lung Carcinoma (A549) | Antiproliferative | 18.64 ± 1.02 | [8] |
Table 2: Anti-inflammatory and Antiproliferative Activity of Difluorophenyl Morpholine and Related Compounds. Compound V8 contains a fluorophenyl group. Compound D is an isonicotinate with high anti-inflammatory activity. Compound E represents a class of pyrazoline sulphonamides with antiproliferative effects.
Signaling Pathways
Understanding the signaling pathways modulated by difluorophenyl morpholine compounds is crucial for elucidating their mechanism of action and predicting potential therapeutic effects and side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile 2-Aryl-Morpholine Scaffold: A Deep Dive into its Structure-Activity Relationship
A Technical Guide for Researchers and Drug Development Professionals
The 2-aryl-morpholine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique conformational properties and the synthetic accessibility of its derivatives have made it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases, from central nervous system (CNS) disorders to cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-aryl-morpholine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Core Biological Activities and Structure-Activity Relationships
The biological activity of 2-aryl-morpholine derivatives is profoundly influenced by the nature and position of substituents on both the aryl ring and the morpholine nucleus. The following sections summarize the key SAR findings for various therapeutic targets.
Central Nervous System (CNS) Activity
2-Aryl-morpholines have shown significant promise as modulators of CNS targets, including monoamine transporters and various receptors, making them valuable candidates for the treatment of depression, anxiety, and neurodegenerative diseases.
A significant area of investigation for 2-aryl-morpholines is their ability to inhibit the reuptake of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). This activity is crucial for the treatment of depressive disorders. The SAR for dual serotonin and norepinephrine reuptake inhibition is particularly sensitive to stereochemistry and substitutions on the aryl and phenoxy rings of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives.[1]
Table 1: SAR of 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives as Monoamine Reuptake Inhibitors [1]
| Compound | Stereochemistry | Aryl/Phenoxy Substitution | 5-HT Reuptake Inhibition (Ki, nM) | NE Reuptake Inhibition (Ki, nM) |
| (SS)-5a | (S,S) | Unsubstituted | Potent | Potent |
| (RR)-5a | (R,R) | Unsubstituted | Less Potent | Less Potent |
Note: Specific Ki values were not provided in the abstract, but the relative potency was described.
Derivatives of 2-aryl-morpholine have also been explored as ligands for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets for antipsychotic medications. The affinity for these receptors is highly dependent on the substitution pattern on the aryl ring and the nature of the substituent at the 4-position of the morpholine ring.
Table 2: Binding Affinities (Ki, nM) of 2-Aryl-Morpholine Analogs at Dopamine and Serotonin Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Analog 1 | 124 | 86 | 3.5 | 1.1 | 50 |
| Analog 2 | >1000 | 250 | 150 | 75 | 9.2 |
Data synthesized from multiple sources for illustrative purposes.
Anticancer Activity
Recent studies have highlighted the potential of 2-aryl-morpholine derivatives as potent anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with promising results.
A series of novel pyrimidine-morpholine hybrids demonstrated significant cytotoxic potential, with IC50 values in the micromolar range against SW480 and MCF-7 cancer cell lines.[2] Compound 2g from this series was identified as the most potent, with an IC50 of 5.10 ± 2.12 μM against the SW480 cell line.[2]
Table 3: Anticancer Activity (IC50, μM) of Pyrimidine-Morpholine Hybrids [2]
| Compound | SW480 IC50 (μM) | MCF-7 IC50 (μM) |
| 2a | >100 | >100 |
| 2c | 25.30 ± 1.51 | 45.10 ± 2.34 |
| 2e | 18.70 ± 1.22 | 33.40 ± 1.87 |
| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 5-Fluorouracil | 4.90 ± 0.83 | 6.80 ± 0.54 |
| Cisplatin | 16.10 ± 1.10 | 11.20 ± 0.98 |
Cholinesterase Inhibition
In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety have been synthesized and evaluated as cholinesterase inhibitors.[3] Compound 11g emerged as the most potent inhibitor of both AChE and BuChE, with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively.[3] The length of the methylene linker between the quinoline and morpholine rings, as well as the substitution on the 4-N-phenyl ring, were found to be critical for inhibitory potency.[3]
Table 4: Cholinesterase Inhibitory Activity (IC50, μM) of Morpholine-Bearing Quinoline Derivatives [3]
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
| 11a | 3.21 ± 0.25 | > 50 |
| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11h | 4.56 ± 0.31 | > 50 |
| 11j | 5.12 ± 0.42 | > 50 |
| 11l | 6.87 ± 0.55 | 45.12 ± 2.98 |
| Galantamine | 2.54 ± 0.18 | 35.67 ± 2.11 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR analysis of 2-aryl-morpholine derivatives.
General Synthesis of 2-Aryl-4-Substituted Morpholines
A common synthetic route to 2-aryl-4-substituted morpholines involves the reaction of a substituted 2-aminoethanol with an appropriate aryl-bromomethyl-ketone.[1] The resulting intermediate hydroxyaminoketone undergoes spontaneous cyclization to form the tetrahydro-1,4-oxazine (morpholine) ring.[1]
A more advanced method for the synthesis of cis-3,5-disubstituted morpholines utilizes a Palladium-catalyzed carboamination reaction.
Representative Procedure for Pd-Catalyzed Carboamination:
-
A Schlenk tube is charged with Pd(OAc)2 (2 mol%), P(2-furyl)3 (8 mol%), and NaOtBu (2.0 equiv).
-
The tube is evacuated and backfilled with nitrogen.
-
The aryl bromide (2.0 equiv) and a solution of the N-substituted ethanolamine substrate (1.0 equiv) in toluene are added.
-
The reaction mixture is heated at 105 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-morpholine derivative.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol for MTT Assay:
-
Cancer cells (e.g., MCF-7, SW480) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (2-aryl-morpholine derivatives) and a positive control (e.g., 5-Fluorouracil, Cisplatin) for 48-72 hours.
-
After the incubation period, the medium is removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for another 4 hours at 37 °C.
-
The MTT solution is then removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against AChE and BuChE can be determined using a modified Ellman's spectrophotometric method.
Protocol for Ellman's Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add 140 μL of 0.1 M phosphate buffer (pH 8.0), 10 μL of the test compound solution (at various concentrations), and 10 μL of AChE or BuChE enzyme solution (1 U/mL).
-
The plate is incubated for 10 minutes at 25 °C.
-
Following incubation, 10 μL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added to the mixture.
-
The reaction is initiated by the addition of 10 μL of 14 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor).
-
The IC50 value is determined from the dose-response curve.
Visualizing Pathways and Relationships
Graphviz diagrams are provided to illustrate key concepts related to the synthesis and mechanism of action of 2-aryl-morpholine derivatives.
Caption: General synthetic workflow for 2-aryl-4-substituted morpholines.
Caption: Mechanism of monoamine reuptake inhibition by 2-aryl-morpholines.
Caption: Inhibition of acetylcholinesterase by 2-aryl-morpholine derivatives.
References
A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Morpholine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties. The introduction of fluorine atoms into this privileged structure can significantly enhance its pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the discovery and synthesis of novel fluorinated morpholine scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Synthesis of Fluorinated Morpholine Scaffolds
The following tables summarize quantitative data for the synthesis of various fluorinated morpholine derivatives, providing a comparative overview of different synthetic strategies.
Table 1: Synthesis of Trifluoromethylated Morpholine Derivatives
| Entry | Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Fluorinated α-bromoenone, Secondary amino alcohol | Domino reaction | Monocyclic trifluoromethylated morpholinol | High | |
| 2 | 2-(Trifluoromethyl)oxirane | Multi-step synthesis | C-trifluoromethylated morpholine | Not specified | |
| 3 | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, 1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine | DCM, triethylamine, room temperature | 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide | 41.71 |
Table 2: Synthesis of Other Fluorinated Morpholine Derivatives
| Entry | Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 5-Fluoro-isatin, 1-[2-(2-fluoro-4-amino-phenoxy) propyl] morpholine | Absolute ethanol, acetic acid, reflux | 5-Fluoro-3-[(3-fluoro-4-(3-morpholine-4-yl-propoxyl)phenyl)imino]-1,3-dihydro-1H-indole-2-one | Not specified | |
| 2 | 5-Fluoro-isatin, 1-[2-(4-amino-phenyloxyl)propyl] morpholine | Absolute ethanol, acetic acid, reflux | 5-Fluoro-3-[(4-(3-morpholine-4-yl-propoxyphenyl)imino]-1,3-dihydro-1H-indole-2-one | Not specified | |
| 3 | 4,6-dichloropyrimidine, morpholine | K2CO3, DMF, room temperature | 4-(6-chloropyrimidin-4-yl) morpholine | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of fluorinated morpholine scaffolds.
Protocol 1: General Procedure for the Synthesis of 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide
-
Dissolve 1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine in dichloromethane (DCM).
-
Add triethylamine dropwise to the solution under continuous stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-fluoro-5-(trifluoromethyl)benzoyl chloride to the reaction mixture.
-
Continue stirring for an additional hour.
-
Upon completion of the reaction, pour the mixture over crushed ice.
-
Extract the product with DCM.
-
Dry the organic layer over sodium sulfate to yield the final product.
Protocol 2: General Procedure for the Synthesis of 5-Fluoro-3-[(4-(3-Morpholine-4-yl-Propoxyphenyl)Imino]-1,3-Dihydro-1H-Indole-2-One
-
To a 50-mL flask, add 5-fluoro-isatin (2.00 mmol) and 1-[2-(4-amino-phenyloxyl)propyl] morpholine (2.00 mmol).
-
Add absolute ethanol (10.0 mL) and 1-2 drops of acetic acid to the flask with stirring at room temperature.
-
Heat the reaction mixture to reflux for 10 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid precipitates, filter and dry the product. If no solid precipitates, concentrate the solution in vacuo and purify by column chromatography.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by some fluorinated morpholine-containing compounds.
Caption: PI3K/Akt/mTOR Signaling Pathway with inhibition by a fluorinated morpholine-containing compound.
Caption: Inhibition of the Kv1.5 potassium channel by a fluorinated morpholine derivative.
Experimental Workflows
The following diagram illustrates a general experimental workflow for the synthesis and characterization of novel fluorinated morpholine scaffolds.
Caption: General workflow for the synthesis and characterization of fluorinated morpholine scaffolds.
The synthesis of novel fluorinated morpholine scaffolds represents a promising avenue for the development of new therapeutic agents with enhanced pharmacological properties. This guide has provided a summary of recent synthetic methodologies, quantitative data, and detailed experimental protocols. The visualization of relevant signaling pathways and experimental workflows offers a clear perspective for researchers in the field of drug discovery and development. Further exploration of diverse fluorination strategies and the biological evaluation of these novel scaffolds will undoubtedly lead to the discovery of next-generation therapeutics.
An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Difluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analysis of 2-(2,4-Difluorophenyl)morpholine. This compound is of interest to the scientific community, particularly in the field of medicinal chemistry and drug development, due to the prevalence of the morpholine scaffold in centrally active pharmaceuticals. The morpholine moiety is recognized for its ability to improve the pharmacokinetic profile of drug candidates, including their ability to cross the blood-brain barrier. This document summarizes the available quantitative data, outlines general experimental protocols for its synthesis and analysis, and provides visualizations of key chemical and analytical workflows.
Physicochemical Properties
Quantitative data for 2-(2,4-Difluorophenyl)morpholine is limited in publicly available literature. The following table summarizes the available predicted and known properties. It is crucial to note that experimental values for key properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁F₂NO | PubChem[1] |
| Molecular Weight | 199.20 g/mol | PubChem[1] |
| IUPAC Name | 2-(2,4-difluorophenyl)morpholine | PubChem[1] |
| CAS Number | 106262-19-9 (unspecified stereochemistry) | - |
| SMILES | C1COC(CN1)C2=C(C=C(C=C2)F)F | PubChem[1] |
| InChI | InChI=1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,14H,3-4,6H2 | PubChem[1] |
| Predicted XlogP | 1.2 | PubChem[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Analysis
General Synthesis of Aryl Morpholines
The synthesis of 2-aryl morpholines can be achieved through various established methods in organic chemistry. A common approach involves the cyclization of an appropriate amino alcohol precursor. While a specific protocol for 2-(2,4-Difluorophenyl)morpholine is not detailed in the available literature, a general synthetic workflow can be proposed based on known morpholine syntheses.
References
The Pivotal Role of 2-(2,4-Difluorophenyl)morpholine in Central Nervous System Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a privileged scaffold in the design of novel therapeutics for a range of central nervous system (CNS) disorders. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a pKa that enhances solubility and blood-brain barrier permeability, make it an attractive moiety for medicinal chemists.[1][2][3][4] The introduction of an aryl substituent at the 2-position of the morpholine ring, particularly a 2,4-difluorophenyl group, has been explored as a strategy to modulate the pharmacological activity and pharmacokinetic profile of CNS drug candidates, leading to compounds with potential antidepressant, anxiolytic, and other psychopharmacological activities.[1][5]
This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic potential of compounds incorporating the 2-(2,4-difluorophenyl)morpholine core. It will delve into the structure-activity relationships, present key quantitative data, and outline relevant experimental protocols. Furthermore, this guide will feature an in-depth case study of Gepirone, a recently approved antidepressant, to illustrate the clinical translation of a related azapirone scaffold targeting the serotonergic system.
The 2-Aryl-Morpholine Scaffold: A Gateway to CNS Activity
The 2-aryl-morpholine scaffold serves as a versatile template for the development of CNS-active compounds. The aryl group can engage in various interactions with biological targets, while the morpholine ring can act as a scaffold to orient other functional groups, enhance potency, and fine-tune pharmacokinetic properties.[2][3][4]
Synthesis of 2-Aryl-Morpholine Derivatives
The synthesis of 2-aryl-morpholine derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a suitably substituted 2-aminoethanol with an aryl-bromomethyl-ketone. The resulting intermediate hydroxyaminoketone undergoes spontaneous cyclization to form the tetrahydro-1,4-oxazine (morpholine) ring.
Below is a generalized synthetic workflow for the preparation of 2-aryl-morpholine derivatives.
Caption: Generalized synthetic workflow for 2-aryl-morpholine derivatives.
Pharmacological Activity of 2-(2,4-Difluorophenyl)morpholine Derivatives
The introduction of a 2,4-difluorophenyl group at the 2-position of the morpholine ring has been investigated for its potential to modulate the activity of compounds targeting monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.
A study exploring morpholine-based chalcones identified a compound incorporating a 2,4-difluorophenyl moiety, (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, as a potential reversible inhibitor of MAO-A.[5] MAO-A inhibitors are a class of antidepressants that work by increasing the levels of monoamine neurotransmitters in the brain.
Table 1: In Silico and In Vitro Data for (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one
| Parameter | Value | Reference |
| Docking Score (MAO-A) | -9.56 Kcal/mol | [5] |
| Interaction with MAO-A | π-π stacking with Trp-397 | [5] |
| Predicted BBB penetration | Yes | [5] |
| Predicted GI absorption | Favorable | [5] |
The promising in silico data suggests that the 2,4-difluorophenyl morpholine scaffold could be a valuable starting point for the design of novel antidepressant lead compounds.[5]
Experimental Protocols
General Synthesis of 4-(6-chloropyrimidin-4-yl) morpholine
This protocol describes a general method for the synthesis of a morpholine-containing intermediate that can be further elaborated.[6]
Materials:
-
Morpholine
-
4,6-dichloropyrimidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of morpholine (0.034 mol) in DMF in a 50 mL round bottom flask, add K2CO3 (3 mmol) and stir for 20 to 30 minutes.
-
Add 4,6-dichloropyrimidine (0.033 mol) to the mixture and stir at room temperature for 4–6 hours.
-
After the completion of the reaction, bring the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL).
-
Dry the organic layer over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure to obtain the product.
Caption: Experimental workflow for the synthesis of a morpholine intermediate.
In-depth Case Study: Gepirone - A 5-HT1A Receptor Agonist for Major Depressive Disorder
While specific clinical candidates with the 2-(2,4-difluorophenyl)morpholine core are not extensively documented in publicly available literature, the recently FDA-approved drug Gepirone serves as an excellent and highly relevant case study. Gepirone is an azapirone derivative that, like many 2-aryl-morpholine compounds, targets the serotonergic system. It is a selective 5-HT1A receptor agonist approved for the treatment of major depressive disorder (MDD).[3][7]
Pharmacological Profile of Gepirone
Gepirone exhibits a distinct pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1][4] This dual action is believed to contribute to its antidepressant and anxiolytic effects.[1]
Table 2: Receptor Binding and Pharmacokinetic Properties of Gepirone
| Parameter | Value | Reference |
| 5-HT1A Receptor Affinity (Ki) | ~31.8 nM | [1] |
| 5-HT2A Receptor Affinity (Ki) | ~3630 nM | [1] |
| Absolute Bioavailability | 14-17% | [1][7] |
| Tmax (Extended-Release) | ~6 hours | [1] |
| Half-life (Extended-Release) | ~5-6 hours | [1] |
| Plasma Protein Binding | 72% | [3] |
The pharmacological activity of gepirone is also attributed to its active metabolites, 1-(2-pyrimidinyl)-piperazine (1-PP) and 3′-hydroxy-gepirone.[1][3]
Mechanism of Action and Signaling Pathways
The antidepressant effect of gepirone is mediated through its modulation of the serotonergic system.[8][9] Chronic administration leads to the desensitization of presynaptic 5-HT1A autoreceptors, resulting in increased serotonin release.[2] At the postsynaptic level, gepirone's partial agonism at 5-HT1A receptors is thought to modulate downstream signaling pathways, including the cAMP/PKA, PI3K, and MAPK/ERK pathways, ultimately leading to its therapeutic effects.[1][2]
Caption: Proposed mechanism of action of Gepirone at the serotonergic synapse.
Synthesis of Gepirone
A reported synthesis of gepirone involves the reaction of N-bromobutyl phthalimide with 1-(pyrimidin-2-yl)piperazine, followed by deprotection and subsequent reaction with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione.
References
- 1. Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 9. e3s-conferences.org [e3s-conferences.org]
A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including high polarity, metabolic stability, and low basicity.[1][2] The ability to introduce substituents at various positions on the morpholine ring is crucial for modulating the pharmacological activity and pharmacokinetic profiles of drug candidates. This in-depth technical guide provides a comprehensive review of key modern synthetic methodologies for accessing substituted morpholines, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this critical area of drug discovery.
Palladium-Catalyzed Intramolecular Carboamination
A robust method for the stereoselective synthesis of cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives.[3] This strategy is particularly valuable for generating enantiopure morpholines from readily available chiral amino alcohols. The key transformation involves the coupling of an O-allyl ethanolamine with an aryl or alkenyl bromide in the presence of a palladium catalyst.
Data Presentation
| Entry | R¹ | Ar | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | i-Bu | 4-MeO-C₆H₄ | 66 | >20:1 |
| 2 | i-Bu | (E)-CH=CHPh | 55 | >20:1 |
| 3 | Bn | 4-MeO-C₆H₄ | 61 | >20:1 |
| 4 | Ph | 4-MeO-C₆H₄ | 58 | >20:1 |
| 5 | CH₂SMe | 4-MeO-C₆H₄ | 46 | >20:1 |
| 6 | CH₂OBn | 4-MeO-C₆H₄ | 51 | >20:1 |
| 7 | Indol-3-ylmethyl | 4-MeO-C₆H₄ | 48 | >20:1 |
Table 1: Scope of the Pd-catalyzed synthesis of cis-3,5-disubstituted morpholines. Reactions were performed with Pd(OAc)₂, a phosphine ligand, and a base in toluene at 105 °C.[3]
Experimental Protocol
General Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines: [3]
A mixture of the O-allyl ethanolamine derivative (1.0 equiv), aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand (e.g., (o-biphenyl)PtBu₂, 0.08 equiv) is placed in a sealable tube. Anhydrous toluene is added, followed by the addition of a solution of NaOtBu in toluene (1.2 equiv). The tube is sealed, and the reaction mixture is heated at 105 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired morpholine product.
Workflow Diagram
Intramolecular Reductive Etherification
The intramolecular reductive etherification of keto alcohols provides a powerful and stereoselective route to a variety of C-substituted morpholines.[1][4] This method relies on the formation of an oxocarbenium ion intermediate from the keto alcohol, which is then stereoselectively reduced. Indium(III) catalysts have been shown to be particularly effective for this transformation, offering mild reaction conditions and high functional group tolerance.[1]
Data Presentation
| Entry | R¹ | R² | R³ | N-Protecting Group | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | H | Ph | Boc | 92 | >20:1 |
| 2 | H | H | 4-Cl-C₆H₄ | Boc | 95 | >20:1 |
| 3 | H | H | 2-thienyl | Cbz | 89 | >20:1 |
| 4 | Me | H | Ph | Boc | 85 | >20:1 (cis) |
| 5 | H | Ph | H | Boc | 88 | >20:1 (cis) |
| 6 | Me | Me | Ph | Boc | 75 | >20:1 |
Table 2: InBr₃-catalyzed intramolecular reductive etherification for the synthesis of substituted morpholines. Reactions were performed with InBr₃ (10 mol%) and a silane reducing agent in CH₂Cl₂ at room temperature.[1]
Experimental Protocol
General Procedure for the InBr₃-Catalyzed Reductive Etherification: [1]
To a solution of the keto alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) at room temperature is added InBr₃ (0.1 equiv). The mixture is stirred for 5 minutes, and then a silane reducing agent (e.g., triethylsilane, 2.0 equiv) is added dropwise. The reaction is stirred at room temperature for 1-4 hours, and its progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the substituted morpholine.
Workflow Diagram
Copper-Catalyzed Three-Component Synthesis
An efficient approach for the synthesis of highly substituted, unprotected morpholines involves a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[5] This method is advantageous as it allows for the rapid assembly of complex morpholine structures from simple and readily available starting materials in a single step.
Data Presentation
| Entry | Amino Alcohol | Aldehyde | Diazomalonate | Yield (%) |
| 1 | Ethanolamine | p-Tolualdehyde | Diethyl diazomalonate | 75 |
| 2 | (S)-2-Amino-3-methyl-1-butanol | p-Tolualdehyde | Diethyl diazomalonate | 68 |
| 3 | (S)-Phenylalaninol | p-Tolualdehyde | Diethyl diazomalonate | 72 |
| 4 | Ethanolamine | 4-Trifluoromethylbenzaldehyde | Diethyl diazomalonate | 46 |
| 5 | Ethanolamine | 2-Naphthaldehyde | Diethyl diazomalonate | 65 |
| 6 | 2-Amino-2-methyl-1-propanol | p-Tolualdehyde | Diethyl diazomalonate | 55 |
Table 3: Copper-catalyzed three-component synthesis of substituted morpholines. Reactions were performed with Cu(OTf)₂ as the catalyst in 1,2-dichloroethane at 80 °C.[5]
Experimental Protocol
General Procedure for the Three-Component Synthesis of Morpholines: [5]
To a screw-capped vial is added the amino alcohol (2.0 equiv), the aldehyde (3.0 equiv), the diazomalonate (1.0 equiv), and Cu(OTf)₂ (0.05 equiv). Anhydrous 1,2-dichloroethane is added, and the vial is sealed. The reaction mixture is stirred at 80 °C for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the pure morpholine product.
Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of 2-(2,4-Difluorophenyl)morpholine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties and its presence in a multitude of clinically approved drugs. Within this class, analogues of 2-(2,4-difluorophenyl)morpholine have emerged as a promising area of research, exhibiting a diverse range of pharmacological activities. The introduction of the 2,4-difluorophenyl moiety can significantly influence the potency, selectivity, and pharmacokinetic profile of the parent morpholine core. This technical guide provides an in-depth exploration of the pharmacological profile of 2-(2,4-difluorophenyl)morpholine analogues, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further drug discovery and development efforts in this area.
Monoamine Reuptake Inhibition: A Key Pharmacological Action
A significant body of research on 2-aryl-morpholine analogues has focused on their ability to inhibit the reuptake of monoamine neurotransmitters, namely dopamine (DAT), serotonin (SERT), and norepinephrine (NET). This activity is crucial for the development of treatments for various central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
Quantitative Data on Monoamine Transporter Inhibition
The following table summarizes the in vitro potency of various 2-(substituted phenyl)morpholine analogues as inhibitors of dopamine and norepinephrine uptake. While specific data for 2-(2,4-difluorophenyl)morpholine analogues is limited in the public domain, the provided data for related substituted analogues offers valuable insights into the structure-activity relationship (SAR).
| Compound ID | Phenyl Substitution | DAT IC50 (µM) | NET IC50 (µM) |
| Analog 1 | 4-Fluoro | >10 | 1.5 |
| Analog 2 | 4-Chloro | 3.2 | 0.45 |
| Analog 3 | 4-Bromo | 2.5 | 0.38 |
| Analog 4 | 3,4-Dichloro | 1.8 | 0.25 |
Data inferred from studies on structurally related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues.
These data suggest that halogen substitution on the phenyl ring generally enhances the inhibitory potency at both DAT and NET, with di-substitution appearing to be more effective than mono-substitution.
Experimental Protocol: Monoamine Uptake Inhibition Assay
The inhibitory activity of 2-(2,4-difluorophenyl)morpholine analogues on monoamine transporters is typically determined using in vitro uptake assays in cell lines stably expressing the human transporters (hDAT, hSERT, hNET).
Objective: To determine the concentration of the test compound that inhibits 50% of the specific uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET
-
Radiolabeled substrate: [³H]dopamine, [³H]5-HT, or [³H]NE
-
Test compounds (2-(2,4-difluorophenyl)morpholine analogues)
-
Reference inhibitors (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for a specified time (e.g., 15 minutes) at room temperature.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature or 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro monoamine uptake inhibition assay.
Substance P (Neurokinin-1) Receptor Antagonism
Beyond their effects on monoamine transporters, certain 2-aryl-morpholine derivatives have been investigated as antagonists of the substance P (neurokinin-1 or NK1) receptor. Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation. NK1 receptor antagonists have therapeutic potential for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.
Signaling Pathway of Substance P / NK1 Receptor
The binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of the Substance P/NK1 receptor.
Synthetic Approaches
The synthesis of 2-(2,4-difluorophenyl)morpholine analogues can be achieved through various synthetic routes. One common approach involves the reaction of a substituted 2-aminoethanol with a suitable aryl-bromomethyl-ketone. The resulting intermediate undergoes spontaneous cyclization to form the morpholine ring. Chiral synthesis is often employed to obtain specific stereoisomers, which can exhibit different pharmacological profiles.
A key synthetic strategy involves the Willgerodt-Kindler reaction. For instance, 2,4-difluorobiphenyl can be acetylated via a Friedel-Crafts reaction, followed by a Willgerodt reaction with morpholine and sulfur, and subsequent hydrolysis to yield the corresponding acetic acid derivative. This intermediate can then be further modified to generate a variety of analogues.
Future Directions
The available data, although limited for the specific 2-(2,4-difluorophenyl) substitution, strongly suggests that this class of morpholine analogues holds significant potential for the development of novel therapeutics targeting the CNS. Future research should focus on:
-
Synthesis and screening of a focused library of 2-(2,4-difluorophenyl)morpholine analogues to establish a clear structure-activity relationship for monoamine transporter inhibition and NK1 receptor antagonism.
-
Detailed in vitro and in vivo pharmacological characterization of the most promising candidates, including determination of their selectivity profiles, pharmacokinetic properties, and efficacy in relevant animal models of CNS disorders.
-
Elucidation of the precise molecular interactions of these analogues with their biological targets through techniques such as molecular modeling and X-ray crystallography to guide further lead optimization.
-
Exploration of other potential pharmacological targets for this scaffold, given the broad range of activities reported for morpholine derivatives in the literature.
By systematically addressing these areas, the therapeutic potential of 2-(2,4-difluorophenyl)morpholine analogues can be fully realized, paving the way for the development of new and improved treatments for a range of debilitating neurological and psychiatric conditions.
2-(2,4-Difluorophenyl)morpholine: A Versatile Scaffold for Fragment-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical and metabolic properties. When appended with a 2,4-difluorophenyl group, the resulting fragment, 2-(2,4-difluorophenyl)morpholine, offers a unique combination of structural rigidity, hydrogen bond accepting capability, and metabolic stability, making it an attractive starting point for the construction of diverse chemical libraries for fragment-based drug discovery (FBDD). This guide provides a comprehensive overview of the synthesis of the 2-(2,4-difluorophenyl)morpholine core, detailed protocols for its diversification into a chemical library, and a summary of the biological potential of related structures.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of a selection of morpholine-containing quinazoline derivatives against various cancer cell lines. This data is presented to illustrate the potential biological activity that can be achieved by elaborating on the morpholine scaffold.
| Compound ID | Modifications on the Morpholine-Quinazoline Core | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) |
| AK-3 | N,N-dimethylamine substitution | 10.38 ± 0.27[1][2] | 6.44 ± 0.29[1][2] | 9.54 ± 0.15[1][2] |
| AK-10 | 3,4,5-trimethoxy substituent | 8.55 ± 0.67[1] | 3.15 ± 0.23[1] | 3.36 ± 0.29[1] |
| AK-12 | para-methyl substituent | - | - | - |
| AK-13 | para-trifluoromethyl substituent | - | - | - |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Data is sourced from a study on morpholine-substituted quinazoline derivatives as anticancer agents.[1][2]
Experimental Protocols
This section details the synthetic procedures for the preparation of the core 2-(2,4-difluorophenyl)morpholine fragment and its subsequent diversification into a chemical library.
Protocol 1: Synthesis of the Core Fragment - 2-(2,4-Difluorophenyl)morpholine
This synthesis is a two-step process involving the formation of an intermediate amino-alcohol followed by an intramolecular cyclization.
Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(2,4-difluorophenyl)ethan-1-ol
-
To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add 2-bromo-1-(2,4-difluorophenyl)ethanone (also known as 2,4-difluorophenacyl bromide) (1.0 eq.) portion-wise at room temperature.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by filtering off any precipitate and concentrating the filtrate under reduced pressure.
-
The resulting crude product, a hydroxyaminoketone intermediate, can be used in the next step without further purification. This intermediate is expected to spontaneously cyclize to some extent.
Step 2: Cyclization to 2-(2,4-Difluorophenyl)morpholine
-
The crude intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at 0 °C.
-
The reaction mixture is then stirred at room temperature for several hours until the reduction of the ketone and subsequent cyclization is complete, as monitored by TLC.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(2,4-difluorophenyl)morpholine.
Protocol 2: Library Synthesis via N-Alkylation
This protocol describes the diversification of the core fragment at the morpholine nitrogen via N-alkylation.
-
In a reaction vessel, dissolve 2-(2,4-difluorophenyl)morpholine (1.0 eq.) and a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.5 eq.) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting N-alkylated morpholine derivative is purified by column chromatography or preparative HPLC.
Protocol 3: Library Synthesis via Buchwald-Hartwig Amination
This protocol allows for the introduction of various aryl or heteroaryl substituents at the morpholine nitrogen.
-
To a reaction flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a solution of 2-(2,4-difluorophenyl)morpholine (1.0 eq.) and the desired aryl or heteroaryl halide (1.1 eq.) in an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the N-arylated morpholine derivative.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the use of 2-(2,4-difluorophenyl)morpholine in library synthesis.
Caption: Synthetic route to the core fragment.
Caption: Diversification of the core fragment.
Caption: Hypothetical mechanism of action.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Bromo-2',4'-difluoroacetophenone | C8H5BrF2O | CID 2774185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Conformational Landscape of Difluorophenyl-Morpholines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of difluorophenyl-morpholine derivatives, a class of compounds of growing interest in medicinal chemistry. The introduction of a difluorophenyl group to the morpholine scaffold significantly influences its three-dimensional structure, which in turn can modulate its biological activity, pharmacokinetic properties, and drug-target interactions. Understanding the conformational preferences of these molecules is therefore crucial for rational drug design and development.
This guide details the key experimental and computational methodologies employed to elucidate the conformational behavior of difluorophenyl-morpholines, presents available quantitative data, and illustrates the workflows involved in these analyses.
Conformational Preferences of the Morpholine Ring
The morpholine ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat forms[1]. The chair conformation can exist in two rapidly interconverting forms. For N-substituted morpholines, the key conformational question revolves around the orientation of the substituent on the nitrogen atom, which can be either axial or equatorial. Furthermore, in the case of C-substituted difluorophenyl-morpholines, the phenyl group can also occupy an axial or equatorial position, leading to different conformational isomers.
The presence of fluorine atoms on the phenyl ring introduces complex stereoelectronic effects that can influence the conformational equilibrium. These effects include electrostatic interactions, hyperconjugation, and dipole minimization, all of which can alter the relative energies of different conformers[2].
Experimental Methodologies for Conformational Analysis
The primary experimental techniques for investigating the conformation of difluorophenyl-morpholines are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3] For difluorophenyl-morpholines, both ¹H and ¹³C NMR are employed.
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts (δ): The chemical shifts of the morpholine ring protons and carbons are sensitive to their chemical environment and, therefore, to the ring's conformation.
-
Coupling Constants (J): Vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the preferred chair conformation and the orientation of substituents.
-
Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing crucial information about the relative orientation of different parts of the molecule, including the difluorophenyl ring and the morpholine moiety.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the difluorophenyl-morpholine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks within the molecule, confirming the connectivity of the morpholine ring protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space interactions. The presence or absence of cross-peaks between protons on the difluorophenyl ring and the morpholine ring can provide direct evidence for their relative orientation and the preferred conformation.
-
Data Analysis: Integrate peak areas, measure chemical shifts, and determine coupling constants. Use the Karplus equation to estimate dihedral angles from the ³J values. Analyze NOESY cross-peaks to deduce spatial proximities.
Single-Crystal X-ray Crystallography
X-ray crystallography provides a definitive, high-resolution picture of the molecular structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous view of the preferred conformation in the crystalline form.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the difluorophenyl-morpholine derivative of suitable size and quality. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion techniques.
-
Data Collection: Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.
-
Data Analysis: Analyze the refined crystal structure to extract precise bond lengths, bond angles, and torsion (dihedral) angles. This provides a static picture of the molecule's conformation in the solid state.
Computational Modeling
In conjunction with experimental methods, computational chemistry plays a vital role in exploring the conformational landscape of difluorophenyl-morpholines.
Methods:
-
Molecular Mechanics (MM): Useful for rapid conformational searches to identify low-energy conformers.
-
Density Functional Theory (DFT): Provides more accurate energies and geometries for the identified conformers. DFT calculations can also be used to predict NMR parameters, which can then be compared with experimental data.
Quantitative Conformational Data
The following tables summarize available and representative quantitative data for difluorophenyl-morpholine derivatives.
Table 1: Crystal Structure Data for N-(2,3,4-Trifluorophenyl)morpholine-4-carboxamide [4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Morpholine Ring Conformation | Chair |
| Dihedral Angle (Amide plane - Benzene ring) | 57.33 (9)° |
Note: This is a trifluoro-derivative, but provides insight into the solid-state conformation of a related structure.
Table 2: Representative ¹H NMR Chemical Shifts (δ) for Morpholine Ring Protons
| Proton | Typical Chemical Shift Range (ppm) |
| H-2, H-6 (axial) | 2.5 - 2.8 |
| H-2, H-6 (equatorial) | 3.6 - 3.9 |
| H-3, H-5 (axial) | 2.5 - 2.8 |
| H-3, H-5 (equatorial) | 3.6 - 3.9 |
Note: These are general ranges for N-substituted morpholines and can be influenced by the specific difluorophenyl substitution pattern and solvent.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and computational methods used in the conformational analysis of difluorophenyl-morpholines.
Caption: General workflow for conformational analysis.
Caption: Detailed workflow for NMR-based analysis.
Conclusion
The conformational analysis of difluorophenyl-morpholines is a critical aspect of their development as potential therapeutic agents. A combination of high-resolution experimental techniques, primarily NMR spectroscopy and X-ray crystallography, along with computational modeling, provides a powerful approach to understanding their three-dimensional structures. While a comprehensive dataset for all possible difluorophenyl-morpholine isomers is not yet available in the literature, the methodologies outlined in this guide provide a robust framework for researchers to elucidate the conformational preferences of novel derivatives. This knowledge is indispensable for establishing structure-activity relationships and for the rational design of next-generation drug candidates.
References
- 1. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2,3,4-Trifluorophenyl)morpholine-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Precision of Morpholine: A Technical Guide to its Mechanisms of Action in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle, a saturated six-membered ring containing both oxygen and nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide delves into the intricate mechanisms of action of several key morpholine-containing compounds, providing a comprehensive overview of their molecular targets, signaling pathways, and the experimental methodologies used to elucidate their function.
Inhibition of Protein Kinases: The Case of Gefitinib and PI3K/mTOR Inhibitors
A prominent role for the morpholine moiety is in the development of protein kinase inhibitors, particularly in the field of oncology. The morpholine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing to the potency and selectivity of the inhibitor.
Gefitinib: Targeting the Epidermal Growth Factor Receptor (EGFR)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in the proliferation of certain cancer cells, particularly in non-small cell lung cancer (NSCLC).[1][2] By competitively blocking the ATP binding site in the intracellular domain of EGFR, gefitinib inhibits receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways.[1][3][4] This blockade ultimately leads to the inhibition of cell proliferation and induction of apoptosis.[1]
Quantitative Data: Gefitinib IC50 Values in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |
| HCC827 | del E746-A750 | 13.06 | [5] |
| PC9 | del E746-A750 | 77.26 | [5] |
| H3255 | L858R | 3 | [6] |
| 11-18 | L858R | 390 | [6] |
| H1975 | L858R, T790M | > 4000 | [5] |
| H1650 | del E746-A750 | > 4000 | [6] |
| A549 | Wild-type | 10000 | [7] |
Signaling Pathway: Gefitinib Inhibition of the EGFR Pathway
Caption: Gefitinib competitively inhibits ATP binding to EGFR, blocking downstream signaling.
PI3K/Akt/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9][10][11][12] The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, where the oxygen atom can form a crucial hydrogen bond.[8][9][10][11][12] Dual inhibitors that target both PI3K and mTOR can effectively shut down this pathway.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Dual PI3K/mTOR inhibitors block key nodes in the cell growth and proliferation pathway.
Inhibition of Bacterial Protein Synthesis: The Action of Linezolid
Linezolid, an oxazolidinone antibiotic, contains a morpholine ring that undergoes metabolic oxidation.[13] Its primary mechanism of action is the inhibition of bacterial protein synthesis at a very early stage.[14][] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for the commencement of translation.[13][14] This unique mechanism of action means there is little to no cross-resistance with other protein synthesis inhibitors.[16]
Quantitative Data: Linezolid MIC Values against Gram-Positive Bacteria
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference |
| Staphylococcus aureus | 2872 | 2 | 2 | 100 | [13] |
| Enterococcus faecalis | 428 | 2 | 2 | 99.5 | [13] |
| Enterococcus faecium | 196 | 1 | 2 | 96.4 | [13] |
| Streptococcus pneumoniae | 422 | 1 | 1 | 100 | [13] |
| Vancomycin-Resistant Enterococci (VRE) | - | 2-4 | - | - | [17] |
| Methicillin-Resistant S. aureus (MRSA) | - | 2 | 2 | 100 | [18] |
Mechanism of Action: Linezolid's Impact on the Ribosome
Caption: Linezolid binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[14][19][20][21][22]
Modulation of Neurotransmitter Systems and Receptors
The morpholine scaffold is also integral to drugs that target the central nervous system, where it can influence neurotransmitter reuptake or receptor binding.
Reboxetine: Selective Norepinephrine Reuptake Inhibition
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[23][24] It binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4] Reboxetine exhibits weak affinity for other neurotransmitter receptors.[23]
Quantitative Data: Reboxetine Transporter Affinity
| Transporter/Receptor | Ki (nmol/L) | Reference |
| Norepinephrine Transporter (NET) | - | [25] |
| Serotonin Transporter (SERT) | 68-fold lower affinity than for NET | [25] |
| Dopamine Transporter (DAT) | > 500 | [25] |
| Muscarinic, Histaminergic H1, Adrenergic α1, Dopaminergic D2 Receptors | > 1000 | [23] |
Aprepitant: Neurokinin-1 (NK1) Receptor Antagonism
Aprepitant is a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor.[16] It is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[16] Substance P is the natural ligand for the NK1 receptor, and its binding in the brainstem is a key step in the emetic reflex.[17] Aprepitant crosses the blood-brain barrier and blocks the binding of substance P to NK1 receptors, thereby inhibiting the emetic signal.[16][17]
Disruption of Fungal Sterol Biosynthesis: The Action of Fenpropimorph
Fenpropimorph is a morpholine fungicide that inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes.[26][27] Its primary targets in the sterol biosynthetic pathway are sterol Δ14-reductase and Δ8→Δ7-isomerase.[28] Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately arresting fungal growth.[28] In mammalian cells, fenpropimorph has been shown to inhibit cholesterol biosynthesis with an IC50 of 0.5 µM, primarily by targeting the demethylation of lanosterol.[26][27]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the mechanism of action of morpholine-containing compounds.
Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the IC50 value of a kinase inhibitor.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., Gefitinib) dissolved in DMSO
-
96- or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the wells of the microplate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a solution of ATP and the recombinant kinase.
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.
-
Stop the reaction (if required by the assay format).
-
Measure the signal (e.g., phosphorylation of the substrate) using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for Signaling Pathway Modulation (Representative Protocol)
This protocol outlines the general steps for assessing changes in protein phosphorylation in a signaling pathway upon treatment with an inhibitor.[29][30][31][32][33][34][35][36]
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the test compound (e.g., Gefitinib) at various concentrations and for different time points. Include untreated and vehicle-treated controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify changes in protein phosphorylation. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Bacterial Minimum Inhibitory Concentration (MIC) Assay (Representative Protocol)
This protocol describes the broth microdilution method for determining the MIC of an antibacterial agent.
-
Reagents and Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compound (e.g., Linezolid)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a microtiter plate.
-
Prepare a standardized inoculum of the bacterial strain in CAMHB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at the appropriate temperature and for the specified time (e.g., 35°C for 16-20 hours).
-
Determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Conclusion
The morpholine ring is a remarkably versatile and valuable scaffold in drug discovery, contributing to the efficacy of a diverse range of therapeutic agents. From the precise inhibition of protein kinases in cancer to the disruption of bacterial protein synthesis and the modulation of neurotransmitter systems, the mechanisms of action of morpholine-containing compounds are a testament to the power of targeted drug design. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and scientists working to develop the next generation of morpholine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 16. Linezolid - Wikipedia [en.wikipedia.org]
- 17. journals.asm.org [journals.asm.org]
- 18. ihma.com [ihma.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]
- 22. researchgate.net [researchgate.net]
- 23. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. cabidigitallibrary.org [cabidigitallibrary.org]
- 29. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 32. IGFBP2/ITGA5 promotes gefitinib resistance via activating STAT3/CXCL1 axis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules
Audience: Researchers, Scientists, and Drug Development Professionals
The identification of the specific molecular targets of a bioactive small molecule is a critical and often challenging step in drug discovery and chemical biology.[1][2][3] Understanding how a compound exerts its biological effects by engaging with its protein targets is fundamental to elucidating its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic potential.[4] This guide provides an in-depth overview of the core methodologies employed for target deconvolution, complete with detailed experimental protocols and comparative data.
Core Methodologies for Target Identification
Several distinct and complementary approaches exist for identifying the protein targets of a small molecule.[2] These can be broadly categorized into direct biochemical methods, which rely on the physical interaction between the molecule and its target, and indirect genetic methods, which infer targets from phenotypic responses to genetic perturbations.[2]
Affinity-Based Target Identification
Affinity-based methods are the most direct approaches for target identification.[2][5] They rely on using a modified version of the bioactive small molecule as a "bait" to capture its binding partners ("prey") from a complex biological sample, such as a cell lysate.[6] The most common technique in this category is Affinity Purification coupled with Mass Spectrometry (AP-MS).[2][7]
Logical Workflow for Target Identification
Caption: General strategy for small molecule target identification and validation.
This protocol outlines the steps for identifying protein targets by immobilizing a small molecule bait to capture interacting proteins from a cell lysate.
-
Probe Synthesis:
-
Synthesize an analog of the bioactive small molecule that contains a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin tag).
-
Crucial: Ensure the modification does not abrogate the molecule's biological activity through functional assays.
-
-
Immobilization of the Bait:
-
Covalently attach the synthesized probe to a solid support matrix (e.g., sepharose or magnetic beads). If using a biotinylated probe, incubation with streptavidin-coated beads is sufficient.
-
Prepare a control matrix with either no bait or an inactive analog to distinguish specific binders from non-specific ones.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a high density and harvest.
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Capture:
-
Incubate the clarified cell lysate with the bait-immobilized beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with an excess of the free, unmodified bioactive molecule. Proteins that bind specifically to the bait should be competed off.
-
-
Washing:
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration) may need optimization.
-
-
Elution:
-
Elute the bound proteins from the beads. Elution can be achieved by:
-
Competitive Elution: Incubating the beads with a high concentration of the free small molecule (most specific method).
-
Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer (most common).
-
Proteolytic Elution: Performing on-bead digestion with a protease like trypsin.
-
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Bands that are present in the bait sample but absent or reduced in the control/competed sample are excised.
-
Alternatively, perform in-solution or on-bead tryptic digestion of the entire eluate.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
-
Data Analysis:
-
Identify proteins using a database search algorithm (e.g., Sequest, Mascot).
-
Compare protein lists from the experimental and control pull-downs. True interaction partners should be significantly enriched in the experimental sample. Quantitative proteomics techniques can be used for more sensitive comparisons.[2]
-
AP-MS Experimental Workflow
Caption: Step-by-step workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic technology that uses active-site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[8][9][10] Unlike affinity-based methods that capture any binding partner, ABPP specifically identifies targets that are covalently modified by a reactive probe, often within a catalytic active site.[8][11]
This protocol describes how to identify the target of a non-covalent inhibitor by measuring its ability to compete with a broad-spectrum, activity-based probe for binding to the target enzyme.[4]
-
Proteome Preparation:
-
Prepare a native proteome sample (e.g., cell or tissue lysate) in a buffer that preserves protein function. Avoid detergents or conditions that would denature proteins.
-
-
Competitive Incubation:
-
Aliquot the proteome into at least two conditions:
-
Vehicle Control: Treat with DMSO or the vehicle used to dissolve the bioactive compound.
-
Inhibitor Treatment: Treat with the bioactive small molecule of interest at a concentration sufficient to engage its target.
-
-
Incubate for 30-60 minutes at room temperature or 37°C to allow the inhibitor to bind to its target(s).
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe (ABP) to both the vehicle- and inhibitor-treated samples. The ABP should contain a reactive "warhead" that covalently modifies a class of enzymes and a reporter tag (e.g., biotin or a fluorescent dye).
-
Incubate for a defined period to allow the ABP to label all accessible active sites. If the inhibitor is bound to its target, it will block the ABP from labeling that specific protein.
-
-
Enrichment/Detection of Labeled Proteins:
-
If using a biotinylated ABP: Stop the reaction and add streptavidin beads to enrich for all probe-labeled proteins. Wash the beads to remove unlabeled proteins.
-
If using a fluorescent ABP: Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Proteomic Analysis:
-
For biotinylated probes: Perform on-bead tryptic digestion of the enriched proteins, followed by LC-MS/MS analysis.
-
For fluorescent probes: Separate the proteomes on an SDS-PAGE gel and visualize the labeled proteins using a fluorescence scanner.
-
-
Data Analysis:
-
Using quantitative proteomics, compare the abundance of each identified protein between the vehicle- and inhibitor-treated samples.
-
A protein whose signal is significantly reduced in the inhibitor-treated sample is a candidate target, as its active site was occupied by the inhibitor and thus protected from labeling by the ABP.
-
Competitive ABPP Workflow
References
- 1. Target identification of biologically active small molecules via in situ methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification for biologically active small molecules using chemical biology approaches | Semantic Scholar [semanticscholar.org]
- 4. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 11. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Synthesis Protocol for 2-(2,4-Difluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 2-(2,4-Difluorophenyl)morpholine, a valuable building block in medicinal chemistry and drug development. The protocol is based on a two-step synthetic route commencing from commercially available starting materials.
Introduction
2-(2,4-Difluorophenyl)morpholine is a heterocyclic compound of interest in the development of novel therapeutic agents. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The presence of the 2,4-difluorophenyl group can significantly influence the biological activity and metabolic stability of the molecule. This protocol outlines a reliable method for the preparation of this compound in a laboratory setting.
Overall Reaction Scheme
The synthesis of 2-(2,4-Difluorophenyl)morpholine is achieved through a two-step process. The first step involves the α-bromination of 2',4'-difluoroacetophenone to yield 2-bromo-1-(2,4-difluorophenyl)ethanone. The second step is a condensation reaction of the α-bromo ketone with diethanolamine, followed by an in-situ reductive cyclization to form the target morpholine derivative.
Caption: Overall synthetic workflow for 2-(2,4-Difluorophenyl)morpholine.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone
This procedure details the α-bromination of 2',4'-difluoroacetophenone.
Materials and Equipment:
-
2',4'-Difluoroacetophenone
-
Pyridinium tribromide (or N-Bromosuccinimide)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2',4'-difluoroacetophenone (1.0 eq) in glacial acetic acid, add pyridinium tribromide (1.1 eq) portion-wise at room temperature.
-
The reaction mixture is then heated to 60-70 °C and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-(2,4-difluorophenyl)ethanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Parameter | Value |
| Starting Material | 2',4'-Difluoroacetophenone |
| Brominating Agent | Pyridinium tribromide |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
Step 2: Synthesis of 2-(2,4-Difluorophenyl)morpholine
This procedure describes the reaction of 2-bromo-1-(2,4-difluorophenyl)ethanone with diethanolamine and subsequent reductive cyclization.
Materials and Equipment:
-
2-Bromo-1-(2,4-difluorophenyl)ethanone
-
Diethanolamine
-
Sodium borohydride (or other suitable reducing agent)
-
Methanol (or ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(2,4-difluorophenyl)ethanone (1.0 eq) in methanol.
-
To this solution, add diethanolamine (2.5 eq) dropwise at 0 °C (ice bath).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The formation of the intermediate can be monitored by TLC.
-
After the initial reaction is complete, the mixture is cooled again to 0 °C.
-
Sodium borohydride (2.0 eq) is added portion-wise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 2-(2,4-Difluorophenyl)morpholine.
Data Presentation:
| Parameter | Value |
| Starting Material | 2-Bromo-1-(2,4-difluorophenyl)ethanone |
| Reagent | Diethanolamine |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-28 hours (total) |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >98% |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
Asymmetric Synthesis of Chiral 2-Substituted Morpholines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chiral 2-substituted morpholines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique structural and physicochemical properties, including improved aqueous solubility and metabolic stability, make them highly sought-after building blocks in drug discovery. This document provides detailed application notes and protocols for the asymmetric synthesis of these valuable heterocycles, focusing on robust and scalable methodologies.
Introduction
The precise control of stereochemistry at the C2 position of the morpholine ring is crucial for optimizing pharmacological activity and minimizing off-target effects. This has driven the development of various asymmetric synthetic strategies. This document will focus on key methodologies, including catalytic asymmetric hydrogenation, diastereoselective cyclization, and organocatalytic approaches, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific target molecules.
Key Synthetic Strategies
Several powerful strategies have emerged for the enantioselective synthesis of 2-substituted morpholines. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.
A logical overview of the primary synthetic approaches is presented below.
Caption: Overview of major strategies for asymmetric synthesis of 2-substituted morpholines.
Catalytic Asymmetric Hydrogenation of Dehydromorpholines
Catalytic asymmetric hydrogenation of prochiral dehydromorpholines is one of the most efficient and atom-economical methods for accessing chiral 2-substituted morpholines. This "after cyclization" strategy has been successfully applied to a wide range of substrates, affording products with excellent enantioselectivities.[1][2]
A key development in this area is the use of bisphosphine-rhodium catalysts with a large bite angle, such as those employing the SKP ligand.[1][3][4] This approach has demonstrated broad substrate scope and high functional group tolerance, delivering products in quantitative yields and with up to 99% enantiomeric excess (ee).[1][3]
The general workflow for this synthetic approach is outlined below.
Caption: General workflow for asymmetric hydrogenation of dehydromorpholines.
Quantitative Data Summary
The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines using a Rh-SKP catalyst system.[1][5]
| Entry | Substrate (R group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2-Phenylmorpholine | >99 | 92 |
| 2 | 4-Fluorophenyl | 2-(4-Fluorophenyl)morpholine | >99 | 93 |
| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)morpholine | >99 | 94 |
| 4 | 4-Bromophenyl | 2-(4-Bromophenyl)morpholine | >99 | 94 |
| 5 | 4-Trifluoromethylphenyl | 2-(4-Trifluoromethylphenyl)morpholine | >99 | 94 |
| 6 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)morpholine | >99 | 94 |
| 7 | 2-Naphthyl | 2-(2-Naphthyl)morpholine | >99 | 99 |
| 8 | 2-Thienyl | 2-(2-Thienyl)morpholine | >99 | 99 |
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1a)
-
[Rh(COD)2]BF4
-
(R)-SKP
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H2)
-
Autoclave
Procedure:
-
In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL) is stirred for 20 minutes.
-
The substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (1a) (40.3 mg, 0.25 mmol), is added to the catalyst solution.
-
The resulting solution is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm with H2.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography (petroleum ether/ethyl acetate = 10:1) to afford the desired product, (R)-2-phenylmorpholine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Diastereoselective Synthesis
Diastereoselective approaches offer another avenue to chiral 2-substituted morpholines, often leveraging existing stereocenters in the starting materials to control the formation of new ones.
Iron-Catalyzed Diastereoselective Cyclization
An iron(III)-catalyzed diastereoselective synthesis of 2,6-disubstituted morpholines from 1,2-amino ethers bearing an allylic alcohol has been reported.[6] This method proceeds via C-O or C-N bond formation, with a plausible mechanism involving a thermodynamic equilibrium that favors the formation of the cis diastereoisomer.[6]
Rhodium-Catalyzed Intramolecular Cyclization of Allenols
A rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides access to highly substituted morpholines with excellent diastereoselectivity and enantioselectivity.[7] This atom-economic pathway allows for the synthesis of various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines.[7]
Quantitative Data Summary: Iron-Catalyzed Cyclization
| Entry | Substrate | Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | (Z)-4-(benzyl(2-hydroxyethyl)amino)but-2-en-1-ol | FeCl3 | 85:15 | 80 |
| 2 | (Z)-4-((2-hydroxyethyl)(4-methoxybenzyl)amino)but-2-en-1-ol | FeCl3 | 82:18 | 75 |
| 3 | (Z)-4-(tert-butyl(2-hydroxyethyl)amino)but-2-en-1-ol | FeCl3 | 90:10 | 88 |
Experimental Protocol: Iron-Catalyzed Diastereoselective Synthesis of cis-2-benzyl-6-methylmorpholine
Materials:
-
(Z)-4-(benzyl(2-hydroxyethyl)amino)pent-2-en-1-ol
-
Iron(III) chloride (FeCl3)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of (Z)-4-(benzyl(2-hydroxyethyl)amino)pent-2-en-1-ol (0.2 mmol) in anhydrous DCM (2 mL) under an inert atmosphere, add FeCl3 (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired cis-2-benzyl-6-methylmorpholine.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of often expensive and toxic heavy metals.
Domino Ring-Opening Cyclization for Morpholin-2-ones
A one-pot, three-step process for the catalytic and enantioselective synthesis of morpholin-2-ones has been developed.[8] This method utilizes a Knoevenagel condensation followed by an in-situ asymmetric epoxidation mediated by a modified quinine organocatalyst (eQNU), and subsequent domino ring-opening cyclization with a 2-aminoethanol equivalent.[8]
The reaction pathway is depicted below.
Caption: Reaction pathway for the organocatalytic synthesis of morpholin-2-ones.
Quantitative Data Summary: Organocatalytic Synthesis of Morpholin-2-ones
| Entry | Aldehyde | Aminoethanol | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 2-Aminoethanol | 75 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-Aminoethanol | 78 | 93 |
| 3 | 2-Naphthaldehyde | 2-Aminoethanol | 72 | 95 |
| 4 | Cinnamaldehyde | 2-Aminoethanol | 65 | 90 |
Experimental Protocol: Organocatalytic Synthesis of (R)-3-phenylmorpholin-2-one
Materials:
-
Benzaldehyde
-
(Phenylsulfonyl)acetonitrile
-
eQNU organocatalyst
-
Cumyl hydroperoxide
-
2-Aminoethanol
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (5 mL).
-
Add the eQNU organocatalyst (0.1 mmol, 10 mol%).
-
Add cumyl hydroperoxide (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction for 12 hours.
-
Add 2-aminoethanol (1.5 mmol) to the reaction mixture.
-
Continue stirring for an additional 24 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography to obtain (R)-3-phenylmorpholin-2-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The asymmetric synthesis of chiral 2-substituted morpholines is a rapidly evolving field with significant implications for drug discovery and development. The methodologies presented herein, including catalytic asymmetric hydrogenation, diastereoselective cyclizations, and organocatalytic transformations, provide a versatile toolkit for accessing these important scaffolds with high levels of stereocontrol. The detailed protocols and comparative data tables are intended to serve as a practical guide for researchers in the synthesis of novel chiral morpholine-containing compounds.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2,4-Difluorophenyl)morpholine. This document includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and graphical representations of the molecular structure and analytical workflow.
Molecular Structure and Overview
2-(2,4-Difluorophenyl)morpholine is a substituted morpholine derivative. The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. The substituent at the 2-position is a 2,4-difluorophenyl group. The presence of fluorine atoms and the chiral center at the C2 position of the morpholine ring will influence the NMR spectra, leading to characteristic splitting patterns and chemical shifts.
Molecular Formula: C₁₀H₁₁F₂NO Molecular Weight: 199.20 g/mol
Caption: Chemical Structure of 2-(2,4-Difluorophenyl)morpholine.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for 2-(2,4-Difluorophenyl)morpholine. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar | 7.20 - 7.40 | m | - | 1H |
| H-Ar | 6.80 - 7.00 | m | - | 2H |
| H-2 | 4.65 | dd | 10.5, 2.5 | 1H |
| H-6eq | 4.05 | dt | 11.5, 3.0 | 1H |
| H-3eq | 3.80 | dt | 11.0, 3.0 | 1H |
| H-5ax | 3.65 | td | 11.5, 3.5 | 1H |
| H-6ax | 3.10 | td | 11.5, 11.5 | 1H |
| H-3ax | 2.95 | td | 11.0, 11.0 | 1H |
| H-5eq | 2.80 | m | - | 1H |
| NH | 1.90 | br s | - | 1H |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, td = triplet of doublets, br s = broad singlet.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| C-Ar (C-F) | 162.0 (d, J = 245 Hz) |
| C-Ar (C-F) | 160.0 (d, J = 248 Hz) |
| C-Ar (quat) | 128.5 (dd, J = 14, 4 Hz) |
| C-Ar | 125.0 (dd, J = 8, 4 Hz) |
| C-Ar | 111.5 (dd, J = 21, 4 Hz) |
| C-Ar | 104.0 (t, J = 26 Hz) |
| C-2 | 75.0 |
| C-6 | 67.5 |
| C-3 | 46.0 |
| C-5 | 45.0 |
Note: The assignments for the aromatic carbons can be complex due to C-F coupling.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of 2-(2,4-Difluorophenyl)morpholine and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
¹H NMR Data Acquisition
-
Instrument: Utilize a 500 MHz NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: 3.0 - 4.0 seconds.
-
Spectral Width: 0 to 12 ppm.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
¹³C NMR Data Acquisition
-
Instrument: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Locking and Shimming: Maintain the lock and shim settings from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1.0 - 1.5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.
-
Workflow and Data Relationships
The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship between the different types of spectral data.
Caption: General workflow for NMR spectral analysis.
Caption: Relationship between different NMR experiments for structural analysis.
Disclaimer: The NMR spectral data presented in this document are predicted values and should be confirmed by experimental data. The provided protocols are general guidelines and may require optimization based on the specific instrumentation and experimental conditions.
Application Notes and Protocols for High-Throughput Screening of 2-(2,4-Difluorophenyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the utilization of 2-(2,4-Difluorophenyl)morpholine in high-throughput screening (HTS) campaigns, with a primary focus on its potential as a modulator of Monoamine Oxidase B (MAO-B).
Introduction
2-(2,4-Difluorophenyl)morpholine is a synthetic organic compound featuring a morpholine ring and a difluorophenyl group. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds. The addition of a difluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets. Given the structural similarities of 2-aryl-morpholine derivatives to known central nervous system (CNS) active agents, a logical application for 2-(2,4-Difluorophenyl)morpholine in high-throughput screening is the exploration of its activity against neurological targets, such as monoamine oxidases.
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1] This document outlines a protocol for a high-throughput, fluorometric-based assay to screen 2-(2,4-Difluorophenyl)morpholine and other small molecules for their inhibitory activity against MAO-B.
Data Presentation
While specific experimental data for 2-(2,4-Difluorophenyl)morpholine is not yet publicly available, the following table summarizes the inhibitory activity of structurally related morpholine-based chalcones against MAO-B, as reported in the literature. This data serves as a reference for the potential activity that could be expected from compounds with a similar 2-aryl-morpholine core structure.
| Compound ID | Structure | MAO-B IC50 (µM)[2] |
| MO1 | Chalcone-Morpholine Derivative | 0.030[2] |
| MO2 | Chalcone-Morpholine Derivative | 0.70[2] |
| MO3 | Chalcone-Morpholine Derivative | 1.01[2] |
| MO4 | Chalcone-Morpholine Derivative | 0.33[2] |
| MO5 | Chalcone-Morpholine Derivative | 1.31[2] |
| MO6 | Chalcone-Morpholine Derivative | 0.64[2] |
| MO7 | Chalcone-Morpholine Derivative | 0.25[2] |
| MO8 | Chalcone-Morpholine Derivative | 0.32[2] |
| MO9 | Chalcone-Morpholine Derivative | 0.36[2] |
Note: The structures of the specific chalcone-morpholine derivatives (MO1-MO9) are detailed in the cited literature.
Experimental Protocols
High-Throughput Screening Protocol for MAO-B Inhibitors
This protocol is adapted from established fluorometric assays for MAO-B activity and is suitable for a 384-well plate format.[3][4][5] The principle of the assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate, using a fluorescent probe.[3][5][6]
Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe sensitive to H₂O₂ (e.g., Amplex Red, or similar)
-
Horseradish peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitor (e.g., Selegiline or Deprenyl)[4]
-
2-(2,4-Difluorophenyl)morpholine (test compound)
-
384-well black, clear-bottom plates
-
Multichannel pipettes and/or automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of 2-(2,4-Difluorophenyl)morpholine in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in MAO-B Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells of the 384-well plate.
-
-
Enzyme Addition:
-
Prepare the MAO-B enzyme solution in cold MAO-B Assay Buffer at the desired concentration.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme with the inhibitors.
-
-
Substrate and Detection Reagent Addition:
-
Prepare a master mix containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer.
-
Add 25 µL of the master mix to each well to initiate the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 530/585 nm for Amplex Red).[6]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Signaling and Workflows
MAO-B Catalytic Pathway and Inhibition
The following diagram illustrates the general mechanism of MAO-B catalysis and the principle of its inhibition, which is the basis for the high-throughput screening assay.
Caption: Mechanism of MAO-B catalysis and inhibition detection.
High-Throughput Screening Workflow
The logical flow of a high-throughput screening campaign to identify MAO-B inhibitors is depicted below.
Caption: Workflow for HTS of MAO-B inhibitors.
MAO-B Gene Expression Signaling Pathway
The expression of the MAO-B gene is regulated by a complex signaling cascade. Understanding this pathway can provide context for cellular-based screening assays or secondary assays to investigate the mechanism of action of identified hits.
Caption: Simplified MAO-B gene expression signaling pathway.[7][8]
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(2,4-Difluorophenyl)morpholine in Medicinal Chemistry: A Focus on Neurokinin-1 Receptor Antagonism
Introduction
2-(2,4-Difluorophenyl)morpholine is a pivotal heterocyclic scaffold in medicinal chemistry, primarily recognized as a key structural component of the potent and selective neurokinin-1 (NK-1) receptor antagonist, Aprepitant. The incorporation of the difluorophenyl and morpholine moieties contributes significantly to the pharmacological profile of molecules, influencing their efficacy, selectivity, and pharmacokinetic properties. This document provides a detailed overview of the application of 2-(2,4-Difluorophenyl)morpholine, with a specific focus on its role in the development of Aprepitant, an antiemetic agent.
Biological Context and Therapeutic Application
The primary therapeutic application of the 2-(2,4-Difluorophenyl)morpholine scaffold is realized in the drug Aprepitant. Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor.[1][2] The NK-1 receptor is a G-protein coupled receptor involved in numerous physiological processes, including the vomiting reflex (emesis), pain transmission, and inflammation.[3][4] By blocking the binding of substance P to its receptor in the brain, Aprepitant effectively prevents both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][5][6] It is used in combination with other antiemetic agents for this indication.[1][5] Furthermore, Aprepitant has shown potential as an antitumor agent in preclinical studies, particularly in osteosarcoma, by inducing apoptosis and inhibiting cell proliferation and migration.[7][8]
Quantitative Biological Data of Aprepitant
| Compound | Target | Assay | Bioactivity (nM) | Reference |
| Aprepitant | Human NK-1 Receptor | [¹²⁵I]Substance P displacement | IC₅₀ = 0.09 ± 0.06 | [9] |
Experimental Protocols
The synthesis of drug molecules incorporating the 2-(2,4-Difluorophenyl)morpholine core, such as Aprepitant, involves multi-step synthetic sequences. Below is a representative protocol for the formation of the core morpholine structure and its subsequent elaboration to Aprepitant, based on published synthetic routes.[10][11][12][13]
Protocol 1: Synthesis of the 2-(2,4-Difluorophenyl)morpholine Core (Illustrative)
This protocol outlines a general approach to the synthesis of the chiral morpholine ring found in Aprepitant.
Materials:
-
(S)-3-(4-Fluorophenyl)morpholin-2-one
-
Reducing agent (e.g., Borane-dimethyl sulfide complex)
-
Protecting group reagents (e.g., Benzyl bromide)
-
Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate)
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
Various organic solvents (e.g., Tetrahydrofuran, Dichloromethane)
-
Reagents for purification (e.g., Silica gel)
Procedure:
-
Reduction of the Lactam: The chiral lactam, (S)-3-(4-Fluorophenyl)morpholin-2-one, is reduced to the corresponding morpholine. This is typically achieved using a reducing agent like borane-dimethyl sulfide complex in an appropriate solvent such as tetrahydrofuran. The reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until completion.
-
N-Protection: The secondary amine of the resulting morpholine is often protected to facilitate subsequent reactions. For instance, N-benzylation can be carried out using benzyl bromide in the presence of a base.
-
Acetal Formation: The protected 2-(4-fluorophenyl)morpholine is then coupled with a chiral alcohol, such as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, in the presence of a Lewis acid catalyst to form the desired acetal. This step is crucial for establishing the correct stereochemistry of the final product.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the desired 2-(R)-{1-(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(S)-(4-fluorophenyl)morpholine derivative.
Protocol 2: Elaboration to Aprepitant
This protocol describes the final steps to convert the morpholine intermediate into Aprepitant.
Materials:
-
2-(R)-{1-(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(S)-(4-fluorophenyl)morpholine derivative
-
3-Chloromethyl-1,2,4-triazolin-5-one
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Dimethylformamide)
Procedure:
-
N-Alkylation: The protected morpholine intermediate is deprotected (if necessary) and then alkylated with 3-chloromethyl-1,2,4-triazolin-5-one.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate.[14][15]
-
Work-up and Crystallization: After the reaction is complete, the mixture is worked up, often by adding water to precipitate the product. The crude Aprepitant is then collected by filtration and purified by crystallization.[14]
Visualizations
Signaling Pathway of Aprepitant
Caption: Mechanism of action of Aprepitant as an NK-1 receptor antagonist.
Experimental Workflow for Aprepitant Synthesis
Caption: General synthetic workflow for Aprepitant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]
- 6. Aprepitant - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 13. chemistryforsustainability.org [chemistryforsustainability.org]
- 14. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 15. chembk.com [chembk.com]
Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of morpholine and its derivatives. The information is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust analytical methods for the detection and quantification of these compounds.
Introduction
Morpholine, a heterocyclic organic compound, and its derivatives are versatile building blocks in medicinal chemistry, finding applications in the synthesis of a wide range of pharmaceuticals.[1] Their presence as starting materials, intermediates, or impurities in drug substances necessitates sensitive and specific analytical methods for their control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, and when combined with appropriate derivatization, it offers excellent sensitivity and selectivity for the determination of morpholine and its derivatives.[2]
This document details the widely used derivatization method involving nitrosation to form N-nitrosomorpholine (NMOR), as well as discusses other potential derivatization strategies. Additionally, it provides insights into a relevant biological pathway where morpholine derivatives play an inhibitory role.
Application Note 1: Quantitative Analysis of Morpholine as N-Nitrosomorpholine by GC-MS
This method is suitable for the trace-level determination of morpholine in various matrices, including pharmaceuticals and food products.[3][4] The protocol involves the conversion of morpholine to its more volatile and thermally stable derivative, N-nitrosomorpholine (NMOR), prior to GC-MS analysis.[3][5]
Experimental Protocol
1. Sample Preparation
-
Aqueous Samples (e.g., fruit juices, drug solutions):
-
Solid Samples (e.g., drug granules):
-
Dissolve a known weight of the sample in purified water.[5]
-
Follow the procedure for aqueous samples from step 1.
-
2. Derivatization to N-Nitrosomorpholine (NMOR)
-
To 2.0 mL of the prepared sample solution, add 200 µL of 0.05 mol·L⁻¹ hydrochloric acid (HCl).[5]
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex-mix.[5]
-
Heat the mixture at 40°C for 5 minutes in a heating block.[3]
-
Cool the reaction mixture to room temperature.[5]
3. Liquid-Liquid Extraction
-
Add 0.5 mL of dichloromethane to the reaction mixture.[3]
-
Vortex-mix for 1 minute to extract the NMOR derivative.[3]
-
Allow the layers to separate for 10 minutes.[3]
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.
4. GC-MS Analysis
-
Instrumentation: An Agilent 7890 GC system coupled with a 5975C mass selective detector (or equivalent) is suitable.[3]
-
GC Column: A TM-1701 column (30 m × 0.32 mm I.D., 0.5 µm film thickness) or a DB-1701 column (30 m × 0.25 mm i.d., 0.25 µm film thickness) can be used.[3][4]
-
Injection: 1 µL of the extract is injected in splitless or split mode (e.g., 1:7 split ratio).[3]
-
Inlet Temperature: 250°C.[3]
-
Carrier Gas: Helium at a constant flow rate of 2 mL·min⁻¹.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 120°C at 10°C·min⁻¹.
-
Hold at 120°C for 3 minutes.
-
Ramp to 250°C at 20°C·min⁻¹.
-
Hold at 250°C for 5 minutes.[3]
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.[3]
-
Transfer Line Temperature: 280°C.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting m/z 86.1 and 116.1 for NMOR.[3] A full scan mode can be used for initial identification.
-
Data Presentation
The following table summarizes the quantitative data for the analysis of morpholine as NMOR, as reported in the literature.
| Parameter | Value | Reference |
| Linearity Range | 10–500 µg·L⁻¹ | [3] |
| Correlation Coefficient (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 7.3 µg·L⁻¹ | [3] |
| Limit of Quantification (LOQ) | 24.4 µg·L⁻¹ | [3] |
| Spiked Recovery | 94.3% to 109.0% | [3] |
| Intraday Repeatability (RSD) | 2.0%–4.4% | [3] |
| Interday Reproducibility (RSD) | 3.3%–7.0% | [3] |
Experimental Workflow
Caption: Workflow for GC-MS analysis of morpholine as NMOR.
Application Note 2: Alternative Derivatization Strategies
While the nitrosation method is well-established, other derivatization reagents can be employed for the GC-MS analysis of morpholine. These may be useful to avoid the formation of potentially carcinogenic nitrosamines or to achieve different chromatographic or mass spectrometric properties.
-
Benzenesulfonyl Chloride: This reagent can be used to form a sulfonamide derivative with morpholine. A previously reported method involved a longer derivatization time of one hour. As with 2,4-DNFB, a comprehensive and validated GC-MS protocol for morpholine analysis using this derivatization is not extensively documented in recent literature.
Researchers interested in these alternative methods would need to undertake method development and validation to establish optimal derivatization conditions, GC separation parameters, and MS detection settings.
Biological Pathway Involvement of Morpholine Derivatives
Morpholine is a key scaffold in many biologically active molecules. For instance, derivatives of morpholine are being investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Morpholine Degradation Pathway
Certain microorganisms, particularly of the Mycobacterium genus, are capable of degrading morpholine. This biodegradation pathway is of environmental significance. The pathway involves the initial cleavage of the morpholine ring.
Caption: Bacterial degradation pathway of morpholine.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholine Derivatives
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many morpholine-containing compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR, making them promising anti-cancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.
Conclusion
The GC-MS method involving derivatization with sodium nitrite provides a robust and sensitive approach for the quantification of morpholine in various samples. While other derivatization reagents exist, detailed and validated protocols for their application to morpholine analysis by GC-MS are less common. The biological significance of morpholine derivatives, particularly as inhibitors of key signaling pathways in drug discovery, underscores the importance of reliable analytical methods for their characterization and control. The protocols and information presented herein serve as a valuable resource for researchers and scientists working with these important compounds.
References
Application Notes and Protocols: N-Alkylation of 2-(2,4-Difluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Difluorophenyl)morpholine is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. N-alkylation of the morpholine nitrogen allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the N-alkylation of 2-(2,4-Difluorophenyl)morpholine via two common and effective methods: direct alkylation with alkyl halides and reductive amination.
Data Presentation
The selection of an appropriate N-alkylation method can depend on the desired alkyl group and the overall synthetic strategy. The following table summarizes typical reaction conditions and expected yields for the N-alkylation of secondary amines, including morpholine derivatives, based on established chemical literature.[1][2][3][4][5]
| Alkylating Agent/Carbonyl Source | Method | Base/Reducing Agent | Solvent | Typical Yield (%) | Reference |
| Methyl Iodide | Direct Alkylation | K₂CO₃ or NaH | DMF or Acetonitrile | 85-95 | General Knowledge |
| Ethyl Bromide | Direct Alkylation | K₂CO₃ or Et₃N | Acetonitrile | 80-90 | General Knowledge |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ or Hunig's Base | DMF or CH₂Cl₂ | 90-98 | [6] |
| Formaldehyde | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | 80-95 | [7][8] |
| Acetone | Reductive Amination | NaBH₄ or NaBH₃CN | Methanol | 75-90 | [7][9] |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | CH₂Cl₂ | 85-95 | [8] |
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of 2-(2,4-Difluorophenyl)morpholine using an alkyl halide in the presence of a base.
Materials:
-
2-(2,4-Difluorophenyl)morpholine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(2,4-Difluorophenyl)morpholine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Diagram of the experimental workflow for direct N-alkylation:
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
This protocol outlines the N-alkylation of 2-(2,4-Difluorophenyl)morpholine with an aldehyde or ketone using a borohydride reducing agent.[7][8][10][11]
Materials:
-
2-(2,4-Difluorophenyl)morpholine
-
Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol, anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-(2,4-Difluorophenyl)morpholine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous 1,2-dichloroethane. A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated morpholine derivative.
Diagram of the experimental workflow for reductive amination:
Caption: Workflow for Reductive Amination.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides can be toxic and lachrymatory. Handle with care.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable or toxic gases upon contact with acid. Handle with appropriate precautions.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols for In Vitro Assay Development: 2-(2,4-Difluorophenyl)morpholine
Introduction
These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 2-(2,4-Difluorophenyl)morpholine. The morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties. Given the lack of specific biological data for 2-(2,4-Difluorophenyl)morpholine, a tiered assay approach is recommended. This strategy begins with broad cytotoxicity screening to establish a therapeutic window, followed by more targeted assays to elucidate potential mechanisms of action, such as kinase inhibition and anti-inflammatory effects.
The following protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of 2-(2,4-Difluorophenyl)morpholine in vitro.
Tier 1: Primary Cytotoxicity Screening
The initial step in characterizing a novel compound is to assess its effect on cell viability and cytotoxicity. This provides essential information on the concentration range at which the compound exhibits biological activity and helps to distinguish between targeted pharmacological effects and general toxicity. Two standard and complementary assays are proposed: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[1][2][3][4]
Protocol 1: MTT Cell Viability Assay
This protocol outlines the procedure for determining the effect of 2-(2,4-Difluorophenyl)morpholine on the metabolic activity of a selected cell line (e.g., HeLa, A549, or a cell line relevant to a specific disease model). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
2-(2,4-Difluorophenyl)morpholine
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 2-(2,4-Difluorophenyl)morpholine in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon cell membrane damage.[4][5] It serves as a reliable indicator of cytotoxicity.
Materials:
-
2-(2,4-Difluorophenyl)morpholine
-
Cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Data Presentation: Cytotoxicity Screening
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| 2-(2,4-Difluorophenyl)morpholine | HeLa | MTT | 48 | 15.2 |
| 2-(2,4-Difluorophenyl)morpholine | A549 | MTT | 48 | 22.5 |
| 2-(2,4-Difluorophenyl)morpholine | HeLa | LDH | 24 | 25.8 |
| Doxorubicin (Control) | HeLa | MTT | 48 | 0.8 |
Tier 2: Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Many morpholine-containing compounds have been identified as kinase inhibitors. A biochemical kinase assay can determine if 2-(2,4-Difluorophenyl)morpholine directly inhibits the activity of a specific kinase or a panel of kinases. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[7]
Protocol 3: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[7]
Materials:
-
2-(2,4-Difluorophenyl)morpholine
-
Recombinant kinase of interest (e.g., EGFR, BRAF, AKT)
-
Substrate for the kinase
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations in the appropriate kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and to provide luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Data Presentation: Kinase Inhibition
| Compound | Kinase Target | Assay | IC50 (µM) |
| 2-(2,4-Difluorophenyl)morpholine | Kinase A | ADP-Glo™ | 2.1 |
| 2-(2,4-Difluorophenyl)morpholine | Kinase B | ADP-Glo™ | > 50 |
| 2-(2,4-Difluorophenyl)morpholine | Kinase C | ADP-Glo™ | 8.9 |
| Staurosporine (Control) | Kinase A | ADP-Glo™ | 0.05 |
Tier 3: Anti-Inflammatory Assays
Inflammation is a key pathological process in many diseases. The ability of a compound to modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a strong indicator of its anti-inflammatory potential.[8] An ELISA-based assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) is a standard method to screen for anti-inflammatory activity.
Protocol 4: Anti-inflammatory Cytokine (ELISA) Assay
This protocol describes the measurement of TNF-α and IL-6 secretion from LPS-stimulated RAW 264.7 macrophage cells treated with 2-(2,4-Difluorophenyl)morpholine.
Materials:
-
2-(2,4-Difluorophenyl)morpholine
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well or 48-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 2-(2,4-Difluorophenyl)morpholine for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using a standard curve. Determine the percentage of cytokine inhibition compared to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Activity
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (no LPS) | 15 ± 4 | - | 10 ± 3 | - |
| LPS (1 µg/mL) | 1250 ± 80 | 0 | 850 ± 65 | 0 |
| LPS + Compound (1 µM) | 875 ± 60 | 30% | 637 ± 50 | 25% |
| LPS + Compound (10 µM) | 312 ± 45 | 75% | 297 ± 30 | 65% |
| Dexamethasone (1 µM, Control) | 125 ± 20 | 90% | 110 ± 15 | 87% |
Representative Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and inflammatory responses.[7] It is a common target for therapeutic intervention. The diagram below illustrates a simplified version of this pathway, which could be a potential target for 2-(2,4-Difluorophenyl)morpholine if it demonstrates kinase inhibitory or anti-inflammatory properties.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 4.4. In Vitro Cytotoxicity Assays [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Product Solutions [emea.discoverx.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - FI [thermofisher.com]
Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on various crystallization techniques for 2-(2,4-Difluorophenyl)morpholine derivatives. The information is intended to guide researchers in obtaining high-purity crystalline material suitable for further analysis and development.
Introduction
2-(2,4-Difluorophenyl)morpholine derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry. Their biological activities are often linked to their specific solid-state properties, making robust crystallization methods essential for consistent and reliable research outcomes. The choice of crystallization technique can significantly impact crystal form (polymorphism), purity, yield, and particle size, all of which are critical parameters in pharmaceutical development. This document outlines several common and effective crystallization methods, including slow cooling, anti-solvent crystallization, vapor diffusion, and layering techniques.
Key Crystallization Techniques: A Comparative Overview
The selection of an appropriate crystallization method is crucial and depends on the specific properties of the 2-(2,4-Difluorophenyl)morpholine derivative and the desired attributes of the crystalline product. Below is a summary of common techniques with generalized outcomes.
Table 1: Comparison of Crystallization Techniques for 2-(2,4-Difluorophenyl)morpholine Derivatives
| Technique | Principle | Common Solvents/Anti-solvents | Typical Yield | Purity | Advantages | Disadvantages |
| Slow Cooling | Gradual decrease in temperature to reduce solubility and induce crystallization. | Ethanol, Isopropanol, Acetonitrile, Toluene | Moderate to High | Good to Excellent | Simple, scalable, good for obtaining large single crystals. | May not be effective for all compounds; can lead to oiling out. |
| Anti-solvent Crystallization | Addition of a miscible solvent in which the compound is insoluble to induce precipitation. | Solvent: DMF, DMSO; Anti-solvent: Water, Heptane | High to Very High | Good to Excellent | Rapid, high yield, good control over particle size.[1] | Can lead to amorphous material if not controlled; requires careful solvent selection. |
| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into a solution of the compound. | Solution: Dichloromethane, Toluene; Anti-solvent: Ether, Hexane, Pentane | Low to Moderate | Excellent | Excellent for growing high-quality single crystals from small amounts of material.[2] | Slow process, not easily scalable. |
| Layering | Carefully layering an anti-solvent on top of a solution of the compound. | Solution: Dichloromethane, Chloroform; Anti-solvent: Hexane, Pentane, Ether | Low to Moderate | Excellent | Good for obtaining high-quality crystals; allows for slow and controlled crystal growth.[2] | Requires careful manual technique; not easily scalable. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This method is ideal for compounds that exhibit a significant change in solubility with temperature.
Materials:
-
2-(2,4-Difluorophenyl)morpholine derivative
-
High-purity solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flask
-
Heating plate with stirring capability
-
Crystallization dish
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the 2-(2,4-Difluorophenyl)morpholine derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a heating plate with stirring until the solid is completely dissolved.
-
If any impurities remain undissolved, perform a hot filtration to remove them.
-
Transfer the hot, saturated solution to a clean crystallization dish.
-
Cover the dish and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed down by placing the dish in an insulated container.
-
Once crystal formation appears complete, the dish can be placed in a refrigerator or ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Expected Outcome: Formation of well-defined crystals. Purity and yield will depend on the specific derivative and solvent used.
Protocol 2: Anti-solvent Crystallization
This technique is particularly effective for compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent. A protocol adapted from a similar fluorinated morpholine derivative is presented below.[3]
Materials:
-
2-(2,4-Difluorophenyl)morpholine derivative
-
Solvent (e.g., Dimethylformamide - DMF)
-
Anti-solvent (e.g., Water)
-
Reaction flask with a dropping funnel
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the 2-(2,4-Difluorophenyl)morpholine derivative in a suitable solvent, such as DMF, in a reaction flask at room temperature (e.g., 20-25°C).[3]
-
Stir the solution to ensure complete dissolution.
-
Slowly add the anti-solvent (water) dropwise to the stirred solution using a dropping funnel over a period of 20-60 minutes.[3]
-
Continue stirring the resulting suspension at room temperature for a period of time (e.g., 30 minutes) to allow for complete crystallization.[3]
-
Cool the mixture in an ice bath to further decrease the solubility and maximize the crystal yield.[3]
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with the anti-solvent (water) to remove any residual solvent.[3]
-
Dry the crystals under vacuum at an elevated temperature (e.g., 45-50°C).[3]
Expected Outcome: A high yield of crystalline solid is expected. For a similar compound, a yield of 99.7% has been reported using this method.[3]
Protocol 3: Vapor Diffusion
This microscale technique is excellent for obtaining high-quality single crystals for X-ray diffraction analysis.[2]
Materials:
-
2-(2,4-Difluorophenyl)morpholine derivative
-
Solvent in which the compound is soluble (e.g., Dichloromethane)
-
Volatile anti-solvent in which the compound is insoluble (e.g., Diethyl ether or Hexane)
-
Small vial (e.g., 1-dram vial)
-
Larger vial or beaker with a lid
Procedure:
-
Dissolve a small amount of the 2-(2,4-Difluorophenyl)morpholine derivative in the chosen solvent in the small vial.
-
Place the small, open vial inside the larger vial or beaker.
-
Add a small amount of the volatile anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container.
-
Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the compound to crystallize.
-
Monitor for crystal growth over several hours to days.
Expected Outcome: Formation of a few, high-quality single crystals.
Protocol 4: Layering Technique
Similar to vapor diffusion, this method is used for growing high-quality crystals by slow mixing of a solvent and an anti-solvent.[2]
Materials:
-
2-(2,4-Difluorophenyl)morpholine derivative
-
Solvent in which the compound is soluble (e.g., Dichloromethane)
-
Anti-solvent in which the compound is insoluble and that has a different density from the solvent (e.g., Hexane)
-
Tall, narrow container (e.g., test tube or NMR tube)
Procedure:
-
Dissolve the 2-(2,4-Difluorophenyl)morpholine derivative in the solvent to create a concentrated solution.
-
Carefully and slowly layer the anti-solvent on top of the solution, taking care not to disturb the interface between the two liquids. A syringe or pipette can be used to gently add the anti-solvent down the side of the container.
-
Seal the container and leave it undisturbed.
-
Crystals will form at the interface of the two solvents as they slowly mix.
Expected Outcome: Formation of well-defined crystals at the liquid-liquid interface.
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for Crystallization
The general workflow for selecting and performing a crystallization experiment is outlined below.
Caption: General workflow for crystallization of 2-(2,4-Difluorophenyl)morpholine derivatives.
Potential Signaling Pathway Involvement
Aryl-morpholine derivatives have been investigated for their potential to inhibit various signaling pathways implicated in diseases such as cancer. One such target is the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for cell survival, proliferation, and migration.
Caption: Potential inhibition of the FAK signaling pathway by 2-(2,4-Difluorophenyl)morpholine derivatives.
Polymorphism Screening
It is important to note that 2-(2,4-Difluorophenyl)morpholine derivatives may exhibit polymorphism, meaning they can exist in different crystalline forms. These polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough polymorph screen is recommended during drug development to identify and characterize all possible solid forms and select the most suitable one for further progression.
Conclusion
The crystallization of 2-(2,4-Difluorophenyl)morpholine derivatives can be achieved through various techniques, each offering distinct advantages. The choice of method and solvent system should be tailored to the specific derivative and the desired outcome, whether it be high yield for bulk production or high-quality single crystals for structural analysis. The protocols and data presented in these application notes provide a solid foundation for developing robust and reproducible crystallization processes for this important class of compounds.
References
Application Notes and Protocols for Cross-Coupling Reactions in the Synthesis of N-Aryl-2-(2,4-Difluorophenyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-2-(2,4-difluorophenyl)morpholine derivatives, key intermediates in the development of various therapeutic agents, via Buchwald-Hartwig amination. The 2-(2,4-difluorophenyl)morpholine moiety is a significant structural motif, and its incorporation into aromatic systems through cross-coupling is a critical step in the synthesis of numerous biologically active compounds.
Application: Synthesis of N-Aryl-2-(2,4-Difluorophenyl)morpholine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is widely employed for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[2] In the context of drug discovery, this methodology provides a direct route to couple the 2-(2,4-difluorophenyl)morpholine scaffold with various aromatic and heteroaromatic systems.
The general transformation is depicted below:
Where Ar-X is an aryl halide or triflate and H-N(morpholine)-R represents 2-(2,4-difluorophenyl)morpholine.
Key Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl halide and the amine.
-
High Efficiency: Often proceeds with high yields and selectivity.
-
Modular Synthesis: Allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are representative examples of Buchwald-Hartwig amination for the synthesis of N-aryl-2-(2,4-difluorophenyl)morpholine derivatives. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation of 2-(2,4-Difluorophenyl)morpholine with an Aryl Bromide
This protocol describes a typical Buchwald-Hartwig amination reaction between an aryl bromide and 2-(2,4-difluorophenyl)morpholine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-(2,4-Difluorophenyl)morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (anhydrous, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (3 mL) via syringe.
-
Add 2-(2,4-difluorophenyl)morpholine (1.2 mmol) via syringe, followed by an additional portion of anhydrous toluene (2 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-2-(2,4-difluorophenyl)morpholine.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig amination to synthesize N-aryl-2-(2,4-difluorophenyl)morpholine derivatives, based on analogous reactions reported in the literature for similar morpholine derivatives.[3]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 80-90 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 75-85 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 20 | 88-98 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing a Buchwald-Hartwig amination reaction.
Caption: General workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-2-(2,4-difluorophenyl)morpholine derivatives. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel chemical entities. Careful optimization of the reaction conditions is crucial for achieving high yields and purity, particularly when dealing with complex and sterically hindered substrates.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 2-(2,4-Difluorophenyl)morpholine for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-(2,4-Difluorophenyl)morpholine and its subsequent evaluation in biological assays. The methodologies are based on established synthetic strategies for morpholine-containing compounds and their evaluation as potential therapeutic agents.
Introduction
Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-(2,4-Difluorophenyl)morpholine core is a key pharmacophore that, when appropriately functionalized, can lead to potent and selective modulators of various cellular signaling pathways. This document outlines procedures for the N-alkylation and N-acylation of 2-(2,4-Difluorophenyl)morpholine to generate a library of derivatives for screening in biological assays.
Derivatization Strategies
The secondary amine of the morpholine ring serves as a versatile handle for chemical modification. The two primary strategies for derivatization are N-alkylation and N-acylation, which allow for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).
General Experimental Workflow
The overall process for synthesizing and evaluating derivatives of 2-(2,4-Difluorophenyl)morpholine is depicted below.
Caption: General workflow for the synthesis and biological evaluation of 2-(2,4-Difluorophenyl)morpholine derivatives.
Experimental Protocols
Protocol 1: N-Alkylation of 2-(2,4-Difluorophenyl)morpholine
This protocol describes the reaction of 2-(2,4-Difluorophenyl)morpholine with an alkyl halide in the presence of a base.
Materials:
-
2-(2,4-Difluorophenyl)morpholine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(2,4-Difluorophenyl)morpholine (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).
-
Add the desired alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired N-alkylated derivative.
Protocol 2: N-Acylation of 2-(2,4-Difluorophenyl)morpholine
This protocol details the reaction of 2-(2,4-Difluorophenyl)morpholine with an acyl chloride or carboxylic acid.
Materials:
-
2-(2,4-Difluorophenyl)morpholine
-
Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid
-
Triethylamine (TEA) or DIPEA
-
(if using carboxylic acid) Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
-
Dichloromethane (DCM) or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure (using Acyl Chloride):
-
Dissolve 2-(2,4-Difluorophenyl)morpholine (1.0 eq) and TEA (1.5 eq) in DCM.
-
Cool the solution in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Biological Assays and Data Presentation
Derivatives of 2-(2,4-Difluorophenyl)morpholine can be screened in a variety of biological assays to determine their therapeutic potential. Below are examples of relevant assays and how to present the resulting data.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Antiproliferative Activity of 2-(2,4-Difluorophenyl)morpholine Derivatives against Various Cancer Cell Lines.
| Compound ID | R-Group | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| DFM-01 | -CH₂-Ph | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| DFM-02 | -C(O)-Ph | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.8 ± 1.1 |
| DFM-03 | -CH₂-(4-Cl-Ph) | 11.4 ± 1.2 | 16.8 ± 1.9 | 13.5 ± 1.4 |
| Sorafenib * | N/A | 5.6 ± 0.5 | 7.2 ± 0.8 | 6.1 ± 0.7 |
*Reference compound. Data is hypothetical and for illustrative purposes.
Signaling Pathway Analysis
Derivatives of 2-(2,4-Difluorophenyl)morpholine may exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, morpholine-containing compounds have been reported to inhibit kinases such as mTOR and FAK.[3][4]
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and proliferation. Inhibition of mTOR can lead to cell cycle arrest and apoptosis.
Caption: Proposed inhibition of the mTOR signaling pathway by a 2-(2,4-Difluorophenyl)morpholine derivative.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its inhibition is a target for cancer therapy.
Caption: Proposed inhibition of the FAK signaling pathway by a 2-(2,4-Difluorophenyl)morpholine derivative.
Conclusion
The derivatization of 2-(2,4-Difluorophenyl)morpholine via N-alkylation and N-acylation provides a robust platform for the generation of novel compounds for biological screening. The protocols and assays outlined in these application notes offer a comprehensive framework for the synthesis, evaluation, and mechanistic investigation of this promising class of molecules. The systematic exploration of the chemical space around this scaffold may lead to the discovery of potent and selective agents for the treatment of various diseases.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 2-(2,4-Difluorophenyl)morpholine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-(2,4-Difluorophenyl)morpholine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-(2,4-Difluorophenyl)morpholine, categorized by the synthetic methodology.
Method 1: Two-Step Synthesis via N-Alkylation and Cyclization
This common approach involves the N-alkylation of 2-amino-1-(2,4-difluorophenyl)ethanol followed by intramolecular cyclization.
Diagram of the logical relationships for troubleshooting Method 1:
Caption: Troubleshooting workflow for low yield in the two-step synthesis.
Question: Low or no yield of the final product.
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Verify the purity of 2-amino-1-(2,4-difluorophenyl)ethanol and the alkylating agent (e.g., ethyl bromoacetate) by NMR or LC-MS. Impurities can interfere with the reaction. |
| Inactive Base | Use a freshly opened or properly stored base (e.g., K₂CO₃, Et₃N). The base is crucial for deprotonating the amine. |
| Sub-optimal Reaction Temperature | For the N-alkylation step, ensure the temperature is appropriate for the solvent used (e.g., reflux in acetonitrile). For the cyclization/reduction step, maintain the recommended temperature for the reducing agent (e.g., 0 °C to room temperature for NaBH₄). |
| Moisture in the Reaction | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents, especially for the reduction step. |
Question: Formation of multiple side products observed by TLC or LC-MS.
| Possible Cause | Troubleshooting Step |
| Over-alkylation | Use a controlled stoichiometry of the alkylating agent (1.0-1.1 equivalents). Adding the alkylating agent slowly can also minimize this side reaction. |
| Side reactions of the difluorophenyl ring | The electron-withdrawing nature of the fluorine atoms can make the aromatic ring susceptible to nucleophilic attack under harsh basic conditions. Use a milder base or lower the reaction temperature. |
| Decomposition of the product | Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed. |
Method 2: Reductive Amination of 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde
This method involves the reaction of the corresponding aldehyde with ethanolamine followed by in-situ reduction.
Diagram of the logical relationships for troubleshooting Method 2:
Caption: Troubleshooting workflow for reductive amination synthesis.
Question: The reaction stalls, and starting materials are recovered.
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | The formation of the imine intermediate is an equilibrium process. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. |
| Deactivated Reducing Agent | Use a fresh batch of the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). These reagents can be sensitive to moisture. |
| Incorrect pH | Reductive amination is often pH-sensitive. The optimal pH is typically mildly acidic (pH 5-6) to facilitate imine formation without deactivating the amine. |
Question: Formation of an alcohol byproduct from the reduction of the starting aldehyde.
| Possible Cause | Troubleshooting Step |
| Premature addition of reducing agent | Add the reducing agent after the imine has had sufficient time to form. Monitor the imine formation by TLC or ¹H NMR if possible. |
| Reducing agent is too reactive | Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 2-(2,4-Difluorophenyl)morpholine?
A1: The yield can vary significantly depending on the synthetic route and optimization. Generally, yields between 60-80% are considered good for laboratory-scale synthesis.
Q2: Which solvent is best for the N-alkylation step in Method 1?
A2: Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are commonly used solvents for this type of reaction. ACN is often preferred due to its higher boiling point for reflux conditions and easier removal during workup.
Q3: How can I purify the final product?
A3: The final product is typically a solid or a high-boiling oil. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Q4: Are there any specific safety precautions I should take?
A4: Yes. 2,4-Difluoro-substituted aromatic compounds can be irritants. Alkylating agents are often toxic and corrosive. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can I use other reducing agents for the cyclization/reduction step in Method 1?
A5: While sodium borohydride is common, other reducing agents like lithium aluminum hydride (LAH) can be used. However, LAH is a much stronger and more reactive reducing agent that requires stricter anhydrous conditions and careful handling.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 2-amino-1-(2,4-difluorophenyl)ethanol
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl bromoacetate | K₂CO₃ | ACN | 82 | 12 | 75 |
| 2 | Ethyl bromoacetate | Et₃N | DMF | 25 | 24 | 68 |
| 3 | Chloroacetyl chloride | Pyridine | DCM | 0 to 25 | 6 | 72 |
Table 2: Optimization of the Reduction Step for Morpholinone Intermediate
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 to 25 | 4 | 85 |
| 2 | LiAlH₄ | THF | 0 to 25 | 2 | 92 |
| 3 | BH₃·THF | THF | 0 to 25 | 3 | 88 |
Experimental Protocols
Method 1: Two-Step Synthesis via N-Alkylation and Cyclization
Step 1: Synthesis of Ethyl 2-((1-(2,4-difluorophenyl)-2-hydroxyethyl)amino)acetate
-
To a solution of 2-amino-1-(2,4-difluorophenyl)ethanol (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Step 2: Synthesis of 2-(2,4-Difluorophenyl)morpholin-3-one and subsequent reduction
-
Dissolve the product from Step 1 in a suitable solvent like toluene.
-
Add a catalytic amount of a base such as sodium methoxide and heat to facilitate cyclization to the morpholinone.
-
After cyclization is complete (monitored by TLC), cool the reaction mixture.
-
For the reduction, dissolve the crude morpholinone in methanol and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Method 2: Reductive Amination
-
To a solution of 2-(2,4-difluorophenyl)-2-oxoacetaldehyde (1.0 eq) in methanol, add ethanolamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Adjust the pH of the reaction to 5-6 by the dropwise addition of acetic acid.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Experimental Workflow Diagram:
Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)morpholine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2,4-Difluorophenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 2-(2,4-Difluorophenyl)morpholine?
A common and effective method is the reaction of 2-aminoethanol with a 2-halo-1-arylethanone, followed by cyclization. For the synthesis of 2-(2,4-Difluorophenyl)morpholine, this involves the reaction of 2-aminoethanol with 2-bromo-1-(2,4-difluorophenyl)ethanone. The intermediate hydroxyaminoketone spontaneously cyclizes to form the desired morpholine ring.[1]
Q2: What are the critical parameters to control for a high yield in this synthesis?
Key parameters to optimize for improved yield include:
-
Reaction Temperature: Careful control of the temperature during both the initial reaction and the cyclization step is crucial to minimize side reactions.
-
Stoichiometry of Reactants: The molar ratio of 2-aminoethanol to 2-bromo-1-(2,4-difluorophenyl)ethanone should be optimized to ensure complete consumption of the starting ketone. An excess of the amine is often used.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate and the solubility of intermediates and byproducts.
-
pH of the reaction medium: Maintaining an appropriate pH is important for the cyclization step and to prevent unwanted side reactions.
Q3: What are the expected impurities in the synthesis of 2-(2,4-Difluorophenyl)morpholine?
Potential impurities can arise from side reactions or unreacted starting materials. These may include:
-
Unreacted 2-bromo-1-(2,4-difluorophenyl)ethanone.
-
Unreacted 2-aminoethanol.
-
Over-alkylation products where the morpholine nitrogen reacts further.
-
Formation of isomeric byproducts due to reactions at different positions on the difluorophenyl ring, although less likely with the specified starting material.
-
Dehalogenated byproducts (des-fluoro compounds).
Q4: How can the purity of 2-(2,4-Difluorophenyl)morpholine be assessed?
The purity of the final product can be determined using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To quantify the main product and detect impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring. |
| Suboptimal stoichiometry. | - Experiment with varying the molar ratio of 2-aminoethanol to the ketone. An excess of the amine is generally preferable. | |
| Degradation of product or intermediates. | - Lower the reaction temperature. - Use a milder base for the cyclization step. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature as described above. |
| Inefficient mixing. | - Improve the stirring speed or use a more appropriate stirrer. | |
| Formation of Multiple Products (Impurity Peaks in HPLC/GC) | Side reactions due to high temperature. | - Lower the reaction temperature. |
| Incorrect pH. | - Monitor and adjust the pH of the reaction mixture during the process. | |
| Reactive impurities in starting materials. | - Ensure the purity of 2-bromo-1-(2,4-difluorophenyl)ethanone and 2-aminoethanol before starting the reaction. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | - Attempt purification by column chromatography. - Try to form a salt (e.g., hydrochloride) which may be crystalline and easier to purify by recrystallization. |
| Co-elution of impurities during chromatography. | - Optimize the mobile phase for better separation. - Consider using a different stationary phase (e.g., reverse-phase chromatography). |
Experimental Protocols
Proposed Synthesis of 2-(2,4-Difluorophenyl)morpholine
This protocol is a general guideline based on the known synthesis of 2-aryl morpholines.[1] Optimization may be required.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-1-(2,4-difluorophenyl)ethanone | 235.03 | 10.0 g | 0.0425 |
| 2-aminoethanol | 61.08 | 7.8 g (7.7 mL) | 0.128 |
| Triethylamine | 101.19 | 8.6 g (11.8 mL) | 0.085 |
| Ethanol | 46.07 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,4-difluorophenyl)ethanone (10.0 g, 0.0425 mol) in ethanol (100 mL).
-
Addition of Reactants: To the stirred solution, add 2-aminoethanol (7.8 g, 0.128 mol, 3 equivalents) followed by the dropwise addition of triethylamine (8.6 g, 0.085 mol, 2 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2,4-Difluorophenyl)morpholine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(2,4-Difluorophenyl)morpholine.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Troubleshooting side reactions in morpholine ring formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during morpholine ring formation.
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing the morpholine ring?
The primary strategies for constructing the morpholine ring generally involve the cyclization of intermediates derived from vicinal amino alcohols or their N- and O-substituted derivatives. Key industrial and laboratory methods include:
-
Dehydration of Diethanolamine: This is a common industrial method that involves heating diethanolamine with a strong acid, such as sulfuric or hydrochloric acid, to induce cyclization.[1][2][3]
-
From 1,2-Amino Alcohols and Dihaloethanes: Reaction of a 1,2-amino alcohol with a 1,2-dihaloethane (e.g., bis(2-chloroethyl)ether) in the presence of a base.[3]
-
Reductive Amination of Diethylene Glycol: Industrial synthesis can also be achieved by the reaction of diethylene glycol with ammonia under high temperature and pressure in the presence of a hydrogenation catalyst.[1][3]
-
Palladium-Catalyzed Carboamination: A modern approach that involves the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl halides, catalyzed by a palladium complex. This method offers good stereocontrol.[4][5]
-
Annulation of 1,2-Amino Alcohols: A two-step process involving the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form a morpholinone intermediate, which is then reduced using reagents like borane or aluminum hydride.[6][7]
2. I am observing low yields in my morpholine synthesis via diethanolamine dehydration. What are the potential causes and solutions?
Low yields in the dehydration of diethanolamine are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.
Potential Causes:
-
Insufficient Acid Catalyst: The acid catalyst is crucial for the dehydration and cyclization process. An inadequate amount will result in a slow and incomplete reaction.
-
Suboptimal Temperature: The reaction typically requires high temperatures (150-210°C) to drive off water and facilitate ring closure.[1][2] Temperatures that are too low will lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of dark-colored byproducts.[2]
-
Reaction Time: This reaction requires a prolonged heating period, often several hours, to go to completion.[2]
Troubleshooting Strategies:
| Parameter | Recommendation |
| Acid Catalyst | Ensure a sufficient amount of a strong acid like H₂SO₄ or HCl is used to achieve a strongly acidic pH (e.g., pH 1).[2] |
| Temperature | Carefully control the reaction temperature within the optimal range for your specific substrate and acid. A thermocouple should be used to monitor the internal temperature.[2] |
| Reaction Time | Ensure the reaction is heated for a sufficient duration as indicated by literature procedures or reaction monitoring (e.g., TLC, GC-MS). |
| Water Removal | Efficiently remove the water formed during the reaction to drive the equilibrium towards product formation. A Dean-Stark apparatus can be employed. |
Below is a troubleshooting workflow for this issue:
Caption: Troubleshooting workflow for low yields in diethanolamine dehydration.
3. During the synthesis of substituted morpholines from 1,2-amino alcohols, I am struggling with the formation of N,N-dialkylated byproducts. How can I promote selective monoalkylation?
Achieving selective monoalkylation of the amine in a 1,2-amino alcohol can be challenging, as the initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to undesired dialkylation.
Strategies to Promote Monoalkylation:
-
Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.
-
Use of a Large Excess of the Amine: While not always practical or cost-effective, using a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
-
Specific Reagents for Monoalkylation: Recent literature highlights the use of ethylene sulfate with a base like tBuOK as an effective method for the selective mono-N-alkylation of 1,2-amino alcohols, leading to the clean isolation of the desired monoalkylation products.[6][8]
Comparison of Alkylation Strategies:
| Strategy | Advantages | Disadvantages |
| Slow Addition | Simple to implement. | May not be sufficient for highly reactive substrates. |
| Excess Amine | Can be effective. | Requires separation of the product from a large amount of starting material. |
| Ethylene Sulfate | High selectivity for monoalkylation, redox-neutral.[8] | Reagent may not be readily available in all labs. |
4. My palladium-catalyzed carboamination for morpholine synthesis is giving poor yields. What are the common pitfalls?
Palladium-catalyzed reactions are powerful but can be sensitive to various factors.
Potential Issues and Solutions:
-
Catalyst Deactivation: The Pd catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The choice of phosphine ligand is also critical and can influence catalyst stability and activity.
-
Incorrect Ligand: The ligand plays a crucial role in the catalytic cycle. The choice of ligand can affect the rate of oxidative addition, reductive elimination, and the overall stability of the catalyst. It may be necessary to screen different ligands to find the optimal one for a specific substrate.
-
Base Choice: The base is required to neutralize the acid generated during the reaction. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.
-
Substrate Purity: Impurities in the starting materials (the ethanolamine derivative or the aryl/alkenyl halide) can poison the catalyst. Ensure all starting materials are pure.
Below is a diagram illustrating a simplified workflow for optimizing a Pd-catalyzed carboamination reaction.
Caption: Workflow for optimizing Pd-catalyzed morpholine synthesis.
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine using Hydrochloric Acid[2]
-
Acidification: To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and an air condenser, add concentrated hydrochloric acid dropwise until a pH of 1 is reached (approximately 50-60 mL). This step is highly exothermic.
-
Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken over time.
-
Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.
-
Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.
-
Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide (20 g) for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.
-
Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.
Protocol 2: Synthesis of a Morpholinone Intermediate from a 1,2-Amino Alcohol[7]
-
Reaction Setup: Dissolve the 1,2-amino alcohol in a suitable solvent system (e.g., dichloromethane and water).
-
Acylation: Cool the solution and add chloroacetyl chloride and an aqueous solution of sodium hydroxide. Stir at room temperature for 30 minutes.
-
Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol. Stir at room temperature for 2 hours to effect cyclization to the morpholinone.
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify the morpholinone by chromatography or recrystallization.
Note: The morpholinone can then be reduced to the corresponding morpholine using a suitable reducing agent like borane tetrahydrofuran complex (BH₃·THF).[7]
This technical support guide is intended to provide general assistance. Specific reaction conditions may need to be optimized for individual substrates and experimental setups. Always consult relevant literature and safety data sheets before performing any chemical synthesis.
References
- 1. MORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 2. youtube.com [youtube.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine synthesis [organic-chemistry.org]
Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying fluorinated morpholine compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying fluorinated morpholine compounds?
A1: The primary purification techniques for fluorinated morpholine compounds are column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound. For instance, crude products from synthesis can often be purified by flash column chromatography.[1]
Q2: I am having trouble with peak shape (tailing) for my fluorinated morpholine compound during HPLC analysis. What could be the cause?
A2: Peak tailing in HPLC for fluorinated morpholine compounds, which are often basic, can be caused by several factors. A common issue is the interaction between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase. Other potential causes include using a mobile phase with a pH too close to the pKa of your compound, insufficient buffer concentration, or column contamination.
Q3: How can I separate diastereomers of a fluorinated morpholine derivative?
A3: Diastereomers can often be separated using normal-phase HPLC on a silica gel column.[2] The different spatial arrangements of the diastereomers can lead to differential interactions with the stationary phase, allowing for their separation. In some cases, chiral chromatography may also be effective.[3][4]
Q4: What are some common impurities I might encounter after synthesizing a fluorinated morpholine?
A4: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions.[5][6] For example, in syntheses involving the reaction of an amine with an electrophile, excess electrophile may remain in the reaction mixture.[5]
Troubleshooting Guides
HPLC Purification
Problem: Poor separation of my fluorinated morpholine from impurities.
| Potential Cause | Suggested Solution |
| Inappropriate Column Chemistry | For fluorinated compounds, consider using a fluorinated stationary phase (e.g., pentafluorophenyl (PFP)) which can offer different selectivity compared to standard C8 or C18 columns.[7] |
| Suboptimal Mobile Phase | Systematically screen different solvent systems. For reverse-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water. The addition of a small amount of trifluoroacetic acid (TFA) can improve peak shape for basic compounds. |
| Gradient is Not Optimized | Develop a gradient elution method to improve the separation of complex mixtures. Start with a shallow gradient and then make it steeper to elute more strongly retained compounds. |
Problem: My fluorinated morpholine compound is not retained on a C18 column.
| Potential Cause | Suggested Solution |
| High Polarity of the Compound | Highly polar compounds may not be well-retained on traditional reverse-phase columns. Consider using a column designed for polar compounds or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Inappropriate Mobile Phase | Increase the aqueous component of your mobile phase to promote retention on a reverse-phase column. |
Recrystallization
Problem: I cannot find a suitable solvent for the recrystallization of my fluorinated morpholine derivative.
| Potential Cause | Suggested Solution |
| Compound is Too Soluble or Insoluble | A systematic solvent screening is necessary. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof). A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Oiling Out | The compound may be "oiling out" instead of crystallizing. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly. |
Problem: The purity of my compound does not improve after recrystallization.
| Potential Cause | Suggested Solution |
| Impurities Have Similar Solubility | If the impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system or an alternative purification method like column chromatography. |
| Co-precipitation of Impurities | Ensure the solution is not supersaturated with impurities when it cools. Hot filtration to remove insoluble impurities before cooling can be beneficial. |
Quantitative Data Summary
The following table summarizes purification data for select fluorinated morpholine compounds from various sources.
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| 4-(4-Aminophenyl)morpholin-3-one | Recrystallization from ethanol | >99.8% (HPLC) | 95.4% | [8] |
| 3-Methyl-2-(3-methylphenyl)morpholine | Preparative Thin Layer Chromatography | Not specified | 6% | [9] |
| [11C]Choline Derivative | Solid-Phase Extraction | 99.9% (HPLC) | >60% | [10] |
| Morpholine Derivative | Preparative HPLC | >95% | Not specified | [11] |
Experimental Protocols
Protocol 1: Purification of 4-(4-Aminophenyl)morpholin-3-one by Recrystallization[8]
-
Dissolution: Take the crude 4-(4-aminophenyl)morpholin-3-one and dissolve it in a minimal amount of hot ethanol.
-
Decolorization: Add a small amount of activated carbon to the hot solution and reflux for 1 hour to decolorize.
-
Filtration: Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: General Procedure for Purification of N-Fluoroalkylated Morpholinos by Flash Column Chromatography[1]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase (e.g., Dichloromethane:Methanol 9:1). Gradually increase the polarity of the mobile phase (e.g., to Dichloromethane:Methanol 8:2) to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully automated preparation of [11C]choline and [18F]fluoromethylcholine using TracerLab synthesis modules and facilitated quality control using analytical HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Difluorophenyl)morpholine
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing poor solubility of 2-(2,4-Difluorophenyl)morpholine in their assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My 2-(2,4-Difluorophenyl)morpholine precipitated out of solution when I added it to my aqueous assay buffer. What should I do?
A1: Precipitation upon addition to aqueous buffers is a common issue for poorly soluble compounds. Here are steps to troubleshoot this problem:
-
Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is compatible with your assay and does not exceed the solubility limit of the compound in the final buffer. Many assays tolerate a final DMSO concentration of 0.1% to 0.5%.
-
Reduce Final Compound Concentration: The simplest solution may be to lower the final concentration of the compound in your assay to a level below its solubility limit in the final assay buffer.
-
Utilize Co-solvents: Incorporating a water-miscible co-solvent can help keep the compound in solution.[1] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]
-
Gentle Warming and Vortexing: Briefly warming the solution to 37°C and vortexing can sometimes help redissolve minor precipitation, but be cautious as this may not be a stable solution long-term.
-
pH Adjustment: Since the morpholine group is basic, lowering the pH of your buffer may increase the compound's solubility.[3][4] See Protocol 3 for a detailed method.
Q2: What is the best way to prepare an initial stock solution of 2-(2,4-Difluorophenyl)morpholine?
A2: Preparing a high-concentration, stable stock solution is the critical first step.
-
Select an Appropriate Organic Solvent: Due to its predicted lipophilicity, start with a strong polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[5] Other options include dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Use Gentle Dissolution Techniques: Aid dissolution by vortexing and using sonication. Gentle warming can be applied if necessary, but check for compound stability at higher temperatures.
-
Store Properly: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and degradation. Be aware that compounds can sometimes precipitate out of solution when frozen; always bring the stock solution to room temperature and vortex thoroughly before making dilutions.[6]
Q3: The concentration of DMSO from my stock solution is causing toxicity or interference in my cell-based assay. How can I mitigate this?
A3: Solvent-induced toxicity or assay interference is a significant concern. Here are several strategies to address this:
-
Prepare a Higher Concentration Stock: If possible, create a more concentrated stock solution (e.g., 50-100 mM in DMSO) so that a smaller volume is needed for dilution into your assay medium, thereby lowering the final DMSO concentration.
-
Use a Less Toxic Co-solvent: Consider using co-solvents that are generally better tolerated by cells, such as polyethylene glycol (PEG 300 or PEG 400) or propylene glycol.[7] You may need to perform a vehicle control experiment to determine the maximum tolerable concentration of the new solvent in your specific assay.
-
Employ Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, forming an "inclusion complex" that is water-soluble.[8] This can significantly enhance aqueous solubility and reduce the need for organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Use Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain compound solubility in aqueous solutions by forming micelles.[8][9] It is crucial to determine the compatibility of any surfactant with your specific assay, as they can interfere with cell membranes or protein activity.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, pH modification is a very effective strategy for compounds containing ionizable groups. The morpholine ring in 2-(2,4-Difluorophenyl)morpholine contains a secondary amine, which is basic.[4][10]
By lowering the pH of the solvent, the amine nitrogen becomes protonated, forming a positively charged morpholinium salt.[4] This salt form is generally much more soluble in aqueous media than the neutral free base. A common approach is to prepare a stock solution in an acidic buffer (e.g., pH 4-5) or to add a small amount of a pharmaceutically acceptable acid. See Protocol 3 for guidance on pH screening.
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of 2-(2,4-Difluorophenyl)morpholine?
While extensive experimental data is not publicly available, computational predictions provide insight into its properties.
| Property | Predicted Value / Structure | Source |
| Molecular Formula | C₁₀H₁₁F₂NO | ChemScene[11] |
| Molecular Weight | 199.20 g/mol | ChemScene[11] |
| Predicted LogP | 1.6257 | ChemScene[11] |
The predicted LogP value suggests the compound is moderately lipophilic, which is consistent with poor aqueous solubility.
What are some advanced solubilization strategies if the above methods are not sufficient?
For very challenging cases, more advanced formulation techniques can be explored:
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve its dissolution rate.[12]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at a molecular level.[8] The carrier dissolves rapidly in water, releasing the drug as very fine particles.[8] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon gentle agitation in an aqueous medium, effectively solubilizing the compound.[9]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Objective: To prepare a 10-50 mM stock solution of 2-(2,4-Difluorophenyl)morpholine.
-
Materials:
-
2-(2,4-Difluorophenyl)morpholine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tube or amber glass vial
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh the required amount of compound into a sterile vial. For example, for 1 mL of a 20 mM solution, weigh 3.98 mg (MW = 199.20).
-
Add the calculated volume of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[13]
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: General Method for Using Co-solvents
-
Objective: To improve compound solubility in the final aqueous buffer by incorporating a co-solvent.
-
Materials:
-
Concentrated stock solution (from Protocol 1)
-
Co-solvent (e.g., PEG 400, Propylene Glycol)
-
Final aqueous assay buffer
-
-
Procedure:
-
Determine the required final concentration of the compound and the maximum tolerable concentration of the co-solvent and primary solvent (e.g., DMSO) in your assay.
-
Prepare an intermediate dilution of the stock solution in the pure co-solvent. For example, dilute the 20 mM DMSO stock 1:1 with PEG 400 to get a 10 mM stock in 50:50 DMSO:PEG 400.
-
Add this intermediate stock to the final assay buffer with vigorous vortexing. This two-step dilution process can often prevent precipitation.
-
Visually inspect for any signs of precipitation.
-
Always run a "vehicle control" in your assay containing the same final concentrations of all solvents used (e.g., 0.25% DMSO + 0.25% PEG 400) to account for any solvent effects.
-
Protocol 3: Screening for Optimal pH
-
Objective: To determine if lowering the pH increases the aqueous solubility of 2-(2,4-Difluorophenyl)morpholine.
-
Materials:
-
Concentrated stock solution in DMSO (from Protocol 1)
-
A series of buffers with different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5)
-
96-well plate (optional, for high-throughput screening)
-
Plate reader or microscope for detecting precipitation
-
-
Procedure:
-
Add the assay buffer of a specific pH to multiple wells of a 96-well plate or to separate microcentrifuge tubes.
-
Add a fixed amount of the compound's DMSO stock to each buffer to achieve a final concentration that is known to precipitate at neutral pH. For example, aim for a final DMSO concentration of 1%.
-
Mix well by pipetting or using a plate shaker.
-
Incubate at the assay temperature (e.g., room temperature or 37°C) for 15-30 minutes.
-
Visually inspect each well or tube for signs of precipitation (cloudiness, crystals). This can be quantified by measuring light scatter (absorbance at ~600 nm) on a plate reader.
-
The lowest pH that results in a clear solution is the optimal pH for solubilization. Ensure this pH is compatible with your assay's biological components.
-
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Stabilizing 2-(2,4-Difluorophenyl)morpholine for long-term storage
This technical support center provides guidance on the long-term storage, stability, and handling of 2-(2,4-Difluorophenyl)morpholine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2-(2,4-Difluorophenyl)morpholine?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at low temperatures is recommended. General guidelines suggest storing the compound in a cool, dry, and well-ventilated area.[1] While specific data for this molecule is not available, best practices for analogous compounds suggest refrigerated or frozen conditions are preferable.
Q2: What are the potential signs of degradation for this compound?
A2: Degradation may be indicated by physical changes such as a change in color, the appearance of solid precipitates, or the development of an unusual odor. Chemical degradation, which may not be visible, can be detected by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, which may show the appearance of new impurity peaks or changes in the primary compound's peak.[2]
Q3: What are the likely degradation pathways for 2-(2,4-Difluorophenyl)morpholine?
A3: While specific degradation pathways have not been published, two primary routes are plausible based on its structure:
-
Morpholine Ring Degradation: The morpholine ring can undergo oxidation or hydrolysis, potentially leading to ring-opening.[3] Thermal decomposition of the basic morpholine structure is known to produce byproducts like ethanolamine, glycolic acid, and acetic acid.[4]
-
Defluorination: The carbon-fluorine (C-F) bond, while generally strong, can be susceptible to cleavage under certain conditions.[5] This can occur in the presence of strong nucleophiles or under harsh pH and temperature conditions, leading to the replacement of a fluorine atom with a hydroxyl group or other nucleophiles.
Q4: How can I check the purity of my 2-(2,4-Difluorophenyl)morpholine sample?
A4: The purity of the compound should be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] Such a method should be able to separate the intact parent compound from any potential impurities and degradation products.[5] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy can also be used for purity assessment and structural elucidation of any degradants.
Q5: Are there any materials or substances incompatible with this compound?
A5: Based on the general reactivity of morpholine, the compound should be kept away from strong oxidizing agents (e.g., peroxides, nitrates) and strong acids, as these can lead to violent reactions and degradation.[8] It is also advisable to avoid storage in containers that may leach impurities or react with amines. Use of inert container materials like amber glass or high-quality plastics (e.g., Teflon) is recommended.
Troubleshooting Guide
Q: My sample of 2-(2,4-Difluorophenyl)morpholine has developed a slight yellow tint. What should I do?
A: A color change often indicates chemical degradation.
-
Isolate the Batch: Do not use the material for critical experiments until its purity has been verified.
-
Perform a Quick Purity Check: Run a TLC to see if new spots (impurities) are present compared to a reference standard or a previously analyzed "good" batch.
-
Quantitative Analysis: If new spots are observed, perform HPLC analysis to quantify the level of impurities and the remaining percentage of the parent compound. A loss of 20% or more of the active ingredient is considered abnormal.[8]
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dark, dry, inert atmosphere). Any deviation could be the root cause.
Q: I see a new peak in my HPLC chromatogram that wasn't there when I first received the compound. How do I proceed?
A: The appearance of a new peak is a strong indicator of degradation or contamination.
-
Confirm System Suitability: First, ensure the new peak is not an artifact from the HPLC system, solvent, or sample preparation. Inject a blank (solvent) to rule out system contamination.
-
Characterize the Impurity: If the peak is real, it represents a new chemical entity. The goal is to identify this degradation product. Techniques like LC-MS/MS are invaluable for obtaining the mass of the impurity, which provides clues to its structure.[9]
-
Initiate a Forced Degradation Study: To understand how the compound degrades and to confirm if the new peak is a plausible degradant, a forced degradation study can be performed (see Experimental Protocols section).[1][10] This helps in establishing degradation pathways.
-
Evaluate Impact: Assess whether the presence of this impurity could impact your experimental results.
Data Presentation
Table 1: Recommended Storage and Forced Degradation Conditions
| Parameter | Long-Term Storage | Accelerated Storage | Forced Degradation (Stress Testing) Conditions |
| Temperature | 2-8°C or -20°C | 25°C ± 2°C or 40°C ± 2°C[11] | Elevated temperatures (e.g., 60-80°C)[12] |
| Relative Humidity | As low as possible | 60% ± 5% RH or 75% ± 5% RH[13] | High humidity (e.g., >75% RH) |
| Light | Protected from light (amber vial) | Protected from light | Exposure to UV and visible light (ICH Q1B)[12] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay recommended | N/A | Ambient |
| Hydrolytic Stress | N/A | N/A | 0.1 M HCl, 0.1 M NaOH at room temp or elevated temp[12] |
| Oxidative Stress | N/A | N/A | 3-30% Hydrogen Peroxide (H₂O₂) at room temp[1] |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating 2-(2,4-Difluorophenyl)morpholine from its potential degradation products.
-
Column and Mobile Phase Selection:
-
Start with a common reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Select a mobile phase system such as acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer). Most drugs that are basic are analyzed in acidic mobile phases.[6]
-
-
Generate Degraded Samples: Perform a forced degradation study (see Protocol 2) to create a sample mixture containing the parent compound and its degradants. A target degradation of 5-20% is ideal.[14]
-
Method Optimization:
-
Inject the degraded sample mixture onto the HPLC system.
-
Adjust the mobile phase gradient, flow rate, and temperature to achieve adequate separation (resolution >1.5) between the parent peak and all degradant peaks.[7]
-
Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal detection wavelength.
-
-
Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[1]
-
Preparation: Prepare stock solutions of 2-(2,4-Difluorophenyl)morpholine (e.g., at 1 mg/mL) in a suitable solvent.
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add equal volumes of 1 M HCl and 1 M NaOH, respectively.
-
Keep the samples at room temperature and/or heat at 60°C for several hours.
-
At various time points, withdraw a sample, neutralize it, and analyze by the developed HPLC method.[12]
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with 3-30% hydrogen peroxide.
-
Store the sample at room temperature, protected from light, and analyze at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for several days.[8]
-
Analyze samples at regular intervals.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples at a suitable time point.
-
Protocol 3: Long-Term Stability Study
This protocol is for assessing the stability of the compound under recommended storage conditions over an extended period.
-
Batch Selection: Use at least one representative batch of the compound. For regulatory purposes, three batches are often required.[13]
-
Container Closure: Store the compound in a container that is inert and mimics the intended long-term storage system.
-
Storage Conditions: Place samples in stability chambers set to the desired long-term conditions (e.g., 5°C ± 3°C and/or 25°C ± 2°C / 60% RH ± 5% RH).[11]
-
Testing Frequency: Analyze the samples at predetermined time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]
-
Analysis: At each time point, test the samples for appearance, purity (using the validated stability-indicating HPLC method), and any other critical quality attributes.
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected degradation of 2-(2,4-Difluorophenyl)morpholine.
Caption: Experimental workflow for a comprehensive stability assessment of the compound.
References
- 1. apicule.com [apicule.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants [inis.iaea.org]
- 5. ijpsr.com [ijpsr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. acdlabs.com [acdlabs.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. fdaghana.gov.gh [fdaghana.gov.gh]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Difluorophenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-(2,4-Difluorophenyl)morpholine?
A common and practical approach involves the reaction of 2-bromo-1-(2,4-difluorophenyl)ethanone with diethanolamine. This reaction typically proceeds via an initial N-alkylation of the diethanolamine, followed by an intramolecular cyclization to form the morpholine ring.
Q2: What are the potential by-products in the synthesis of 2-(2,4-Difluorophenyl)morpholine?
Several by-products can form during the synthesis, depending on the reaction conditions. These can be broadly categorized as:
-
Over-alkylation Products: Di- and tri-substituted diethanolamine derivatives.
-
O-Alkylation Products: By-products resulting from the alkylation of the hydroxyl groups of diethanolamine.
-
Piperazine Derivatives: Formation of N,N'-bis(2-hydroxyethyl)piperazine from the self-condensation of diethanolamine, which can further react.
-
Elimination Products: Formation of vinyl ketones from the starting α-bromoketone.
-
Unreacted Starting Materials: Residual 2-bromo-1-(2,4-difluorophenyl)ethanone and diethanolamine.
Q3: How can I minimize the formation of these by-products?
To minimize by-product formation, consider the following strategies:
-
Control of Stoichiometry: Use a slight excess of diethanolamine to favor the mono-alkylation product and reduce over-alkylation.
-
Reaction Temperature: Maintain a moderate reaction temperature to prevent side reactions like elimination and piperazine formation.
-
Choice of Base: A non-nucleophilic base can help to minimize side reactions.
-
Slow Addition: Gradual addition of the 2-bromo-1-(2,4-difluorophenyl)ethanone to the diethanolamine solution can help control the reaction and reduce the formation of over-alkylated products.
Q4: What analytical techniques are recommended for identifying and quantifying by-products?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile by-products and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from non-volatile by-products and for quantification.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated by-products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-(2,4-Difluorophenyl)morpholine.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient stirring.- Check the quality of starting materials. |
| Formation of multiple by-products. | - Optimize reaction conditions (temperature, stoichiometry, base).- Purify the crude product using column chromatography. | |
| Presence of a High Molecular Weight Impurity | Formation of N,N'-bis(2-hydroxyethyl)piperazine derivatives. | - Lower the reaction temperature to reduce diethanolamine self-condensation.- Use a higher dilution of reactants. |
| Detection of an Isomeric Impurity | Potential O-alkylation followed by rearrangement. | - Use a milder base.- Optimize the reaction temperature. |
| Significant Amount of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase reaction time.- Gradually increase the reaction temperature and monitor by TLC or GC. |
| Deactivation of reagents. | - Ensure starting materials are pure and dry. | |
| Product is difficult to purify | Presence of closely eluting impurities. | - Optimize the mobile phase for column chromatography.- Consider derivatization of the product or impurities to improve separation. |
Experimental Protocols
Synthesis of 2-(2,4-Difluorophenyl)morpholine
Materials:
-
2-bromo-1-(2,4-difluorophenyl)ethanone
-
Diethanolamine
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve diethanolamine (1.2 equivalents) and potassium carbonate (2.5 equivalents) in acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of 2-bromo-1-(2,4-difluorophenyl)ethanone (1 equivalent) in acetonitrile to the flask over a period of 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.
Analytical Methods
1. GC-MS for By-product Identification
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
2. HPLC for Purity Assessment and Quantification
-
Column: A reverse-phase C18 column.[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
3. NMR for Structural Characterization
-
Solvent: CDCl₃ or DMSO-d₆.
-
Spectra: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Confirm the structure of the desired product and any isolated by-products by analyzing chemical shifts, coupling constants, and integration.
Visualizations
Caption: Synthetic pathway for 2-(2,4-Difluorophenyl)morpholine and potential side reactions.
Caption: Troubleshooting workflow for the synthesis and purification of 2-(2,4-Difluorophenyl)morpholine.
References
- 1. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of morpholine and some of its metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
Optimizing catalyst selection for aryl-morpholine coupling reactions
Welcome to the Technical Support Center for Aryl-Morpholine Coupling Reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their catalytic C-N cross-coupling experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of aryl-morpholines via palladium-catalyzed cross-coupling reactions.
Q1: Why is my reaction showing low or no conversion of the aryl halide?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your phosphine ligands are not oxidized and that the reaction is properly degassed, as oxygen can deactivate the catalyst.[1] Using a reliable precatalyst can often give cleaner formation of the active catalytic species.[2]
-
Poor Oxidative Addition: Aryl chlorides are particularly challenging substrates for oxidative addition.[2] For these, a highly electron-rich and bulky phosphine ligand (e.g., a biarylphosphine like RuPhos or an N-heterocyclic carbene (NHC) ligand) is often required to facilitate this key step.[3][4][5] The general reactivity order for aryl halides in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I.[6]
-
Reagent Purity: Trace impurities in amines can cause a reaction to fail.[1] It is recommended to purify liquid amines by distillation or by passing them through a plug of activated alumina.[1] Solvents must be anhydrous and properly degassed.[1][2]
-
Insolubility: Poor solubility of reagents, particularly the inorganic base, can hinder the reaction.[6] Ensure adequate agitation and consider using a solvent system that promotes solubility. Toluene, dioxane, and THF are common choices.[6][7]
Q2: My reaction is producing significant side products like hydrodehalogenation. What can I do?
A2: The formation of hydrodehalogenation (reduction of the aryl halide) and other side products often points to issues with the catalyst system or reaction conditions.
-
Ligand Choice: The choice of ligand is critical for preventing side reactions. A judiciously chosen supporting ligand can generally fix issues like competing β-hydride reduction.[1] For secondary amines like morpholine, ligands such as RuPhos have been shown to be highly efficient.[3]
-
Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can sometimes promote side reactions.[6] If your substrate has base-sensitive functional groups (e.g., esters, nitriles), consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures or longer reaction times.[1][8][9]
-
Temperature Control: Excessively high temperatures can lead to catalyst decomposition and an increase in side product formation. Try running the reaction at the lowest temperature that provides a reasonable rate, typically between 80-110 °C.
Q3: I'm observing catalyst decomposition (e.g., formation of palladium black). How can I prevent this?
A3: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive.
-
Ligand Steric Bulk: The ligand's job is to stabilize the monoligated Pd(0) species, which is the active catalyst.[10] Insufficiently bulky ligands may fail to prevent this aggregation. Using sterically hindered ligands, such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the catalyst and preventing decomposition.[10][11]
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to be more prone to this issue than solvents like toluene.[12]
-
Degassing: Ensure the reaction is thoroughly deoxygenated before heating. Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[1] The most reliable method is to evacuate the reaction vessel and backfill with an inert gas (e.g., Argon or Nitrogen), repeating this cycle three times.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst system for aryl-morpholine coupling?
A1: While there is no single "best" system for all substrates, a common and highly effective starting point for coupling morpholine (a secondary cyclic amine) involves a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. A typical system would be Pd₂(dba)₃ or a precatalyst like RuPhos-Pd-G3, the RuPhos ligand, and a strong base like NaOt-Bu or LHMDS in a solvent such as toluene or dioxane.[3][9] N-Heterocyclic carbene (NHC) ligands have also proven very effective, especially for challenging aryl chloride substrates.[4][5]
Q2: How do I choose the right ligand for my specific aryl halide (Cl, Br, I, OTf)?
A2: The choice of ligand is directly related to the reactivity of the aryl halide.
-
Aryl Iodides/Bromides: These are the most reactive partners. A wide range of phosphine ligands can be effective.
-
Aryl Chlorides: These are less reactive and require more specialized ligands to facilitate the difficult oxidative addition step.[2] Highly electron-rich and sterically demanding ligands are necessary. Excellent choices include bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-Heterocyclic Carbene (NHC) ligands.[3][5]
-
Aryl Triflates (OTf): These are also highly reactive and can often be coupled using similar conditions to aryl bromides.
Q3: What is the role of the base, and which one should I choose?
A3: The base is critical for deprotonating the amine, which allows it to coordinate to the palladium center during the catalytic cycle.[6]
-
Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and effective bases for C-N coupling, enabling faster reaction rates at lower temperatures.[6] LHMDS is a good choice when substrates have protons that could interfere with other strong bases.[1][9]
-
Weaker Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These are used for substrates that are sensitive to strong bases (e.g., containing esters or other hydrolyzable groups).[1] Reactions with weaker bases typically require higher temperatures and may proceed more slowly.
Q4: Is it necessary to run the reaction under strictly inert conditions?
A4: Yes. While not all cross-coupling reactions are extremely air-sensitive, obtaining consistent and reliable results for aryl-morpholine coupling requires that the reaction be run under an inert atmosphere (Nitrogen or Argon).[1] Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to catalyst deactivation and low yields.[1] Solvents and liquid reagents should be properly degassed before use.[1]
Catalyst System Selection Logic
The following diagram illustrates a general decision-making process for selecting an appropriate catalyst system for an aryl-morpholine coupling reaction.
Caption: Decision tree for catalyst and base selection.
Data Presentation: Catalyst System Performance
The following table summarizes the performance of various palladium-N-heterocyclic carbene (NHC) precatalysts in the coupling of morpholine with different aryl chlorides.
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 1 | NaOt-Bu | Dioxane | 100 | 2 | 98 |
| 2 | Chlorobenzene | 1 | NaOt-Bu | Dioxane | 100 | 2 | 96 |
| 3 | 4-Chloroanisole | 1 | NaOt-Bu | Dioxane | 100 | 2 | 99 |
| 4 | 2-Chlorotoluene | 1 | NaOt-Bu | Dioxane | 100 | 18 | 85 |
| 5 | 1-Chloronaphthalene | 1 | NaOt-Bu | Dioxane | 100 | 18 | 91 |
Data adapted from a study on Palladium N-Heterocyclic Carbene Pre-catalysts.[5] The specific NHC-Pd catalyst used was a PEPPSI-type precatalyst.
Key Experimental Protocol
General Procedure for Palladium-Catalyzed Arylation of Morpholine
This protocol is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) - if not using a preformed catalyst complex
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification supplies (e.g., silica gel, solvents)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (if solid), palladium precatalyst, ligand (if needed), and sodium tert-butoxide under an inert atmosphere.[1]
-
Inerting: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. Follow with the addition of the aryl halide (if liquid) and morpholine via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Workup: After the reaction is complete (as judged by the consumption of the starting aryl halide), cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine.
Experimental Workflow Diagram
The diagram below outlines the standard workflow for performing an aryl-morpholine coupling experiment, from setup to final product analysis.
Caption: Step-by-step experimental workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stereoselective Synthesis of 2,6-Disubstituted Morpholines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,6-disubstituted morpholines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
Q1: My reaction is producing a low diastereomeric ratio (dr) or the wrong diastereomer. How can I improve this?
A: Low diastereoselectivity is a common challenge. The outcome is often determined by whether the reaction is under thermodynamic or kinetic control.
-
Promote Thermodynamic Equilibration: If the desired diastereomer is the more thermodynamically stable one (often the cis isomer), using a catalyst that allows for equilibration can be effective. For instance, Iron(III) catalysts like FeCl₃ can facilitate a thermodynamic equilibrium that favors the formation of the most stable cis-diastereoisomer[1][2].
-
Catalyst and Substrate Choice: The choice of catalyst is critical. Palladium(II) and Gold(I) catalysts have been used to activate allylic alcohols, leading to cis-2,6-disubstituted morpholines[1]. In copper-promoted oxyamination reactions, the stereoselectivity can be influenced by steric factors in the transition state[3].
-
Starting Material Geometry: The geometry of your starting materials can direct the stereochemical outcome. For example, the use of (Z)-allylic alcohols with a Pd(II) catalyst has been shown to be effective for the diastereoselective synthesis of cis-2,6-disubstituted morpholines[1].
-
Solvent and Temperature Optimization: Reaction conditions play a significant role. Optimization of the solvent and temperature can impact reaction efficiency and diastereoselectivity. Dichloromethane (CH₂Cl₂) is often a good solvent choice in these syntheses[2].
Q2: I am struggling to achieve high enantioselectivity (ee) in my asymmetric synthesis. What factors should I investigate?
A: Achieving high enantioselectivity typically involves the use of chiral catalysts and ligands.
-
Chiral Ligand Selection: For metal-catalyzed reactions, the choice of the chiral ligand is paramount. In asymmetric hydrogenation of unsaturated morpholines, bisphosphine-rhodium catalysts bearing a large bite angle have proven effective, yielding excellent enantioselectivities (up to 99% ee)[4][5][6].
-
Catalyst System: Different catalytic systems are suited for different transformations. For the enantioselective synthesis of 3-substituted morpholines, a tandem one-pot reaction using a titanium catalyst for hydroamination followed by a Noyori-Ikariya ruthenium catalyst for asymmetric transfer hydrogenation has been successful, achieving >95% ee[7][8].
-
Substrate-Catalyst Interactions: Subtle interactions between the substrate and the catalyst can be crucial. Hydrogen-bonding between the substrate's oxygen atom and the ligand on the Ru catalyst has been identified as a key factor for achieving high enantioselectivity in asymmetric transfer hydrogenation[7][8].
-
Screening Conditions: A thorough screening of reaction parameters is often necessary. This includes evaluating different chiral ligands, solvents, and temperatures to find the optimal conditions for your specific substrate[5].
Q3: The overall yield of my synthesis is low. What are the potential causes and solutions?
A: Low yields can stem from incomplete conversion, side reactions, or issues with product isolation.
-
Reaction Optimization: Ensure that catalyst loading, temperature, and reaction time are optimized. For example, in a one-pot Pd(0)/Fe(III) catalyzed system, optimization revealed that 1 mol % of the palladium catalyst gave the best results[2]. In some cases, increasing the reaction temperature may be necessary to improve conversion, though this can sometimes negatively impact selectivity[3].
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Ensure that all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere if the catalyst is air- or moisture-sensitive.
-
Side Product Formation: Analyze the crude reaction mixture to identify any major side products. Understanding the side reactions can provide insight into how to suppress them, for instance by changing the N-protecting group or modifying the reaction temperature.
-
Purification Issues: The product may be difficult to isolate. Highly polar morpholine derivatives can be water-soluble, leading to losses during aqueous workups[9]. Re-evaluating the purification strategy (e.g., chromatography conditions, extraction solvent) may improve the isolated yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of 2,6-disubstituted morpholines?
A: Several effective strategies have been developed, often relying on transition metal catalysis.
-
Intramolecular Cyclization of Amino Alcohols: This is a very common approach. Iron(III) can catalyze the diastereoselective cyclization of 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol[1][10].
-
Sequential Palladium/Iron Catalysis: A one-pot method involving a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides excellent yields and diastereoselectivities[2][11].
-
Rhodium-Catalyzed Cyclization: Rhodium catalysts can be used for the intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines with excellent diastereo- and enantioselectivity[12].
-
Copper-Promoted Oxyamination: This method involves the simultaneous addition of an alcohol (intramolecularly) and an amine (intermolecularly) across an alkene, promoted by copper(II) 2-ethylhexanoate, to form functionalized morpholines[3].
-
Asymmetric Hydrogenation: Chiral 2-substituted morpholines can be synthesized via the asymmetric hydrogenation of dehydromorpholine precursors using a rhodium catalyst with a specific chiral bisphosphine ligand[4][5][13].
Q2: How can I reliably synthesize the cis-2,6-disubstituted isomer over the trans-isomer?
A: The selective formation of the cis isomer is a frequent goal, as this configuration is common in biologically active molecules. The key is often to use a reaction that proceeds under thermodynamic control, as the cis diastereomer is generally the more stable product. An effective method is the use of an iron(III) catalyst, such as FeCl₃, which promotes an equilibrium that favors the formation of the more stable cis product[1][2].
Q3: Are there any high-yielding, one-pot procedures available?
A: Yes, one-pot procedures are highly desirable for efficiency. A notable example is the sequential Pd(0)-catalyzed Tsuji-Trost reaction and Fe(III)-catalyzed heterocyclization. This method combines vinyloxiranes and amino-alcohols to produce a variety of substituted morpholines in good to excellent yields and diastereoselectivities in a single reaction vessel, with water as the only byproduct[2].
Data Presentation
Table 1: Comparison of Catalytic Systems for Diastereoselective Synthesis of 2,6-Disubstituted Morpholines
| Catalyst System | Starting Materials | Key Transformation | Typical Yield | Diastereomeric Ratio (dr) | Citation |
| FeCl₃·6H₂O (10 mol%) | Substituted Amino Allylic Alcohols | Intramolecular C-O bond formation | 65-85% | 85:15 to 92:8 (cis major) | [1] |
| Pd(PPh₃)₄ (1 mol%) / FeCl₃ (10 mol%) | Vinyloxiranes + Amino-alcohols | One-pot Tsuji-Trost/Heterocyclization | 71-92% | 85:15 to >95:5 (cis major) | [2] |
| Pd(OAc)₂ (2 mol%) / P(2-furyl)₃ (8 mol%) | O-allyl Ethanolamines + Aryl Bromides | Intramolecular Carboamination | 55-81% | >20:1 (cis major) | [14] |
| Cu(eh)₂ (2-4 equiv) | Unsaturated Alcohols + Sulfonamides | Intermolecular Oxyamination | 51-89% | 2:1 to >20:1 | [3] |
Table 2: Substrate Scope for Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
Conditions: Substrate (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)₂]SbF₆ (1 mol%), H₂ (30 atm), DCM (2 mL), rt, 24 h.[5]
| Entry | R Group (Substrate) | Yield (%) | ee (%) |
| 1 | Phenyl | 98 | 92 |
| 2 | 4-Fluorophenyl | >99 | 92 |
| 3 | 4-Chlorophenyl | >99 | 93 |
| 4 | 4-Bromophenyl | >99 | 93 |
| 5 | 2-Naphthyl | >99 | 94 |
| 6 | 2-Thienyl | >99 | 99 |
| 7 | Cyclohexyl | >99 | 92 |
| 8 | tert-Butyl | >99 | 91 |
Experimental Protocols
Protocol 1: One-Pot Diastereoselective Synthesis via Pd(0)/Fe(III) Catalysis[2]
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the amino-alcohol (1.0 equiv), Pd(PPh₃)₄ (0.01 equiv), and anhydrous CH₂Cl₂ (to achieve a 0.2 M concentration).
-
Addition of Vinyloxirane: Add the vinyloxirane (1.2 equiv) to the solution at room temperature.
-
Reaction Monitoring (Step 1): Stir the mixture at room temperature and monitor the reaction by TLC until the starting amino-alcohol is fully consumed (typically 1-2 hours).
-
Addition of Iron Catalyst: Once the initial allylation is complete, add FeCl₃ (0.1 equiv) to the reaction mixture.
-
Reaction Monitoring (Step 2): Continue stirring at room temperature and monitor the cyclization by TLC (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,6-disubstituted morpholine.
Protocol 2: Asymmetric Hydrogenation of Dehydromorpholines[5]
-
Catalyst Preparation: In a glovebox, add the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) and the rhodium precursor ([Rh(cod)₂]SbF₆, 1 mol%) to a vial. Add the solvent (DCM) and stir the solution for 20 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve the N-protected dehydromorpholine substrate (1.0 equiv) in DCM.
-
Hydrogenation: Transfer the substrate solution to the vial containing the catalyst. Place the vial into an autoclave. Purge the autoclave with H₂ gas three times, then pressurize to 30 atm of H₂.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup and Purification: After 24 hours, carefully release the pressure. Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the chiral 2-substituted morpholine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis using a chiral stationary phase.
Visualizations
Caption: Troubleshooting workflow for synthesis challenges.
Caption: One-pot Pd/Fe catalyzed synthesis pathway.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 3. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 9. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-(2,4-Difluorophenyl)morpholine during workup
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(2,4-Difluorophenyl)morpholine during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for 2-(2,4-Difluorophenyl)morpholine during a typical aqueous workup?
A1: Based on its chemical structure, which contains a secondary amine and an ether linkage within the morpholine ring, the two primary potential degradation pathways are:
-
Acid-Catalyzed Ring Opening: The ether bond in the morpholine ring can be susceptible to cleavage under strong acidic conditions.
-
Oxidation: The secondary amine is a potential site for oxidation, which can lead to the formation of various byproducts, including nitrones.[1] The presence of air (oxygen) and certain metal ions can facilitate this process.
Q2: How can I minimize the risk of degradation when performing an acidic wash?
A2: To minimize acid-catalyzed degradation, it is advisable to:
-
Use mild acidic solutions, such as saturated aqueous ammonium chloride, instead of strong acids like concentrated HCl.
-
Perform the acidic wash at a low temperature (0-5 °C) to reduce the rate of potential acid-catalyzed hydrolysis.
-
Minimize the contact time between the organic layer containing your product and the acidic aqueous layer.
-
Promptly neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) after the acidic wash.
Q3: Are there any specific reagents that should be avoided during the workup of 2-(2,4-Difluorophenyl)morpholine?
A3: Yes. To prevent degradation, you should avoid:
-
Strong Oxidizing Agents: Reagents like potassium permanganate[2], hydrogen peroxide, or m-chloroperoxybenzoic acid (mCPBA) can oxidize the secondary amine.
-
Strong, Hot Acids: Concentrated mineral acids, especially at elevated temperatures, can promote the cleavage of the morpholine ring.[3]
-
Nitrosating Agents: In the presence of nitrous acid (formed from nitrites under acidic conditions), secondary amines can form N-nitrosamines, which are often carcinogenic.[4]
Q4: What are the common visual or analytical signs that my compound may have degraded during workup?
A4: Signs of degradation can include:
-
Discoloration: The appearance of a yellow, orange, or brown color in the organic layer can indicate the formation of oxidized byproducts.
-
Unexpected TLC Profile: The appearance of new spots on a Thin Layer Chromatography (TLC) plate that were not present in the initial reaction mixture.
-
Low Yield: A significantly lower than expected yield of the isolated product.
-
Complex NMR Spectrum: The presence of unexpected peaks in the 1H or 13C NMR spectrum of the isolated product.
Q5: What are the best practices for the long-term storage of 2-(2,4-Difluorophenyl)morpholine?
A5: For long-term stability, 2-(2,4-Difluorophenyl)morpholine should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of 2-(2,4-Difluorophenyl)morpholine.
Problem: Low or No Yield of Product After Aqueous Workup
| Possible Cause | Troubleshooting Steps and Solutions |
| Acid-Catalyzed Degradation | 1. Assess the pH: Ensure the pH of the acidic wash is not excessively low. Use a milder acid like saturated NH4Cl solution.[5] 2. Control Temperature: Perform all aqueous washes at a reduced temperature (e.g., in an ice bath). 3. Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after mixing. |
| Oxidation of the Secondary Amine | 1. Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen. 2. Inert Atmosphere: Whenever possible, perform the workup under an inert atmosphere. 3. Avoid Air Exposure: Minimize the exposure of the reaction mixture and the isolated product to air. |
| Product Partitioning into the Aqueous Layer | 1. Protonation of the Amine: If a strong acid was used, the amine may be protonated and become water-soluble. Neutralize the combined aqueous layers with a base (e.g., NaOH) to a pH > 9 and re-extract with an organic solvent. 2. Check Solvent Polarity: Ensure the extraction solvent is appropriate for your product. |
| Emulsion Formation | 1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. 2. Filtration: Filter the emulsified mixture through a pad of Celite. |
Problem: Product Discoloration (Yellow/Brown) After Workup
| Possible Cause | Troubleshooting Steps and Solutions |
| Oxidation | 1. Implement Inert Atmosphere Techniques: As described above, use degassed solvents and perform the workup under nitrogen or argon. 2. Purification: Discolored products can often be purified by column chromatography or recrystallization. |
| Residual Halogen Reagents | 1. Sodium Thiosulfate Wash: If reagents like bromine or iodine were used in the reaction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate to quench any residual halogen.[6] |
Recommended Workup Conditions
The following table summarizes the recommended versus non-recommended conditions for the workup of 2-(2,4-Difluorophenyl)morpholine.
| Parameter | Recommended Conditions | Conditions to Avoid |
| Acidic Wash | Saturated aq. NH4Cl, 1M NaHSO4, or dilute (1N) HCl at 0-5°C. | Concentrated mineral acids (HCl, H2SO4), especially at room temperature or higher. |
| Basic Wash | Saturated aq. NaHCO3, or dilute (1N) NaOH. | Concentrated strong bases at elevated temperatures. |
| Atmosphere | Inert (Nitrogen or Argon). | Air (Oxygen). |
| Temperature | 0-25°C. | Elevated temperatures during aqueous extraction. |
| Additives | Use of brine to aid layer separation. | Unnecessary addition of potentially reactive salts or reagents. |
Experimental Protocols
General Recommended Workup Protocol for 2-(2,4-Difluorophenyl)morpholine
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0-5°C in an ice bath.
-
Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl while maintaining the temperature at 0-5°C.
-
Solvent Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer two more times with the organic solvent.
-
Combine Organic Layers: Combine all the organic extracts.
-
Washing:
-
Wash the combined organic layers with saturated aqueous NH4Cl (if the reaction was basic).
-
Wash with saturated aqueous NaHCO3 (if the reaction was acidic).
-
Wash with brine to facilitate drying.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues during the workup of 2-(2,4-Difluorophenyl)morpholine.
Caption: Troubleshooting workflow for 2-(2,4-Difluorophenyl)morpholine workup.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 5. Workup [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Reaction Monitoring for Morpholine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of morpholine. The information is designed to address specific issues that may be encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the synthesis of morpholine from diethanolamine?
A1: The primary methods for monitoring morpholine synthesis are chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and in-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy.[1][2][3] Chromatographic methods are typically used for offline or at-line analysis to quantify the consumption of diethanolamine and the formation of morpholine. In-situ spectroscopy allows for real-time, continuous monitoring of the reaction without the need for sample extraction.
Q2: Why is reaction monitoring important in morpholine synthesis?
A2: Reaction monitoring is crucial for several reasons:
-
Optimizing Reaction Conditions: It helps in determining the optimal temperature, pressure, and catalyst concentration to maximize yield and minimize reaction time.[4]
-
Ensuring Reaction Completion: Monitoring confirms that the starting material, diethanolamine, has been consumed to the desired level.
-
Identifying Side Products: It allows for the detection and quantification of impurities and side products, which is critical for process control and final product purity.
-
Improving Safety: Real-time monitoring can help in understanding the reaction kinetics and identifying any potentially hazardous intermediates or runaway reaction conditions.
Q3: What are the potential side products in the dehydration of diethanolamine to morpholine?
A3: The acid-catalyzed dehydration of diethanolamine can lead to the formation of several side products. While specific side product profiles can vary with reaction conditions, potential impurities may include unreacted diethanolamine, and other cyclic or linear ether amines. It is also important to consider the potential for the formation of N-nitrosomorpholine if nitrite sources are present, which is a known carcinogen.[5]
Q4: Can I use in-situ (real-time) monitoring for morpholine synthesis?
A4: Yes, in-situ monitoring, often as part of a Process Analytical Technology (PAT) strategy, is highly beneficial for morpholine synthesis.[6][7] Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to track the disappearance of diethanolamine and the appearance of morpholine in real-time by monitoring their characteristic infrared absorption bands.[1][8] This provides immediate feedback on the reaction progress and can be used for process control.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing) for morpholine and diethanolamine | Interaction of the polar amine groups with residual silanols on the silica-based column packing.[9] | - Use a column specifically designed for polar analytes, such as a mixed-mode or HILIC column.[10][11] - Adjust the mobile phase pH to suppress the ionization of the amines (e.g., using a buffer).[9][12] - Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Inadequate separation of morpholine and diethanolamine | The mobile phase composition is not optimized for the separation of these highly polar compounds. | - For reverse-phase HPLC, increase the aqueous portion of the mobile phase.[10] - For HILIC, optimize the acetonitrile/water ratio.[10] - Experiment with different buffer systems and pH values to enhance selectivity.[12] |
| No retention of morpholine and diethanolamine on a C18 column | Morpholine and diethanolamine are highly polar and may not be sufficiently retained on a non-polar stationary phase. | - Switch to a more polar stationary phase (e.g., HILIC, cyano, or amino column).[11] - Employ ion-pair chromatography by adding an ion-pairing reagent to the mobile phase.[13] |
| Baseline drift or noise | Contaminated mobile phase or column. | - Filter all mobile phase solvents. - Flush the column with a strong solvent. - Ensure high-purity solvents and reagents are used. |
GC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Severe peak tailing for morpholine | Interaction of the basic amine with active sites (silanols) in the injector liner or on the column.[14][15] | - Use a deactivated inlet liner and a base-deactivated GC column specifically designed for amine analysis.[16] - Derivatize the amine to make it less polar and less likely to interact with active sites.[5] - Periodically trim the front end of the column to remove accumulated non-volatile residues.[17] |
| Ghost peaks in the chromatogram | Carryover from previous injections or septum bleed. | - Clean the injector port and replace the septum.[15] - Use a high-temperature, low-bleed septum. - Run a blank gradient after each sample injection to clean the column. |
| Irreproducible peak areas | Inconsistent injection volume or sample degradation in the hot injector. | - Use an autosampler for consistent injections. - Optimize the injector temperature to ensure complete vaporization without causing degradation. - Consider a cool on-column injection technique if thermal degradation is suspected. |
| No peak detected for morpholine | Adsorption of the analyte in the GC system. | - Ensure the entire flow path (liner, column, detector) is inert.[14] - Check for leaks in the system. - Confirm that the detector is appropriate for amine analysis (e.g., FID or NPD). |
Experimental Protocols
Protocol 1: At-line HPLC Monitoring of Morpholine Synthesis
This method is suitable for the simultaneous quantification of diethanolamine and morpholine in a reaction mixture.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is recommended as morpholine and diethanolamine have no strong UV chromophore.[18]
-
Column: A mixed-mode column with cation-exchange properties or a HILIC column.[10][18]
-
-
Mobile Phase:
-
A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). The exact ratio should be optimized based on the column used.[19]
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase or water) to stop the reaction.
-
Neutralize the sample if a strong acid catalyst was used.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of both diethanolamine and morpholine.
-
Inject the standards to generate a calibration curve for each compound.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to diethanolamine and morpholine based on their retention times and the calibration curves.
-
Protocol 2: Offline GC-MS Monitoring of Morpholine Synthesis with Derivatization
This method is suitable for sensitive detection and quantification, especially when dealing with complex matrices.
-
Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector.
-
Column: A capillary column with a stationary phase suitable for amine analysis (e.g., a base-deactivated column).
-
-
Derivatization Reagent:
-
Sodium nitrite under acidic conditions to form N-nitrosomorpholine, which is more volatile and stable for GC analysis.[5]
-
-
Sample Preparation and Derivatization: [5]
-
Withdraw a sample from the reaction mixture and quench as described in the HPLC protocol.
-
Adjust the pH of a known volume of the diluted sample to be acidic using hydrochloric acid.
-
Add a solution of sodium nitrite and allow the derivatization reaction to proceed at a controlled temperature (e.g., 40°C).
-
Extract the resulting N-nitrosomorpholine into an organic solvent (e.g., dichloromethane).
-
Dry the organic extract before injection into the GC-MS.
-
-
GC-MS Conditions:
-
Optimize the oven temperature program to achieve good separation of the derivatized morpholine from other components.
-
Use an appropriate injection mode (e.g., splitless) for trace analysis.
-
Set the MS to operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quantification:
-
Use an internal standard for accurate quantification.
-
Generate a calibration curve using derivatized standards of morpholine.
-
Visualizations
Caption: Workflow for reaction monitoring in morpholine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 8. mdpi.com [mdpi.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. waters.com [waters.com]
- 11. quora.com [quora.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. agilent.com [agilent.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Determination of diethanolamine and morpholine in systems containing copper(II) using liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Improving the efficiency of palladium-catalyzed amination for morpholine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed amination for the synthesis of N-aryl morpholines.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed amination of aryl halides with morpholine.
1. Low or No Product Yield
-
Question: My reaction shows low or no conversion to the desired N-aryl morpholine. What are the potential causes and solutions?
-
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Inactivity:
-
Palladium Source: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored properly. Some Pd(II) precursors require in situ reduction to the active Pd(0) species.[1][2] Consider using a pre-formed Pd(0) catalyst.
-
Ligand Selection: The choice of phosphine ligand is critical.[3][4] For couplings with morpholine, bulky, electron-rich ligands such as RuPhos and BrettPhos have shown good performance.[3] If using a standard ligand like BINAP with a sterically hindered substrate, consider switching to a more specialized ligand like DavePhos.[5][6][7]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition.[8] This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Ensure all reagents and solvents are pure and properly degassed to remove oxygen.[9]
-
-
Reaction Conditions:
-
Base: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[2][4] Ensure the base is fresh and has been handled under inert conditions to avoid decomposition. The base's strength can significantly impact the reaction rate and yield.[10]
-
Solvent: The solvent must be anhydrous and thoroughly degassed. Toluene, dioxane, and THF are common choices.[2][11] The solubility of the reactants and intermediates can be solvent-dependent, affecting the reaction's efficiency.[11][12]
-
Temperature: While some modern catalyst systems allow for room temperature reactions, many palladium-catalyzed aminations require elevated temperatures.[13][14] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[9]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Substrate Issues:
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[2] Aryl chlorides are notoriously less reactive and may require more specialized ligands and harsher reaction conditions to achieve good yields.[9][13][15][16]
-
Steric Hindrance: Sterically hindered aryl halides or amines can significantly slow down the reaction.[3] In such cases, using a bulkier ligand may be necessary to promote the desired coupling.[3]
-
-
2. Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
-
Answer: The formation of side products can compete with the desired amination reaction, reducing the overall yield.
-
Hydrodehalogenation: This is the replacement of the halide on the aryl ring with a hydrogen atom. It can occur if there is a source of protons in the reaction mixture or as a competing pathway in the catalytic cycle. Ensure all reagents and solvents are anhydrous.
-
Biaryl Formation: Homocoupling of the aryl halide can lead to the formation of biaryl impurities. This is often more prevalent at higher temperatures. Optimizing the reaction temperature and catalyst loading can help minimize this side reaction.
-
Reaction with Other Nucleophiles: If the substrate contains other nucleophilic functional groups (e.g., phenols), they may compete with the morpholine in the amination reaction.[9] Protection of these functional groups may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for morpholine amination?
A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[13] Pd(II) precursors require in situ reduction, which can be facilitated by the amine or phosphine ligand.[1] Pre-formed palladium catalysts (precatalysts) that are air- and moisture-stable are often preferred for their reliability and ease of use.[9]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is critical for a successful amination reaction. For cyclic secondary amines like morpholine, bulky and electron-rich phosphine ligands are generally effective.[3] Consider the reactivity of your aryl halide; for less reactive aryl chlorides, more specialized and highly active ligands are often necessary.[13] It is often beneficial to screen a small number of ligands to identify the optimal one for your specific substrate combination.
Q3: What is the optimal catalyst loading?
A3: Catalyst loading is typically in the range of 0.5-2 mol%.[1][13] For highly reactive substrates, lower catalyst loadings may be sufficient. For challenging substrates, a higher catalyst loading might be required. It is always recommended to optimize the catalyst loading to minimize cost and residual palladium in the product.
Q4: Can I run the reaction open to the air?
A4: No, palladium-catalyzed amination reactions are sensitive to oxygen.[8] The active Pd(0) catalyst can be oxidized, leading to catalyst deactivation. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q5: My starting material is insoluble in the reaction solvent. What should I do?
A5: Poor solubility can hinder the reaction.[11] You can try a different solvent or a solvent mixture in which all components are soluble at the reaction temperature. Common solvents for Buchwald-Hartwig amination include toluene, dioxane, THF, and t-BuOH.[2]
Data Presentation
Table 1: Effect of Different Ligands on the Amination of 4-Chlorotoluene with Morpholine
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(o-tolyl)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | <5 |
| 2 | BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 20 |
| 3 | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 4 | 95 |
| 4 | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 4 | 98 |
| 5 | XantPhos | Pd₂(dba)₃ | DBU | DMF | 140 | 1 | 87 |
This table is a representative example compiled from typical results in the literature. Actual yields may vary depending on the specific reaction conditions and substrates.
Table 2: Influence of Base and Solvent on the Amination of Aryl Bromide with Morpholine
| Entry | Aryl Bromide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | RuPhos | NaOtBu | Toluene | 100 | 96 |
| 2 | 4-Bromotoluene | RuPhos | K₃PO₄ | Dioxane | 100 | 75 |
| 3 | 4-Bromotoluene | RuPhos | Cs₂CO₃ | Toluene | 100 | 88 |
| 4 | 4-Bromoanisole | BrettPhos | LHMDS | THF | 80 | 92 |
| 5 | 4-Bromoanisole | BrettPhos | NaOtBu | Dioxane | 100 | 95 |
This table is a representative example compiled from typical results in the literature. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of an Aryl Chloride with Morpholine:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the phosphine ligand (if not using a precatalyst, e.g., RuPhos, 0.024 mmol, 2.4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol) to the tube.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add morpholine (1.2 mmol) via syringe, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine.
Protocol for Ligand Screening:
-
Set up a parallel array of small reaction vials, each containing a magnetic stir bead.
-
To each vial, add the aryl halide (0.1 mmol) and the palladium source (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol%).
-
To each vial, add a different phosphine ligand (0.0024 mmol, 2.4 mol%).
-
Add the base (e.g., NaOtBu, 0.14 mmol) to each vial.
-
Seal the vials and place them in a reaction block under an inert atmosphere.
-
Add morpholine (0.12 mmol) and the degassed solvent (e.g., toluene, 1 mL) to each vial.
-
Heat the reaction block to the desired temperature and stir for a set amount of time (e.g., 12 hours).
-
After cooling, take an aliquot from each reaction, dilute, and analyze by GC-MS or LC-MS to determine the conversion and identify the most effective ligand.
Mandatory Visualization
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for palladium-catalyzed morpholine synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. (PDF) Effect of Solvents on the Product Distribution and [research.amanote.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Cyclization of N-Substituted Diethanolamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the cyclization of N-substituted diethanolamines to form morpholines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of N-substituted diethanolamines?
A1: The cyclization of N-substituted diethanolamines into morpholines is typically an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethanol arms, leading to the displacement of a hydroxyl group (or a derivative with a better leaving group) and the formation of the six-membered morpholine ring. The reaction is often facilitated by converting the hydroxyl group into a better leaving group, for example, by protonation in acidic conditions or by conversion to a sulfonate ester.
Q2: How does solvent polarity influence the reaction rate and yield?
A2: Solvent polarity can significantly impact both the rate and yield of the cyclization. Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile (ACN), have been shown to be effective for similar intramolecular cyclization reactions[1]. These solvents can stabilize charged intermediates and transition states that may form during the reaction, without solvating the nucleophile as strongly as protic solvents, thus enhancing its reactivity. In contrast, nonpolar solvents like toluene, dichloromethane, and tetrahydrofuran may result in lower yields[1]. Protic solvents can solvate the amine nucleophile through hydrogen bonding, potentially reducing its nucleophilicity and slowing down the reaction.
Q3: Are there any "green" solvent alternatives for this reaction?
A3: Yes, research into green chemistry alternatives is ongoing. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being explored as environmentally friendly reaction media for the synthesis of various N-heterocycles[2]. These solvents are often biodegradable, have low volatility, and can be derived from renewable resources. While specific data for the cyclization of N-substituted diethanolamines in DESs is limited, they represent a promising area for investigation.
Q4: Can the choice of solvent affect product purity and isolation?
A4: Absolutely. A key consideration is the solubility of both the starting material and the desired morpholine product. In some synthetic routes, a zwitterionic intermediate is formed, which may have limited solubility in many common organic solvents[3]. This can be advantageous for isolation by filtration. The choice of solvent will also impact the solubility of any byproducts, which can simplify or complicate the purification process.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Poor leaving group: The hydroxyl group is a poor leaving group. 2. Inappropriate solvent: The solvent may be hindering the reaction. 3. Insufficient reaction temperature or time: The reaction may require more energy or a longer duration to proceed. | 1. Activate the hydroxyl group: Convert one of the hydroxyl groups into a better leaving group (e.g., tosylate, mesylate) prior to cyclization. Alternatively, perform the reaction under acidic conditions to protonate the hydroxyl group. 2. Solvent screening: Perform small-scale test reactions in a range of solvents. Based on analogous reactions, polar aprotic solvents like DMF or acetonitrile are good starting points[1]. 3. Optimize reaction conditions: Systematically vary the temperature and monitor the reaction progress over time using techniques like TLC or LC-MS. |
| Formation of side products | 1. Intermolecular side reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. 2. Over-alkylation: If an alkylating agent is used to activate the hydroxyl group in situ, the nitrogen atom may be further alkylated. | 1. Use high dilution: Running the reaction at a lower concentration can favor the intramolecular pathway. 2. Stepwise synthesis: Activate the hydroxyl group in a separate step before proceeding with the cyclization. |
| Difficulty in product isolation | 1. Product is highly soluble in the reaction solvent. 2. Formation of insoluble intermediates: Zwitterionic intermediates may precipitate from the reaction mixture[3]. | 1. Solvent selection for workup: After the reaction is complete, consider adding an anti-solvent to precipitate the product. Alternatively, perform a liquid-liquid extraction with a suitable solvent system. 2. Isolate the intermediate: If a stable intermediate precipitates, it can be isolated by filtration and then cyclized in a separate step under different solvent conditions. |
Data Presentation
Table 1: Solvent Screening for a Representative Intramolecular Cyclization Reaction [1]
| Entry | Solvent | Base | Time (h) | Temperature (°C) | Yield (%) |
| 1 | DMF | Et₃N | 12 | 70 | 82 |
| 2 | Acetonitrile | Et₃N | 12 | 70 | 70 |
| 3 | Toluene | Et₃N | 24 | 70 | <10 |
| 4 | Dichloromethane | Et₃N | 24 | 70 | <10 |
| 5 | Tetrahydrofuran | Et₃N | 24 | 70 | <15 |
Note: The data presented is for the cyclization of a β-enaminophosphonate derivative and is intended to be illustrative of a solvent screening process.
Experimental Protocols
Example Protocol: Two-Step Synthesis of Morpholines from 1,2-Amino Alcohols via a Zwitterionic Intermediate
This protocol is adapted from a green synthesis approach and involves the formation and subsequent cyclization of a zwitterionic intermediate[3].
Step 1: Formation of the Zwitterionic Intermediate
-
To a solution of the N-substituted diethanolamine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add ethylene sulfate (1.1 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the formation of a precipitate, which is the zwitterionic intermediate.
-
Once the reaction is complete, collect the solid by vacuum filtration.
-
Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether.
-
Dry the isolated zwitterionic intermediate under vacuum.
Step 2: Cyclization to the Morpholine
-
Suspend the dried zwitterionic intermediate in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) (1.5 equiv), to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the completion of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted morpholine.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of N-substituted morpholines.
Caption: Proposed SN2 mechanism for the cyclization of an N-substituted diethanolamine.
References
Validation & Comparative
A Comparative Analysis of 2-(2,4-Difluorophenyl)morpholine and 2-(4-Fluorophenyl)morpholine Activity at Monoamine Transporters
A detailed examination of the structure-activity relationship of fluorinated 2-phenylmorpholine derivatives reveals nuanced differences in their potency and selectivity as monoamine transporter ligands. This guide provides a comparative overview of the pharmacological activity of 2-(2,4-difluorophenyl)morpholine and 2-(4-fluorophenyl)morpholine, compounds of interest for researchers in neuropharmacology and drug development.
The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established method to modulate their metabolic stability, binding affinity, and overall biological activity. In the context of 2-phenylmorpholine derivatives, which are known to interact with monoamine transporters, the position and number of fluorine substituents on the phenyl ring can significantly influence their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
While direct comparative studies focusing specifically on 2-(2,4-difluorophenyl)morpholine and 2-(4-fluorophenyl)morpholine are not extensively documented in publicly available literature, the known structure-activity relationships (SAR) of related fluorinated phenmetrazine analogs allow for an informed discussion of their likely activities. Generally, fluorination of the phenyl ring in this class of compounds tends to influence their interaction with monoamine transporters.
Quantitative Comparison of Monoamine Transporter Activity
Based on the analysis of structure-activity relationships from studies of similar fluorinated phenylmorpholine analogs, a hypothetical comparison of the in vitro activity of 2-(2,4-difluorophenyl)morpholine and 2-(4-fluorophenyl)morpholine at monoamine transporters is presented below. It is important to note that these are projected values based on SAR trends and await direct experimental verification.
| Compound | Target | Assay Type | IC50 (nM) [Predicted] |
| 2-(4-Fluorophenyl)morpholine | DAT | Uptake Inhibition | 100 - 300 |
| NET | Uptake Inhibition | 50 - 150 | |
| SERT | Uptake Inhibition | >1000 | |
| 2-(2,4-Difluorophenyl)morpholine | DAT | Uptake Inhibition | 150 - 400 |
| NET | Uptake Inhibition | 70 - 200 | |
| SERT | Uptake Inhibition | >1500 |
Note: Lower IC50 values indicate higher potency. These predicted values are based on the general observation that para-fluorination often maintains or slightly enhances potency at DAT and NET, while additional fluorination at the 2-position might slightly decrease potency due to steric hindrance, without significantly affecting selectivity against SERT.
Mechanism of Action: Monoamine Transporter Inhibition
Both 2-(2,4-difluorophenyl)morpholine and 2-(4-fluorophenyl)morpholine are expected to act as monoamine transporter inhibitors. These compounds bind to DAT, NET, and to a lesser extent, SERT, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic neurotransmission.
Caption: Signaling pathway of monoamine transporter inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the activity of monoamine transporter ligands.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.
1. Preparation of Synaptosomes:
-
Rat brains are dissected to isolate the striatum (for DAT), cortex (for NET), and brainstem (for SERT).
-
The tissue is homogenized in a sucrose buffer and centrifuged to obtain a crude synaptosomal pellet.
-
The pellet is resuspended in a suitable assay buffer.
2. Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., 2-(2,4-difluorophenyl)morpholine or 2-(4-fluorophenyl)morpholine).
-
A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
The reaction is incubated at 37°C for a short period (e.g., 5-10 minutes).
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
3. Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to the control (no compound).
-
IC50 values (the concentration of compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
Caption: Experimental workflow for monoamine transporter uptake assay.
Structure-Activity Relationship (SAR) Insights
The SAR for fluorinated 2-phenylmorpholines at monoamine transporters can be summarized as follows:
-
Para-Substitution (4-position): Substitution with a fluorine atom at the 4-position of the phenyl ring is generally well-tolerated and can sometimes lead to a modest increase in potency at DAT and NET compared to the unsubstituted parent compound. This is likely due to favorable electronic interactions with the transporter binding site.
-
Ortho-Substitution (2-position): The introduction of a substituent at the 2-position can have varied effects. While a small substituent like fluorine might be tolerated, it can also introduce steric hindrance that may slightly decrease binding affinity.
-
Di-Substitution (2,4-positions): The combined effect of di-substitution depends on the interplay of electronic and steric factors. In the case of 2,4-difluoro substitution, the electron-withdrawing nature of the fluorine atoms can influence the overall charge distribution of the molecule. However, the presence of the ortho-fluorine might introduce some steric clash within the binding pocket, potentially leading to a slight reduction in potency compared to the mono-para-fluoro analog.
-
Serotonin Transporter (SERT) Affinity: Phenylmorpholine derivatives generally exhibit significantly lower affinity for SERT compared to DAT and NET. The addition of fluorine substituents at the 2 and 4 positions is not expected to dramatically increase SERT affinity, thus maintaining the DAT/NET selectivity profile.
Caption: Logical relationship of fluorination on predicted activity.
Conclusion
A Comparative Analysis of Difluorophenyl Morpholine Isomers for Researchers and Drug Development Professionals
Introduction: The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to enhance the pharmacological properties of drug candidates. When coupled with a difluorophenyl group, the resulting isomers present a compelling area of study due to the nuanced effects of fluorine substitution on biological activity. The position of the fluorine atoms on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its efficacy, selectivity, and overall performance.
This guide provides a comparative overview of difluorophenyl morpholine isomers, with a focus on their potential therapeutic applications. We will explore key performance metrics, detail relevant experimental protocols, and visualize pertinent biological pathways to aid researchers in their drug discovery and development endeavors.
Comparative Performance Data
The following table summarizes hypothetical, yet representative, quantitative data for different difluorophenyl morpholine isomers based on common assays in drug discovery. This data illustrates the potential variations in performance that can arise from simple positional changes of the fluorine atoms.
| Isomer | Target Binding Affinity (Kd, nM) | In vitro Efficacy (IC50, µM) | Cell Viability (CC50, µM) | Microsomal Stability (t1/2, min) |
| 2,4-Difluorophenyl Morpholine | 15 | 0.5 | > 50 | 45 |
| 3,5-Difluorophenyl Morpholine | 50 | 2.1 | > 50 | 75 |
| 2,6-Difluorophenyl Morpholine | 120 | 10.5 | 40 | 20 |
| 3,4-Difluorophenyl Morpholine | 25 | 1.2 | > 50 | 60 |
Caption: Comparative performance metrics of difluorophenyl morpholine isomers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are protocols for key experiments relevant to the evaluation of difluorophenyl morpholine isomers.
Target Binding Assay: Kinase Inhibition
This protocol outlines a typical in vitro kinase inhibition assay to determine the binding affinity of the isomers to a specific protein kinase.
Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target kinase in an appropriate assay buffer.
-
Prepare a stock solution of the kinase-specific peptide substrate and ATP.
-
Serially dilute the difluorophenyl morpholine isomers in DMSO to create a range of concentrations.
-
-
Assay Plate Setup:
-
Add the kinase, substrate, and test compounds to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Add a detection reagent that binds to the phosphorylated substrate, generating a detectable signal (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each isomer concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay: Cytotoxicity Assessment
This protocol describes a cell-based assay to evaluate the cytotoxic effects of the difluorophenyl morpholine isomers on a cancer cell line.
Workflow:
Validating the Biological Activity of Synthetic 2-(2,4-Difluorophenyl)morpholine: A Comparative Guide
This guide provides a framework for validating the biological activity of the synthetic compound 2-(2,4-Difluorophenyl)morpholine. Due to the limited public data on this specific molecule, this document compares its potential activities with well-characterized drugs that share the core phenylmorpholine scaffold: Phenmetrazine, a known central nervous system (CNS) stimulant, and Gefitinib, an anticancer agent. This comparative approach allows researchers to position the novel compound within the existing landscape of morpholine-containing therapeutics and select appropriate validation assays.
The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties and confer a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] Phenylmorpholine derivatives, in particular, are known to act as monoamine neurotransmitter releasing agents and have been investigated as anorectics and treatments for ADHD.[7][8]
Comparative Analysis of Biological Activity
To contextualize the potential therapeutic applications of 2-(2,4-Difluorophenyl)morpholine, its activity profile can be benchmarked against compounds with established mechanisms. The following table summarizes key activity data for Phenmetrazine and Gefitinib, representing two distinct, yet common, therapeutic applications of the phenylmorpholine scaffold.
Table 1: Comparative Quantitative Biological Activity Data
| Compound | Primary Target(s) | Assay Type | Cell Line / System | IC50 / EC50 | Primary Therapeutic Area |
| Phenmetrazine | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Monoamine Release Assay | Rat brain synaptosomes | EC50 (DAT): ~100 nM EC50 (NET): ~40 nM[8] | CNS (Stimulant, Anorectic) |
| Gefitinib | Epidermal Growth Factor Receptor (EGFR) Kinase | Kinase Inhibition Assay | Recombinant EGFR | IC50: 2-37 nM[9] | Oncology (NSCLC) |
| Morpholine-DPPY (10c) | EGFRT790M/L858R Kinase | Kinase Inhibition Assay | Recombinant EGFR Mutant | IC50: 0.71 nM[10] | Oncology (NSCLC) |
| 2-(2,4-Difluorophenyl)morpholine | Hypothetical | To be determined | To be determined | To be determined | To be determined |
Note: The data for Phenmetrazine and Gefitinib are representative values from the literature. Specific values can vary based on experimental conditions. "Morpholine-DPPY (10c)" is an experimental derivative demonstrating high potency.[10]
Experimental Protocols for Biological Validation
The following protocols describe standard methodologies to assess the potential CNS and anticancer activities of a novel compound like 2-(2,4-Difluorophenyl)morpholine.
Monoamine Transporter Activity Assay
This assay determines if the compound acts as a releaser or reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, a common mechanism for phenylmorpholine derivatives.[8]
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).
-
Radioligand Uptake Assay: Pre-load synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Compound Incubation: Incubate the pre-loaded synaptosomes with varying concentrations of the test compound (2-(2,4-Difluorophenyl)morpholine) and a known comparator (e.g., Phenmetrazine).
-
Measurement of Release: After incubation, pellet the synaptosomes by centrifugation. Measure the radioactivity in the supernatant, which represents the amount of neurotransmitter released.
-
Data Analysis: Plot the percentage of neurotransmitter release against the compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximum release).
EGFR Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the EGFR kinase, a key target in cancer therapy.[10]
Methodology:
-
Assay Plate Preparation: In a 96-well plate, add a buffer solution containing ATP and a synthetic peptide substrate that can be phosphorylated by EGFR.
-
Compound Addition: Add varying concentrations of the test compound (2-(2,4-Difluorophenyl)morpholine) and a known inhibitor (e.g., Gefitinib) to the wells.
-
Enzyme Initiation: Add recombinant human EGFR kinase to each well to initiate the phosphorylation reaction. Incubate at room temperature.
-
Detection: Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody linked to a reporter enzyme) that binds to the phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) generated by the reporter. A lower signal indicates greater inhibition of the kinase.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two robust analytical methods for the quantification of morpholine and its derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical in drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This document presents the experimental protocols and performance data for each method to aid in the selection and cross-validation process.
Introduction to Morpholine and its Analytical Importance
Morpholine is a versatile organic compound used as a building block in the synthesis of various active pharmaceutical ingredients (APIs). As a secondary amine, it can be a critical starting material or an intermediate. However, residual morpholine in the final drug product is considered an impurity and must be controlled within strict limits. Furthermore, morpholine can react to form N-nitrosomorpholine (NMOR), a potential genotoxic impurity. Therefore, sensitive and accurate analytical methods are essential for the quantification of morpholine in pharmaceutical samples.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the derivatization of morpholine to a more volatile and thermally stable compound, N-nitrosomorpholine (NMOR), which is then analyzed by GC-MS.[1][2]
Experimental Protocol
1. Derivatization:
-
To 2.0 mL of the sample solution (e.g., dissolved drug substance in purified water), add 200 µL of 0.05 mol·L⁻¹ hydrochloric acid (HCl) and 200 µL of saturated sodium nitrite (NaNO₂) solution.
-
Vortex the mixture thoroughly.
-
Heat the mixture at 40°C for 5 minutes in a heating block to facilitate the formation of NMOR.[2]
2. Liquid-Liquid Extraction:
-
After cooling the reaction mixture, add 0.5 mL of dichloromethane (CH₂Cl₂).
-
Vortex the mixture for 1 minute to extract the NMOR derivative into the organic layer.
-
Allow the layers to stand for 10 minutes for complete separation.
-
Carefully transfer 200 µL of the organic (lower) layer to a clean vial for GC-MS analysis.[2]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 2 mL·min⁻¹.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C with a split ratio of 1:7.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 4 minutes.
-
Ramp to 120°C at a rate of 10°C·min⁻¹, hold for 3 minutes.
-
Ramp to 250°C at a rate of 20°C·min⁻¹, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
-
Detection Mode: Selected Ion Monitoring (SIM) using ions m/z 86.1 and 116.1 for NMOR.[1]
Method 2: High-Performance Liquid Chromatography (HPLC) with Derivatization and UV Detection
This HPLC method also utilizes a derivatization step to enhance the detectability of morpholine, which lacks a strong chromophore for UV detection. Morpholine is reacted with 1-Naphthyl isothiocyanate to form a stable derivative that can be quantified by HPLC with a UV detector.[3]
Experimental Protocol
1. Derivatization:
-
React morpholine with an acetonitrile solution of 1-Naphthyl isothiocyanate to form the stable MPE (morpholine) derivative.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A mixture of acetonitrile and water. A typical mobile phase could be acetonitrile:water (80:20 v/v).[4]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[4]
-
Detection: UV detection at a wavelength appropriate for the derivative, for instance, 340 nm for a similar derivative.[4]
-
Injection Volume: 20 µL.
Performance Data Comparison
The performance of both methods has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below for easy comparison.
| Performance Parameter | GC-MS with Derivatization | HPLC with Derivatization and UV Detection |
| Linearity Range | 10–500 µg·L⁻¹[1][2] | 0.3002675–1.201070 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.999[1] | 0.9995[3] |
| Limit of Detection (LOD) | 7.3 µg·L⁻¹[1][2] | 0.1000 µg/mL[3] |
| Limit of Quantification (LOQ) | 24.4 µg·L⁻¹[1][2] | 0.3001 µg/mL[3] |
| Accuracy (Recovery) | 94.3% to 109.0%[1][2] | 97.9% to 100.4%[3] |
| Precision (Intraday RSD) | 2.0%–4.4%[1][2] | 0.79%[3] |
| Precision (Interday RSD) | 3.3%–7.0%[1][2] | Not Reported |
Cross-Validation Workflow
Cross-validation is the process of demonstrating that two different analytical methods are suitable for their intended purpose and provide comparable results.[5] This is crucial when transferring a method between laboratories or when using a new method to replace an existing one.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
Signaling Pathway of Method Selection
The choice between GC-MS and HPLC for the analysis of morpholine derivatives depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: A decision pathway for selecting an appropriate analytical method for morpholine derivatives.
Conclusion
Both the GC-MS and HPLC methods presented are suitable for the quantification of morpholine derivatives in pharmaceutical applications. The GC-MS method offers excellent sensitivity and specificity due to the mass spectrometric detection. The HPLC method provides a robust and widely available alternative, particularly suitable for quality control laboratories. The choice of method will depend on the specific requirements of the analysis. A thorough cross-validation as outlined is essential to ensure the consistency and reliability of analytical data when transitioning between methods or laboratories.
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. ijsred.com [ijsred.com]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of 2-(2,4-Difluorophenyl)morpholine and Known Monoamine Transporter Inhibitors
An Objective Guide for Researchers in Drug Development
Introduction
Quantitative Efficacy Comparison
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibitory constant (Kᵢ). A lower value for these metrics indicates a higher potency. The following table summarizes the available data for the proxy compound and a selection of well-characterized monoamine transporter inhibitors.
| Compound | Primary Target(s) | IC₅₀ (nM) | Kᵢ (nM) |
| Proxy for 2-(2,4-Difluorophenyl)morpholine: (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol | NET | Data not available | Data not available |
| Reboxetine | NET | - | 8[1] |
| Atomoxetine | NET | - | - |
| Fluoxetine | SERT | 9.4[2] | 0.72 - 48.0[2] |
| Sertraline | SERT | - | - |
| Bupropion | DAT, NET | >10,000 (SERT)[3] | - |
| Methylphenidate | DAT, NET | 33 (d-MPH for DAT), 244 (d-MPH for NET) | - |
Experimental Protocols
The determination of inhibitory constants (Kᵢ) and IC₅₀ values for monoamine transporter inhibitors typically involves two primary types of in vitro assays: radioligand binding assays and synaptosome uptake assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Materials:
-
Cell membranes prepared from cell lines expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Radioligand (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT).
-
Test compound (2-(2,4-Difluorophenyl)morpholine or other inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Synaptosome Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing the transporters.
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Radiolabeled neurotransmitter (e.g., [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine).
-
Test compound.
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
Inhibitors to define non-specific uptake (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT).
Procedure:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity accumulated inside the synaptosomes using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake of the neurotransmitter is determined as the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The inhibition of monoamine transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, thereby modulating downstream signaling pathways.
Caption: Monoamine transporter signaling pathway and the inhibitory action of 2-(2,4-Difluorophenyl)morpholine.
Caption: Workflow for key in vitro efficacy assays of monoamine transporter inhibitors.
Conclusion
Based on the analysis of its structural analogue, 2-(2,4-Difluorophenyl)morpholine is predicted to be a monoamine transporter inhibitor, with a potential selectivity for the norepinephrine transporter. To definitively determine its efficacy and selectivity profile, direct experimental evaluation using the detailed protocols for radioligand binding and synaptosome uptake assays is essential. The provided workflows and pathway diagrams offer a foundational understanding for researchers aiming to characterize this and other novel morpholine derivatives in the context of monoamine transporter inhibition and the development of new therapeutics for neurological and psychiatric disorders.
References
A Comparative Analysis of the Biological Activities of Morpholine and Piperidine Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Morpholine and Piperidine Scaffolds in Medicinal Chemistry
The strategic incorporation of heterocyclic rings is a cornerstone of modern drug discovery, with morpholine and piperidine moieties featuring prominently in a vast array of therapeutic agents. Both six-membered heterocycles offer unique physicochemical properties that medicinal chemists leverage to enhance the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comparative overview of the biological activities of morpholine and piperidine analogues, supported by experimental data, to inform researchers in their drug design and development endeavors.
Anticancer Activity: A Head-to-Head Battle in Cytotoxicity
A comparative study of novel 2-(benzimidazol-2-yl)-3-arylquinoxalines bearing morpholine, piperidine, and N-substituted piperazine functionalities revealed nuanced differences in their anticancer activities. The cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values providing a quantitative measure of their potency.
In one such study, quinoxaline derivatives were synthesized and tested for their cytotoxic activity against seven cancer cell lines.[1][2][3] The results, summarized in the table below, indicate that the nature of the heterocyclic ring significantly influences the anticancer potency and selectivity. For instance, the replacement of an N-substituted piperazine fragment with a piperidine or morpholine fragment in certain regioisomers led to a significant decrease or complete loss of cytotoxic activity against some cell lines.[1] However, specific piperidine-containing regioisomers demonstrated selective cytotoxic effects against lung adenocarcinoma (A549) and pancreatic cancer (PANC-1) cell lines.[1]
Table 1: Comparative Anticancer Activity (IC50, μM) of Quinoxaline Derivatives
| Compound ID | Heterocycle | A549 (Lung) | Du-145 (Prostate) | HeLa (Cervical) | HuTu 80 (Duodenum) | K-562 (Leukemia) | MCF-7 (Breast) | PANC-1 (Pancreatic) |
| 13dc/14dc | Piperidine | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 13dd/14dd | Morpholine | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 13fc/14fc | Piperidine | >100 | >100 | >100 | >100 | >100 | >100 | 29.7 |
| 13ed | Morpholine | 46.2 | >100 | >100 | 48.7 | >100 | >100 | >100 |
| Doxorubicin | - | 0.8 | 1.1 | 0.7 | 0.6 | 0.08 | 0.9 | 1.3 |
Data extracted from a study on 2-(benzimidazol-2-yl)quinoxalines.[1]
Antimicrobial Activity: Exploring the Spectrum of Inhibition
Morpholine and piperidine moieties are integral components of many antimicrobial agents. A study investigating new derivatives of morpholine and piperidine based on 1-chloro-3-methoxy-propylbenzene demonstrated their pronounced antimicrobial activity against a range of pathogenic bacteria.[4][5] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined to quantify their efficacy.
The synthesized compounds, 1-(3-methoxy-1-phenyl-propyl)morpholine and 1-(3-methoxy-1-phenyl-propyl)piperidine, were tested against both Gram-negative and Gram-positive bacteria.[4][5] The results, presented in the table below, highlight the potential of both scaffolds in the development of new antibacterial agents.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Morpholine and Piperidine Derivatives
| Compound | Acinetobacter baumannii | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Staphylococcus aureus |
| 1-(3-methoxy-1-phenyl-propyl)morpholine | 62.5 | 125 | 250 | 125 | 62.5 |
| 1-(3-methoxy-1-phenyl-propyl)piperidine | 125 | 250 | 500 | 250 | 125 |
Data from a study on new derivatives of morpholine and piperidine.[4][5]
Anti-inflammatory Activity: Uncovering a Clear Leader
While both morpholine and piperidine are found in molecules with anti-inflammatory properties, a direct comparative study providing quantitative data under the same experimental conditions was not identified in the reviewed literature. However, numerous studies independently demonstrate the anti-inflammatory potential of derivatives from both classes. Morpholinopyrimidine derivatives, for example, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key inflammatory mediator.[6][7] Similarly, various piperidine-containing compounds have demonstrated significant anti-inflammatory effects in animal models.
The lack of head-to-head comparative data underscores a gap in the current research landscape and highlights an opportunity for future investigations to delineate the relative anti-inflammatory merits of these two important heterocyclic scaffolds.
Signaling Pathways and Experimental Workflows
The biological activities of morpholine and piperidine analogues are often mediated through their interaction with key signaling pathways. For instance, in cancer, the PI3K/Akt/mTOR pathway is a frequent target. The development and screening of novel bioactive compounds typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (morpholine and piperidine analogues) and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[13][14][15][16][17]
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[18][19][20][21][22]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion
Both morpholine and piperidine scaffolds are undeniably valuable in the pursuit of novel therapeutics. The available data suggests that the choice between these two heterocycles is highly dependent on the specific biological target and the desired therapeutic outcome. While direct comparative data is not always available, the existing literature provides a strong foundation for medicinal chemists to make informed decisions. The piperidine moiety appears to offer opportunities for developing selective anticancer agents, while both heterocycles demonstrate significant potential in the antimicrobial arena. Further head-to-head comparative studies, particularly in the context of anti-inflammatory activity, are warranted to fully elucidate the subtle yet critical differences between these two privileged structures and to guide the rational design of next-generation therapies.
References
- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. 4.5. Nitric Oxide (NO) Production in Raw 264.7 Cells [bio-protocol.org]
- 19. thaiscience.info [thaiscience.info]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Anticancer Activity: A Comparative Guide for Phenyl-Morpholine Derivatives
For researchers, scientists, and drug development professionals, bridging the gap between promising in vitro results and successful in vivo validation is a critical step in the therapeutic development pipeline. This guide provides a comparative framework for understanding this transition, with a focus on 2-phenylmorpholine derivatives. Due to the limited availability of comprehensive public data on 2-(2,4-Difluorophenyl)morpholine, this guide will use the well-documented anticancer drug Gefitinib, which features a related 2-phenylmorpholine core structure, as a representative example to illustrate the principles of in vivo validation of in vitro findings.
From Benchtop to Preclinical Models: The Journey of a Phenyl-Morpholine Derivative
The development of novel anticancer agents often begins with the synthesis and in vitro screening of a library of compounds. Promising candidates are then advanced to in vivo models to assess their efficacy and safety in a whole-organism context. This guide outlines the key experimental stages and data interpretation involved in this process.
Table 1: In Vitro Anticancer Activity of Gefitinib
The initial assessment of an anticancer compound's efficacy is typically performed using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1299 | Non-Small Cell Lung Cancer | 14.23 ± 0.08[1] |
| A549 | Non-Small Cell Lung Cancer | 20.44 ± 1.43[1] |
| NCI-H1437 | Non-Small Cell Lung Cancer | 15.11 ± 0.05[1] |
| PC9 | Non-Small Cell Lung Cancer | ≤1[2] |
| HT-29 | Colon Carcinoma | >100 |
| MCF-7 | Breast Adenocarcinoma | >100 |
Data compiled from multiple sources. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Efficacy of Gefitinib in a Xenograft Model
Following promising in vitro data, the compound is tested in an in vivo model, often a mouse xenograft model where human cancer cells are implanted into immunocompromised mice. The primary endpoint is typically the inhibition of tumor growth.
| Animal Model | Tumor Model | Treatment | Tumor Growth Inhibition (%) |
| Nude Mice | H358R Xenograft (Cisplatin-resistant NSCLC) | Gefitinib | 52.7 ± 3.1[3][4] |
| Nude Mice | H358 Xenograft (Parental NSCLC) | Gefitinib | 28.0 ± 1.4[3][4] |
| SCID Mice | Pediatric Tumor Xenografts | Gefitinib (single agent) | Minimal Activity[5] |
This data illustrates that in vivo efficacy can be influenced by factors such as acquired resistance in the tumor model.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable and comparable data.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the antitumor activity of a test compound.
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile saline solution or medium.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. The primary endpoint is the percentage of tumor growth inhibition at the end of the study.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizing the Pathway and Process
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Caption: Figure 1: Simplified EGFR Signaling Pathway targeted by Gefitinib.
Caption: Figure 2: General workflow from in vitro screening to in vivo validation.
Conclusion
The successful translation of in vitro findings to in vivo efficacy is a multi-faceted process that requires rigorous experimental design and careful data interpretation. While 2-(2,4-Difluorophenyl)morpholine itself lacks extensive publicly available data for a direct comparison, the example of Gefitinib, a clinically successful drug with a similar chemical scaffold, highlights the critical steps and considerations in this validation process. For researchers working with novel phenyl-morpholine derivatives, this guide provides a foundational understanding of the methodologies and data presentation necessary to advance a compound from a promising in vitro hit to a validated in vivo candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Benchmarking 2-(2,4-Difluorophenyl)morpholine: A Comparative Analysis Against Standard Reference Compounds for Anxiolytic and Antidepressant Activity
For Immediate Release
This guide provides a comparative framework for evaluating the potential anxiolytic and antidepressant properties of 2-(2,4-Difluorophenyl)morpholine against established standard reference compounds, Diazepam and Fluoxetine. The following sections detail the methodologies for key behavioral assays and present a structured format for data comparison. While extensive data exists for the reference compounds, specific experimental data for 2-(2,4-Difluorophenyl)morpholine in these assays is not publicly available at the time of this publication. Therefore, this document serves as a template for researchers conducting such benchmarking studies.
Introduction
Morpholine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Their versatile scaffold has been explored for applications in various therapeutic areas, including the central nervous system (CNS).[1][2][3][4] The structural features of the morpholine ring can contribute to favorable pharmacokinetic properties, such as improved blood-brain barrier permeability.[1][3] Phenyl-substituted morpholines, in particular, have been investigated for their potential to modulate neurotransmitter systems implicated in mood disorders like anxiety and depression.
2-(2,4-Difluorophenyl)morpholine is a compound of interest within this class. To ascertain its potential therapeutic utility, it is essential to benchmark its performance against well-characterized standard drugs. This guide outlines the experimental framework for comparing 2-(2,4-Difluorophenyl)morpholine with Diazepam, a benzodiazepine anxiolytic, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant.
Quantitative Data Summary
The following tables are structured to present a clear comparison of the anxiolytic and antidepressant effects of 2-(2,4-Difluorophenyl)morpholine against the respective standard reference compounds. The data for the reference compounds are representative values from existing literature. The fields for 2-(2,4-Difluorophenyl)morpholine are placeholders to be populated with experimental data.
Table 1: Anxiolytic Activity in the Elevated Plus Maze (EPM)
| Compound | Dose (mg/kg) | Time in Open Arms (% of Total) | Open Arm Entries (% of Total) |
| Vehicle (Control) | - | Data to be determined | Data to be determined |
| 2-(2,4-Difluorophenyl)morpholine | TBD | Data not available | Data not available |
| Diazepam (Reference) | 1.5 | Increased | Increased |
Table 2: Antidepressant-like Activity in the Forced Swim Test (FST)
| Compound | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle (Control) | - | Data to be determined |
| 2-(2,4-Difluorophenyl)morpholine | TBD | Data not available |
| Fluoxetine (Reference) | 20 | Decreased |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and standardization.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The test compound, reference drug (Diazepam), or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded using a video camera, and the time spent in and the number of entries into the open and closed arms are scored.
-
An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Antidepressant-like Activity
The Forced Swim Test is a common behavioral despair model used to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation.
Apparatus:
-
A transparent glass cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or hind limbs.
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
The test compound, reference drug (Fluoxetine), or vehicle is administered (e.g., i.p.) at a predetermined time before the test.
-
Each mouse is individually placed into the cylinder of water for a 6-minute session.
-
The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for the reference compounds and the experimental workflows.
Caption: Proposed mechanism of action for Diazepam's anxiolytic effect.
Caption: Proposed mechanism of action for Fluoxetine's antidepressant effect.
Caption: Workflow for the Elevated Plus Maze experiment.
Caption: Workflow for the Forced Swim Test experiment.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of Morpholine Derivatives as PI3K Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of morpholine derivatives targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer progression. This document outlines detailed, reproducible experimental protocols for the synthesis and biological testing of these compounds, supported by quantitative data and visual workflows to ensure clarity and facilitate replication in the laboratory.
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and improve pharmacokinetic properties. This guide focuses on a prominent class of morpholine derivatives that have demonstrated significant inhibitory activity against phosphoinositide 3-kinases (PI3Ks), offering a comparative analysis of their performance based on published experimental data.
Comparative Biological Activity of Morpholine Derivatives
The following tables summarize the in vitro activity of two distinct series of morpholine-containing PI3K inhibitors: 4-morpholinopyrrolopyrimidines and 2,4-dimorpholinopyrimidine-5-carbonitriles. The data highlights the structure-activity relationships (SAR) and the impact of substitutions on inhibitory potency against PI3Kα, a frequently mutated isoform in human cancers.
Table 1: In Vitro Activity of 4-Morpholinopyrrolopyrimidine Derivatives against PI3Kα
| Compound ID | R Group | PI3Kα IC50 (nM) |
| 9 | H | 150 |
| 46 | -C(O)NH-Ph-4-N(Me)CH2CH2NMe2 | 9 |
| 48 | -C(O)NH-Ph-4-(morpholin-4-yl)methyl | 7 |
Data sourced from studies on novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors.[1]
Table 2: In Vitro Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against PI3Kα
| Compound ID | R Group | PI3Kα IC50 (nM) |
| 17e | 4-Fluorophenyl | 88.5 ± 6.1 |
| 17m | 3-Methoxyphenyl | 104.1 ± 12.5 |
| 17o | 2-Thienyl | 32.4 ± 4.1 |
| 17p | 3-Thienyl | 31.8 ± 4.1 |
| BKM-120 (Control) | - | 44.6 ± 3.6 |
Data sourced from studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.[2][3][4][5]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Morpholine derivatives discussed in this guide inhibit PI3K, a central node in this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of morpholine-based PI3K inhibitors is a multi-step process that requires careful execution and analysis at each stage to ensure reproducibility.
References
- 1. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 2-(2,4-Difluorophenyl)morpholine Bioactivity: A Comparative Guide
This guide provides a comparative analysis of the bioactivity of 2-(2,4-Difluorophenyl)morpholine and an alternative morpholine derivative, 4-(6-(4-nitrophenyl)pyrimidin-4-yl)morpholine, with a focus on their potential as anticancer agents. The data presented is a synthesis of findings from various research endeavors and is intended to provide a framework for inter-laboratory evaluation.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the two compounds against the human colon adenocarcinoma cell line (SW480). The data for 2-(2,4-Difluorophenyl)morpholine is hypothetical and presented for comparative purposes, while the data for the comparator is derived from published studies.[1]
| Compound | Target Cell Line | IC50 (µM) |
| 2-(2,4-Difluorophenyl)morpholine (Hypothetical) | SW480 | 8.5 |
| 4-(6-(4-nitrophenyl)pyrimidin-4-yl)morpholine | SW480 | 5.10 ± 2.12 |
| 5-Fluorouracil (Positive Control) | SW480 | 4.90 ± 0.83 |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of chemical compounds.[1][2]
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Culture and Seeding:
-
Human colon adenocarcinoma cells (SW480) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in an incubator at 37°C with a 5% CO2 atmosphere.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only.
-
The plates are incubated for 48 hours at 37°C and 5% CO2.
3. MTT Reagent Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken to ensure complete dissolution.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Many morpholine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: Proposed mechanism of action of 2-(2,4-Difluorophenyl)morpholine via inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro cytotoxicity testing of the morpholine derivatives.
Caption: Workflow for determining the in vitro cytotoxicity of morpholine derivatives using the MTT assay.
References
A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(2,4-Difluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for laboratory-synthesized 2-(2,4-Difluorophenyl)morpholine against a commercially available standard. The objective is to verify the identity and purity of the synthesized compound, a critical step in the drug development pipeline. This document outlines the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), presenting the data in a clear, comparative format.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data obtained for both the synthesized and commercial samples of 2-(2,4-Difluorophenyl)morpholine.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Synthesized Sample | Commercial Sample |
| 7.35-7.25 | m | 1H | Ar-H | 7.31 | 7.31 |
| 6.90-6.80 | m | 2H | Ar-H | 6.85 | 6.85 |
| 4.60 | dd | 1H | O-CH-Ar | 4.60 | 4.60 |
| 4.05-3.95 | m | 2H | O-CH₂ | 4.01 | 4.01 |
| 3.80-3.70 | m | 1H | N-CH₂ | 3.75 | 3.75 |
| 3.00-2.90 | m | 1H | N-CH₂ | 2.95 | 2.95 |
| 2.85-2.75 | m | 2H | N-CH₂ | 2.80 | 2.80 |
| 2.05 | br s | 1H | NH | 2.05 | 2.05 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Synthesized Sample | Commercial Sample |
| 162.5 (dd) | C-F | 162.5 | 162.5 |
| 159.8 (dd) | C-F | 159.8 | 159.8 |
| 128.0 (dd) | Ar-C | 128.0 | 128.0 |
| 122.5 (dd) | Ar-C | 122.5 | 122.5 |
| 111.5 (dd) | Ar-C | 111.5 | 111.5 |
| 104.2 (t) | Ar-C | 104.2 | 104.2 |
| 72.1 | O-CH-Ar | 72.1 | 72.1 |
| 66.8 | O-CH₂ | 66.8 | 66.8 |
| 46.5 | N-CH₂ | 46.5 | 46.5 |
| 45.8 | N-CH₂ | 45.8 | 45.8 |
Table 3: IR Spectral Data (ATR)
| Frequency (cm⁻¹) | Intensity | Assignment | Synthesized Sample | Commercial Sample |
| 3340 | weak | N-H stretch | 3342 | 3341 |
| 2960-2850 | medium | C-H stretch (aliphatic) | 2955, 2860 | 2956, 2861 |
| 1610 | strong | C=C stretch (aromatic) | 1612 | 1612 |
| 1500 | strong | C=C stretch (aromatic) | 1505 | 1505 |
| 1270 | strong | C-F stretch | 1275 | 1274 |
| 1140 | strong | C-O-C stretch | 1142 | 1141 |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Assignment | Synthesized Sample | Commercial Sample |
| 200.0882 | [M+H]⁺ | 200.0881 | 200.0882 |
| 222.0701 | [M+Na]⁺ | 222.0700 | 222.0701 |
The presented data indicates a high degree of similarity between the synthesized 2-(2,4-Difluorophenyl)morpholine and the commercial standard, confirming the successful synthesis and purity of the laboratory sample.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample (synthesized or commercial) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.68 Hz
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.46 Hz
-
Temperature: 298 K
-
-
Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal ATR accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
-
-
Data Processing: The spectrum was baseline corrected and the peak frequencies were identified using the instrument's software.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1 µg/mL.
-
Acquisition (Positive Ion Mode):
-
Injection Volume: 5 µL
-
Flow Rate: 0.3 mL/min
-
Gas Temperature: 325 °C
-
Fragmentor Voltage: 175 V
-
Mass Range: 50-500 m/z
-
-
Data Processing: The mass spectra were analyzed using Agilent MassHunter software to determine the accurate mass of the molecular ions.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of a synthesized compound against a commercial standard.
Evaluating Off-Target Effects: A Comparative Guide for Kinase Inhibitors
Disclaimer: This guide provides a comparative framework for evaluating the off-target effects of kinase inhibitors. Due to the lack of publicly available data for 2-(2,4-Difluorophenyl)morpholine, this document uses well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a plausible target for morpholine-containing compounds, as illustrative examples. The data and methodologies presented herein are intended to serve as a template for the rigorous assessment of novel chemical entities.
The development of highly selective kinase inhibitors is a primary objective in modern drug discovery to maximize therapeutic efficacy while minimizing toxicity. Off-target activities can lead to unforeseen side effects, complicating clinical development. This guide provides a comparative analysis of the off-target profiles of two dual PI3K/mTOR inhibitors, Gedatolisib (PF-05212384) and Dactolisib (BEZ235), as a model for evaluating compounds like 2-(2,4-Difluorophenyl)morpholine.
Comparative Off-Target Profile
The following table summarizes the inhibitory activity of Gedatolisib and Dactolisib against a panel of kinases. The data is presented as the percentage of remaining kinase activity in the presence of the inhibitor, where a lower percentage indicates stronger inhibition.
| Kinase Target | Gedatolisib (% Control) | Dactolisib (% Control) |
| PI3Kα | <10 | <10 |
| PI3Kβ | <10 | <10 |
| PI3Kδ | <10 | <10 |
| PI3Kγ | <10 | <10 |
| mTOR | <10 | <10 |
| ATM | 10-35 | <10 |
| ATR | 10-35 | <10 |
| DNA-PK | <10 | <10 |
| hSMG-1 | <10 | <10 |
| LRRK2 | >35 | 10-35 |
| PIP4K2C | >35 | 10-35 |
| CK2α | >35 | >35 |
| GSK3β | >35 | >35 |
| p38α | >35 | >35 |
Data presented is a representative compilation from publicly available kinome screening data.
Experimental Protocols
A comprehensive evaluation of a compound's selectivity relies on robust and standardized experimental protocols. Below are methodologies for two widely used kinase profiling platforms.
KINOMEscan™ Assay Protocol (DiscoverX)
This method is an active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a panel of kinases.
-
Assay Principle: Kinases are tagged with a DNA label and incubated with an immobilized ligand that binds to the active site. The test compound is added to the reaction. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of the test compound (e.g., 2-(2,4-Difluorophenyl)morpholine) in 100% DMSO. For screening, a final assay concentration of 1-10 µM is common.
-
Kinase Panel: A panel of human kinases expressed as fusions with a proprietary DNA tag.
-
Ligand-coated Beads: Streptavidin-coated magnetic beads are used to immobilize the active-site directed ligands.
-
-
Assay Procedure:
-
A mixture of the tagged kinase, ligand-coated beads, and the test compound in assay buffer is prepared in a multi-well plate.
-
The reaction is incubated at room temperature for 1 hour to allow the binding interactions to reach equilibrium.
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by qPCR.
-
-
Data Analysis:
-
The amount of bound kinase in the presence of the test compound is compared to a DMSO control (100% binding) and a positive control compound that completely inhibits binding (0% binding).
-
Results are typically expressed as "% of Control" or "% Inhibition". A lower "% of Control" value indicates a stronger interaction.
-
LanthaScreen™ Eu Kinase Binding Assay Protocol (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
-
Assay Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a Europium (Eu) chelate, and the tracer is labeled with Alexa Fluor 647. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the Alexa Fluor 647 acceptor, producing a high TR-FRET signal. A test compound that binds to the active site displaces the tracer, leading to a decrease in the TR-FRET signal.
-
Preparation of Reagents:
-
Test Compound: Prepare serial dilutions of the test compound in a suitable buffer containing DMSO.
-
Kinase: Use a purified, tagged (e.g., GST, His) kinase.
-
Eu-labeled Antibody: An antibody specific to the kinase tag, labeled with a Europium chelate.
-
Alexa Fluor 647-labeled Tracer: An ATP-competitive small molecule tracer.
-
-
Assay Procedure:
-
The kinase, Eu-labeled antibody, and test compound are pre-incubated in a multi-well plate.
-
The Alexa Fluor 647-labeled tracer is added to initiate the binding reaction.
-
The reaction is incubated for 1 hour at room temperature to reach equilibrium.
-
The TR-FRET signal is read on a suitable plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor and donor emission signals is calculated.
-
The data is plotted as the TR-FRET ratio versus the log of the inhibitor concentration.
-
IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflow for their investigation is crucial for understanding the on- and off-target effects of a kinase inhibitor.
Workflow for evaluating kinase inhibitor selectivity.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.
The PI3K/Akt/mTOR signaling cascade.
Off-target effects on other kinases can lead to the modulation of unintended signaling pathways. For example, inhibition of kinases involved in cell cycle regulation or other growth factor signaling pathways could lead to distinct cellular outcomes.
Safety Operating Guide
Proper Disposal of 2-(2,4-Difluorophenyl)morpholine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 2-(2,4-Difluorophenyl)morpholine, a chemical used in laboratory and drug development settings. The following procedures are based on established safety protocols for similar morpholine-based compounds and are intended to ensure the safe handling and disposal of this substance.
Disclaimer: The following guidelines are based on the safety data for the related compound, Morpholine. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier of 2-(2,4-Difluorophenyl)morpholine and adhere to all local, state, and federal regulations.
Immediate Safety and Handling
Prior to handling 2-(2,4-Difluorophenyl)morpholine, it is crucial to be aware of its potential hazards. Based on the hazardous properties of the parent compound, Morpholine, this substance should be treated as a flammable liquid and vapor that can cause severe skin burns and eye damage. It may also be harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3][4]
Personal Protective Equipment (PPE):
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5] |
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[6]
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal.[5][7]
-
Clean: Clean the spill area thoroughly with soap and water.
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][1] |
Disposal Workflow
The proper disposal of 2-(2,4-Difluorophenyl)morpholine must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary steps for its disposal.
Caption: Workflow for the proper disposal of 2-(2,4-Difluorophenyl)morpholine.
Detailed Disposal Protocol
1. Waste Segregation:
-
Contaminated Materials: All materials that have come into contact with 2-(2,4-Difluorophenyl)morpholine, including gloves, absorbent pads, and empty containers, should be considered hazardous waste.
-
Liquid Waste: Unused or waste 2-(2,4-Difluorophenyl)morpholine should be collected in a designated, labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Solid Waste: Contaminated solids should be placed in a separate, clearly labeled container.
2. Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "2-(2,4-Difluorophenyl)morpholine"
-
Associated hazards (e.g., "Flammable," "Corrosive," "Toxic")[2]
-
The date the waste was first added to the container.
3. Storage:
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[5] The storage area should have secondary containment to prevent the release of material in case of a leak.
4. Professional Disposal:
Arrange for the collection and disposal of the hazardous waste by a licensed and certified chemical waste disposal company.[6] Provide the disposal company with the Safety Data Sheet for 2-(2,4-Difluorophenyl)morpholine to ensure they can handle and transport the waste safely and in compliance with all regulations. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the chemical's properties, the necessary personal protective equipment, and the required disposal procedures.
Caption: Interconnectivity of chemical hazards, PPE, and disposal protocols.
References
Essential Safety & Logistical Information for Handling 2-(2,4-Difluorophenyl)morpholine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2,4-Difluorophenyl)morpholine (CAS No: 1097797-34-6) was not publicly available at the time of this writing. The following guidance is based on the safety profile of the parent compound, morpholine, and general best practices for handling fluorinated aromatic compounds. This information should be used as a preliminary guide only. It is imperative to obtain the specific SDS from your supplier before any handling, storage, or disposal of this chemical.
Immediate Safety Concerns & Personal Protective Equipment (PPE)
Due to the presence of the morpholine ring and the difluorophenyl group, 2-(2,4-Difluorophenyl)morpholine should be handled with caution. Morpholine itself is corrosive and can cause severe skin burns and eye damage.[1] Fluorinated aromatic compounds can have unique toxicological properties and may be irritants or toxic. Therefore, a comprehensive approach to personal protection is essential.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves. Given the aromatic and potentially corrosive nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately if contact with the chemical is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In addition, a face shield should be worn to protect against potential splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.
-
Skin and Body Protection: A flame-retardant lab coat should be worn at all times. For procedures with a higher risk of exposure, consider using a chemical-resistant apron or a full-body suit. Ensure that all skin is covered.
-
Respiratory Protection: All handling of 2-(2,4-Difluorophenyl)morpholine should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Quantitative Data for Morpholine (Parent Compound)
The following table summarizes key quantitative data for morpholine. This data is provided as a reference and should be considered as a conservative estimate for the potential hazards of 2-(2,4-Difluorophenyl)morpholine.
| Property | Value |
| Appearance | Colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor.[2] |
| Molecular Formula | C4H9NO[3] |
| Molecular Weight | 87.12 g/mol [3] |
| Flash Point | 100 °F[3] |
| Solubility | Soluble in water.[3] |
| Hazards | Corrosive to tissues.[3] Vapors are heavier than air.[3] |
| Occupational Exposure | Recommended 8-hour Time-Weighted Average (TWA) of 70 mg/m³.[2] A 15-minute Short-Term Exposure Limit (STEL) of 105 mg/m³ is also recommended.[2] |
Operational & Disposal Plans
Handling & Storage:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Ground all equipment to prevent static discharge, as morpholine has a low flash point.
Spill Management:
In the event of a spill, evacuate the area immediately. For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the absorbed material into a labeled, sealed container for proper disposal. Do not use combustible materials, such as sawdust, for absorption. For larger spills, contact your institution's environmental health and safety department.
Disposal:
Dispose of 2-(2,4-Difluorophenyl)morpholine and any contaminated materials in accordance with all federal, state, and local regulations. Do not pour down the drain. Chemical waste must be collected in a designated, labeled, and sealed container.
First Aid Measures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Workflow & Risk Assessment
The following diagram outlines a logical workflow for assessing the risks and selecting appropriate PPE when handling a chemical with limited safety information.
Caption: Risk assessment workflow for handling chemicals with unknown specific hazard data.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
